Product packaging for Repirinast(Cat. No.:CAS No. 73080-51-0)

Repirinast

Cat. No.: B1680522
CAS No.: 73080-51-0
M. Wt: 355.4 g/mol
InChI Key: NFQIAEMCQGTTIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Repirinast (brand name Romet) is an anti-allergic compound that functions as a mast cell stabilizer for research applications . Originally developed and marketed in Japan for over 25 years for bronchial asthma, it is now being investigated for its potential in novel research areas, particularly chronic kidney disease (CKD) . Mechanism of Action: this compound acts by stabilizing mast cells and inhibiting the release of inflammatory mediators such as histamine . Its active metabolite, MY-1250, is central to its mechanism, inducing a rapid increase in intracellular cyclic AMP (cAMP) and inhibiting calcium ion mobilization from intracellular stores . This inhibition of calcium influx is critical for preventing mast cell degranulation, thereby reducing the release of histamine and other chemical mediators involved in allergic and inflammatory processes . The drug does not have a direct antihistaminic effect but prevents the initiation of the mediator release cascade . Research Applications: While its traditional research focus has been on allergic asthma and rhinitis models, recent preclinical investigations have revealed promising anti-fibrotic properties . In a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis, this compound reduced fibrosis by 50% with high statistical significance . It also demonstrated a synergistic improvement in combination with telmisartan, a standard blood pressure medication . This has opened new avenues for researching its application in fibrosis-related conditions, including CKD . Value for Researchers: this compound represents a valuable tool for scientists studying mast cell biology, allergic response pathways, and the role of mast cells in fibrotic diseases. Its well-documented history of human use and emerging potential in new research domains like renal fibrosis make it a compound of significant scientific interest. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO5 B1680522 Repirinast CAS No. 73080-51-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-10(2)7-8-25-20(24)15-9-14(22)16-18(26-15)13-6-5-11(3)12(4)17(13)21-19(16)23/h5-6,9-10H,7-8H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQIAEMCQGTTIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C(C(=O)C=C(O3)C(=O)OCCC(C)C)C(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10223349
Record name Repirinast
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Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73080-51-0
Record name Repirinast
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URL https://commonchemistry.cas.org/detail?cas_rn=73080-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Repirinast [USAN:INN:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Repirinast
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Record name REPIRINAST
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Repirinast's Core Mechanism in Mast Cell Stabilization: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Repirinast, a potent mast cell stabilizer. The document elucidates the intricate signaling pathways modulated by its active metabolite, MY-1250, leading to the inhibition of mast cell degranulation and the release of inflammatory mediators. Detailed experimental methodologies and quantitative data are presented to offer a comprehensive resource for research and development in allergic and inflammatory diseases.

Core Mechanism of Action: Inhibition of Mast Cell Degranulation

This compound exerts its anti-allergic effects primarily through the stabilization of mast cell membranes, thereby preventing the release of histamine and other pro-inflammatory mediators.[1] This action is principally mediated by its active metabolite, MY-1250.[2][3] The cornerstone of this stabilization lies in the potent inhibition of calcium ion mobilization within the mast cell, a critical prerequisite for degranulation.[1][2][3]

Upon antigen stimulation, mast cells typically exhibit a rapid increase in intracellular calcium ([Ca²⁺]i), sourced from both intracellular stores and extracellular influx. MY-1250 effectively curtails this calcium signaling cascade.[2][3]

Signaling Pathways Modulated by MY-1250

The mechanism of action of MY-1250 involves a multi-faceted modulation of intracellular signaling pathways. A key event is the transient and rapid increase in cyclic adenosine monophosphate (cAMP) and a corresponding decrease in adenosine triphosphate (ATP) within seconds of mast cell exposure to MY-1250.[3] This initial perturbation of cellular energy and signaling molecules is closely followed by the inhibition of the antigen-induced rise in intracellular calcium.[3]

The inhibitory effect of MY-1250 on histamine release is strongly correlated with its ability to block the initial rise in [Ca²⁺]i.[2] This is achieved through the inhibition of ATP-dependent calcium release from intracellular stores.[3]

Furthermore, MY-1250 has been shown to induce the phosphorylation of a specific 78-kDa protein in rat mast cells.[4] The concentration-dependent phosphorylation of this protein mirrors the inhibition of histamine release, suggesting its integral role in the stabilization mechanism.[4]

Repirinast_Mechanism_of_Action Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI Receptor IgE->FceRI Cross-links Ca_Store Intracellular Ca²⁺ Store (ER) FceRI->Ca_Store Activates Signal Cascade This compound This compound MY1250 MY-1250 (Active Metabolite) This compound->MY1250 Metabolized to cAMP_increase ↑ cAMP MY1250->cAMP_increase ATP_decrease ↓ ATP MY1250->ATP_decrease Protein_78kDa 78-kDa Protein MY1250->Protein_78kDa Induces Phosphorylation ATP_decrease->Ca_Store Inhibits ATP- dependent release Phosphorylated_Protein Phosphorylated 78-kDa Protein Protein_78kDa->Phosphorylated_Protein Stabilization Mast Cell Stabilization Phosphorylated_Protein->Stabilization Ca_Release ↓ Ca²⁺ Release Ca_Store->Ca_Release Leads to Degranulation Degranulation (Histamine Release) Ca_Release->Degranulation

Caption: Signaling pathway of this compound (MY-1250) in mast cell stabilization.

Quantitative Data Summary

The inhibitory potency of MY-1250 has been quantified in several studies. The following table summarizes the key quantitative data regarding its efficacy in mast cell stabilization.

ParameterValueCell TypeConditionReference
IC₅₀ for Histamine Release ~0.3 µMRat Peritoneal Mast CellsAntigen-induced[2]
IC₅₀ for Initial [Ca²⁺]i Rise 0.25 µMRat Peritoneal Mast CellsAntigen-induced[2]
Inhibition of Initial [Ca²⁺]i Rise 81% at 36 µMRat Peritoneal Mast CellsAntigen-induced[2]
IC₅₀ for 78-kDa Protein Phosphorylation 0.2 µM (2.0 x 10⁻⁷ M)Rat Mast Cells-[4]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Mast Cell Isolation and Culture (Rat Peritoneal Mast Cells)

This protocol is a generalized procedure for the isolation and purification of rat peritoneal mast cells, a common model for studying mast cell degranulation.

  • Animal Model: Utilize male Wistar rats (8-12 weeks old).

  • Peritoneal Lavage: Euthanize the rat and inject 15-20 mL of sterile, chilled Tyrode's buffer into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes.

  • Cell Collection: Aspirate the peritoneal fluid containing the cells and transfer it to a centrifuge tube on ice.

  • Centrifugation: Centrifuge the cell suspension at approximately 200 x g for 5 minutes at 4°C.

  • Cell Resuspension: Discard the supernatant and resuspend the cell pellet in Tyrode's buffer.

  • Purification (Optional): For higher purity, mast cells can be separated from other peritoneal cells using a density gradient centrifugation method (e.g., with Percoll).

  • Cell Counting and Viability: Determine the cell concentration and viability using a hemocytometer and Trypan blue exclusion.

  • Culture: For short-term experiments, isolated mast cells can be maintained in a suitable buffer. For longer-term culture, specific media supplemented with growth factors like IL-3 and SCF are required.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This colorimetric assay is a standard method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

Degranulation_Assay_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment and Stimulation cluster_measurement Measurement cluster_analysis Data Analysis prep_cells 1. Prepare Mast Cell Suspension (e.g., 2x10^6 cells/mL) plate_cells 2. Plate Cells in 96-well Plate prep_cells->plate_cells add_this compound 3. Add this compound/MY-1250 (or vehicle control) plate_cells->add_this compound pre_incubate 4. Pre-incubate add_this compound->pre_incubate add_stimulant 5. Add Stimulant (e.g., Antigen, A23187) pre_incubate->add_stimulant incubate_degranulation 6. Incubate for Degranulation (e.g., 30-45 min at 37°C) add_stimulant->incubate_degranulation stop_reaction 7. Stop Reaction (Place on ice) incubate_degranulation->stop_reaction centrifuge_plate 8. Centrifuge Plate stop_reaction->centrifuge_plate collect_supernatant 9. Collect Supernatant centrifuge_plate->collect_supernatant lyse_cells 10. Lyse Remaining Cells (for total release) centrifuge_plate->lyse_cells prepare_assay 11. Add Supernatant/Lysate to Substrate (pNAG solution) collect_supernatant->prepare_assay lyse_cells->prepare_assay incubate_assay 12. Incubate for Color Development (e.g., 1h at 37°C) prepare_assay->incubate_assay stop_assay 13. Add Stop Solution incubate_assay->stop_assay read_absorbance 14. Read Absorbance (e.g., 405 nm) stop_assay->read_absorbance calculate_release 15. Calculate % Degranulation: (Supernatant Abs / Total Abs) x 100 read_absorbance->calculate_release

Caption: Experimental workflow for a β-hexosaminidase mast cell degranulation assay.
  • Cell Preparation: Prepare a suspension of mast cells in a suitable buffer (e.g., Tyrode's solution) and plate them in a 96-well plate.

  • Pre-incubation with this compound: Add varying concentrations of this compound (or MY-1250) or a vehicle control to the wells and pre-incubate for a specified time.

  • Stimulation: Induce degranulation by adding a stimulant such as an antigen (for sensitized cells) or a calcium ionophore (e.g., A23187).

  • Incubation: Incubate the plate at 37°C for a period that allows for degranulation (typically 30-45 minutes).

  • Reaction Termination: Stop the degranulation process by placing the plate on ice.

  • Separation of Supernatant and Cells: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.

  • Cell Lysis for Total Release: To determine the total amount of β-hexosaminidase, lyse the remaining cells in the pellet with a detergent solution (e.g., Triton X-100).

  • Enzymatic Reaction: In a new plate, mix aliquots of the supernatant and the cell lysate with a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Incubation and Measurement: Incubate the plate to allow the enzyme to convert the substrate into a colored product. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm).

  • Calculation: Calculate the percentage of degranulation as the ratio of the absorbance of the supernatant to the total absorbance (supernatant + cell lysate), multiplied by 100.

Measurement of Intracellular Calcium ([Ca²⁺]i)

This protocol outlines the general steps for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator.

  • Cell Loading: Incubate the mast cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The "AM" ester form allows the dye to cross the cell membrane.

  • De-esterification: After loading, wash the cells to remove the extracellular dye and allow time for intracellular esterases to cleave the AM group, trapping the active form of the dye inside the cells.

  • Baseline Measurement: Place the cells in a fluorometer or on a fluorescence microscope and measure the baseline fluorescence intensity.

  • Treatment and Stimulation: Add this compound/MY-1250 and allow for a pre-incubation period. Then, add the stimulant (e.g., antigen) to trigger a calcium response.

  • Fluorescence Monitoring: Continuously record the changes in fluorescence intensity over time. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation wavelengths is measured to determine the calcium concentration.

  • Data Analysis: Analyze the fluorescence data to determine parameters such as the peak [Ca²⁺]i, the rate of increase, and the duration of the calcium signal.

Logical Relationships and Conclusion

The multifaceted mechanism of this compound culminates in the effective stabilization of mast cells, a key therapeutic strategy in managing allergic diseases. The logical flow from the initial molecular interactions to the final cellular response underscores the intricate and targeted nature of this drug.

Logical_Relationships This compound This compound Administration MY1250 Formation of MY-1250 This compound->MY1250 Molecular_Events Modulation of Intracellular Signaling Pathways (↑cAMP, ↓ATP, 78-kDa Phos.) MY1250->Molecular_Events Ca_Inhibition Inhibition of ATP-dependent Intracellular Ca²⁺ Release Molecular_Events->Ca_Inhibition Cellular_Outcome Mast Cell Stabilization Ca_Inhibition->Cellular_Outcome Mediator_Inhibition Inhibition of Inflammatory Mediator Release (e.g., Histamine) Cellular_Outcome->Mediator_Inhibition Therapeutic_Effect Therapeutic Effect (Anti-allergic) Mediator_Inhibition->Therapeutic_Effect

Caption: Logical flow from this compound administration to its therapeutic effect.

References

Repirinast: A Technical Guide to its History, Original Indication, and Mechanism in Asthma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast, a quinolone derivative, is an anti-allergic compound originally developed and marketed for the prophylactic treatment of bronchial asthma. This document provides a comprehensive technical overview of its history, from its initial development by Mitsubishi Tanabe Pharma to its current exploration for new therapeutic indications. We delve into its mechanism of action as a mast cell stabilizer, present quantitative data from key preclinical and clinical studies in structured tables, and provide detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the core scientific concepts.

History and Original Indication

This compound was first developed by Mitsubishi Tanabe Pharma in Japan.[1][2][3] It was subsequently approved for clinical use in Japan in 1987 for the treatment of bronchial asthma in adults, with a pediatric formulation receiving approval in 1990.[1][2][4] Marketed under the brand name Romet™, this compound was used for over 25 years as a prophylactic agent to prevent asthma attacks when administered regularly.[1][2]

Unlike many other allergy medications, this compound does not exert a direct antihistaminic effect.[1][2][4] Its therapeutic action is rooted in its ability to act on mast cells, inhibiting the release of chemical mediators that are triggered by IgE-related antigen-antibody interactions.[1][4]

In 2013, Mitsubishi Tanabe Pharma discontinued the manufacturing and sales of Romet™.[1][2] More recently, the compound, also known as NP-251, has been acquired by Algernon Pharmaceuticals for investigation in new therapeutic areas, notably chronic kidney disease (CKD), where it has shown potential anti-fibrotic effects.[1][3][4][5]

Mechanism of Action in Allergic Asthma

This compound is classified as a mast cell stabilizer.[6] Its primary mechanism involves preventing the degranulation of mast cells, which are pivotal in the allergic inflammatory cascade.[6][7]

The mechanism can be broken down into the following key steps:

  • Mast Cell Stabilization: this compound stabilizes the membranes of mast cells, making them less susceptible to degranulation upon encountering an allergen.[7]

  • Inhibition of Calcium Influx: A critical step in mast cell degranulation is the influx of extracellular calcium ions. This compound effectively blocks this calcium influx, thereby halting the downstream signaling required for the release of inflammatory mediators.[6][7]

  • Inhibition of Mediator Release: By preventing degranulation, this compound inhibits the release of pre-formed mediators like histamine and the synthesis of newly formed mediators.[6][7]

  • Modulation of Cytokines and Leukotrienes: Beyond mast cell stabilization, this compound has been shown to modulate the production of inflammatory cytokines.[7] It may also influence the activity of leukotrienes, which are potent bronchoconstrictors and contribute to mucus secretion and vascular permeability in the airways.[7]

This multifaceted mechanism helps to alleviate the symptoms of allergic asthma, such as bronchoconstriction and inflammation.[7]

Repirinast_Mechanism_of_Action cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to Ca_Channel Ca²⁺ Channel IgE->Ca_Channel Activates Ca_ion Ca²⁺ Ca_Channel->Ca_ion Opens for This compound This compound This compound->Ca_Channel Inhibits Granules Mediator Granules (e.g., Histamine) Degranulation Degranulation (Mediator Release) Granules->Degranulation Leads to Ca_ion->Granules Triggers

Caption: this compound's Mechanism of Action on Mast Cells

Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies involving this compound.

Table 1: Preclinical Efficacy in a Guinea Pig Model of Antigen-Induced Asthma

Endpoint Treatment (this compound 30 mg/kg i.p.) Outcome Reference
Early Pulmonary Response Antigen Challenge Significantly Inhibited [8]
Late Pulmonary Response Antigen Challenge Significantly Inhibited [8]
Airway Hyperresponsiveness Acetylcholine Challenge Blocked [8]
Bronchoalveolar Lavage Eosinophilia & Neutrophilia Significantly Inhibited [8]

| Bronchial Tissue Infiltration | Leukocytes (Eosinophils) | Markedly Inhibited |[8] |

Table 2: Clinical Trial on Airway Responsiveness in Mild Atopic Asthma

Parameter Treatment Group % Reduction vs. Placebo Statistical Significance Reference
Early Asthmatic Response (EAR) This compound (300 mg bid, 7 days) < 10% Not Significant [9]
Late Asthmatic Response (LAR) This compound (300 mg bid, 7 days) < 10% Not Significant [9]
Early Asthmatic Response (EAR) Cromolyn (40 mg single dose) 63% p < 0.02 [9]
Late Asthmatic Response (LAR) Cromolyn (40 mg single dose) 65% p < 0.02 [9]

| Methacholine PC20 | this compound (6 days) vs. Placebo (6 days) | No Difference | Not Significant |[9] |

Table 3: Preclinical Efficacy in a Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

Treatment Group Dose % Reduction in Fibrosis p-value Reference
This compound 90 mg/kg 50.6% < 0.000001 [5]
This compound 30 mg/kg 20.8% > 0.05 [5]
This compound + Telmisartan 30 mg/kg + 3 mg/kg 54.2% < 0.000001 [4][5]
Telmisartan (Positive Control) 3 mg/kg 32.6% < 0.001 [5]

| Cenicriviroc (Positive Control) | 40 mg/kg | 31.9% | 0.00032 |[5] |

Table 4: Human Pharmacokinetic Interaction with Theophylline

Pharmacokinetic Parameter Before this compound Treatment After this compound Treatment (300 mg/day) Statistical Significance Reference
Theophylline Half-life (hr) 7.25 ± 2.43 7.82 ± 3.35 Not Significant [10]

| Theophylline Clearance (L/kg/hr) | 0.047 ± 0.018 | 0.047 ± 0.020 | Not Significant |[10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Guinea Pig Model of Antigen-Induced Asthma
  • Objective: To evaluate the effect of this compound on antigen-induced early and late pulmonary responses, airway hyperresponsiveness, and cellular infiltration in guinea pigs.[8]

  • Animal Model: Male Hartley guinea pigs.

  • Sensitization: Animals were actively sensitized with ovalbumin (OA).

  • Drug Administration: this compound (30 mg/kg) was administered intraperitoneally (i.p.) prior to antigen challenge.

  • Antigen Challenge: Sensitized animals were challenged with an aerosol of OA to induce asthmatic responses.

  • Measurement of Pulmonary Responses: Airway resistance was measured using a pulmonary mechanics analyzer to quantify the early-phase response (immediately after challenge) and the late-phase response (5 hours post-challenge).

  • Airway Hyperresponsiveness: At 24 hours post-OA challenge, airway responsiveness was assessed by challenging the animals with increasing concentrations of inhaled acetylcholine and measuring the concentration required to induce a 100% increase in airway resistance.

  • Bronchoalveolar Lavage (BAL) and Histology: At 5 hours post-challenge, BAL was performed to collect fluid for total and differential leukocyte counts. Lung tissues were collected for histologic examination to assess leukocyte infiltration into the bronchial tissue.

Protocol 2: Human Clinical Trial on Allergen and Methacholine Challenge
  • Objective: To compare the effect of this compound versus placebo and cromolyn on airway responsiveness to methacholine and allergen-induced asthmatic responses.[9]

  • Study Design: A double-blind, double-dummy, placebo-controlled, randomized-order crossover trial.

  • Patient Population: 14 patients with mild, stable, atopic asthma.

  • Treatment Arms:

    • Oral this compound (300 mg twice daily for 7 days)

    • Inhaled Cromolyn Sodium (40 mg single dose)

    • Double Placebo (oral and inhaled)

  • Experimental Workflow:

    • Baseline: Baseline airway responsiveness was determined using a methacholine challenge test to find the provocative concentration causing a 20% fall in FEV1 (PC20).

    • Treatment Period: Patients underwent three treatment periods, separated by washout periods.

    • Allergen Challenge: On the final day of each treatment period, patients received the study drug(s) followed by an inhaled allergen challenge.

    • Outcome Measurement:

      • Early Asthmatic Response (EAR): The maximum fall in FEV1 within the first hour post-allergen challenge was measured.

      • Late Asthmatic Response (LAR): The maximum fall in FEV1 between 3 and 8 hours post-allergen challenge was measured.

      • Methacholine Responsiveness: A repeat methacholine challenge was performed 24 hours after the allergen challenge to assess changes in airway hyperresponsiveness.

Experimental_Workflow_Human_Trial cluster_screening Screening & Baseline cluster_treatment Crossover Treatment Periods cluster_challenge Challenge & Measurement P1 Recruit 14 Patients (Mild Atopic Asthma) P2 Baseline Methacholine Challenge (PC20) P1->P2 T1 Period 1: Randomized Treatment (this compound / Cromolyn / Placebo) P2->T1 T2 Washout Period T1->T2 T3 Period 2: Randomized Treatment T2->T3 T4 Washout Period T3->T4 T5 Period 3: Randomized Treatment T4->T5 C1 Administer Drug (Day 7 of oral treatment) T5->C1 C2 Inhaled Allergen Challenge C1->C2 C3 Measure EAR (0-1h post-challenge) C2->C3 C4 Measure LAR (3-8h post-challenge) C3->C4 C5 Post-Allergen Methacholine Challenge (24h) C4->C5

Caption: Experimental Workflow for Human Allergen Challenge Study

Summary and Future Directions

This compound was historically established as a prophylactic anti-asthma agent in Japan, functioning primarily as a mast cell stabilizer by inhibiting calcium influx.[1][6][7] While preclinical studies in animal models demonstrated significant efficacy in inhibiting key features of the asthmatic response, a small clinical study did not show a protective effect against allergen challenge after a one-week treatment period.[8][9] After being discontinued for its original indication, this compound is now being actively investigated for its anti-fibrotic properties, particularly in the context of chronic kidney disease, where it has shown promising preclinical results.[4][5] This repurposing highlights a common trajectory in drug development, where compounds may find new life in treating different pathologies based on newly understood mechanisms of action.

Repirinast_Development_History Dev Development by Mitsubishi Tanabe Pharma App1987 1987: Approved in Japan (Romet™ for Asthma) Dev->App1987 App1990 1990: Pediatric Formulation Approved App1987->App1990 Market Marketed for >25 Years as Asthma Prophylactic App1990->Market Disc2013 2013: Manufacturing Discontinued by Mitsubishi Market->Disc2013 Acq Acquired by Algernon Pharmaceuticals Disc2013->Acq Repurpose Repurposing for new indications (e.g., Chronic Kidney Disease) Acq->Repurpose

Caption: Logical Flow of this compound's Development History

References

Repirinast: A Technical Guide on its Anti-Allergic and Anti-Inflammatory Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast, an anti-allergic and anti-inflammatory agent, primarily exerts its therapeutic effects through the stabilization of mast cells, thereby inhibiting the release of a cascade of inflammatory mediators. This technical guide provides an in-depth exploration of the molecular mechanisms, quantitative efficacy, and experimental validation of this compound's dual activities. The document summarizes key preclinical data, details the experimental protocols for foundational assays, and visually represents the core signaling pathways involved in its mechanism of action.

Introduction

This compound is a compound that has been investigated for its utility in the management of allergic and inflammatory conditions, notably allergic asthma.[1][2] Unlike direct antagonists of inflammatory mediators, such as antihistamines, this compound functions upstream by preventing the degranulation of mast cells, a critical event in the initiation of the allergic cascade.[1][2] Its active metabolite, MY-1250, has been shown to be a potent inhibitor of histamine release.[3][4] This guide synthesizes the current understanding of this compound's pharmacology, focusing on its cellular and molecular targets that underpin its anti-allergic and anti-inflammatory properties.

Core Mechanism of Action: Mast Cell Stabilization

The hallmark of this compound's activity is the stabilization of mast cell membranes, which prevents the release of pre-formed and newly synthesized inflammatory mediators upon allergen challenge.[2] This is primarily achieved through the inhibition of calcium influx into mast cells, a crucial step for degranulation.[2][5]

Inhibition of Calcium Mobilization

The active metabolite of this compound, MY-1250, has been demonstrated to strongly inhibit the mobilization of calcium ions from intracellular stores.[3][4] This action is critical as the rise in intracellular calcium is a key trigger for the fusion of granular membranes with the plasma membrane, leading to the exocytosis of histamine and other mediators.

Modulation of Intracellular Signaling

MY-1250 has been shown to induce a rapid and transient increase in intracellular cyclic adenosine monophosphate (cAMP) levels within mast cells.[3] This is attributed to the inhibition of cAMP phosphodiesterase, the enzyme responsible for cAMP degradation.[1] Elevated cAMP levels are associated with the inhibition of mast cell degranulation.

Quantitative Data on the Bioactivity of this compound and its Metabolite

The following tables summarize the key quantitative data from preclinical studies, providing a clear comparison of the inhibitory activities of this compound and its active metabolite, MY-1250.

CompoundParameterCell TypeIC50 ValueReference
This compoundHistamine Release InhibitionRat Peritoneal Mast Cells0.3 µM[4]

Table 1: Inhibitory Concentration of this compound on Histamine Release. This table presents the half-maximal inhibitory concentration (IC50) of this compound in preventing antigen-induced histamine release from rat peritoneal mast cells.

CompoundParameterCell Type/TissueIC50 ValueReference
MY-1250Histamine Release InhibitionRat Peritoneal Mast Cells~0.3 µM[3]
MY-1250Inhibition of Intracellular Ca2+ RiseRat Peritoneal Mast Cells0.25 µM[3]
MY-1250cAMP Phosphodiesterase InhibitionRat Peritoneal Cells2000 µM[1]
MY-1250cAMP Phosphodiesterase InhibitionGuinea Pig Lung Tissue1670 µM[1]

Table 2: Bioactivity of MY-1250, the Active Metabolite of this compound. This table details the IC50 values for MY-1250 across various parameters, highlighting its potent effects on histamine release and calcium mobilization, and its more moderate effect on phosphodiesterase activity.

Experimental ModelParameterTreatmentOutcomeReference
Unilateral Ureteral Obstruction (UUO) mouse model of kidney fibrosisFibrosis ReductionThis compound50% reduction[5]

Table 3: In Vivo Efficacy of this compound. This table showcases the significant anti-fibrotic effect of this compound in a preclinical model of kidney disease, demonstrating its broader anti-inflammatory and tissue-protective potential.

Experimental Protocols

Mast Cell Degranulation Assay (based on Takei M, et al., 1990)

This protocol outlines the methodology for assessing the inhibitory effect of a compound on antigen-induced histamine release from rat peritoneal mast cells.

1. Mast Cell Isolation:

  • Elicit peritoneal cells from male Wistar rats by intraperitoneal injection of 10 ml of saline.
  • Collect the peritoneal fluid and centrifuge to pellet the cells.
  • Wash the cell pellet with a suitable buffer (e.g., Tyrode's solution).
  • Resuspend the cells in the buffer.

2. Sensitization of Mast Cells:

  • Passively sensitize the isolated mast cells by incubating them with anti-DNP-Ascaris serum (or another suitable IgE-containing serum) for a specified period (e.g., 2 hours at 37°C).
  • Wash the cells to remove unbound antibodies.

3. Inhibition Assay:

  • Pre-incubate the sensitized mast cells with various concentrations of this compound or MY-1250 for a short duration (e.g., 10 minutes at 37°C).
  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known mast cell stabilizer like cromolyn sodium).

4. Antigen Challenge:

  • Induce degranulation by adding the specific antigen (e.g., DNP-Ascaris) to the cell suspension.
  • Incubate for a defined period (e.g., 15 minutes at 37°C).

5. Measurement of Histamine Release:

  • Stop the reaction by placing the samples on ice.
  • Centrifuge the samples to separate the supernatant from the cell pellet.
  • Measure the histamine content in the supernatant using a sensitive method such as fluorometric assay or ELISA.
  • Determine the total histamine content by lysing an aliquot of the cells.
  • Calculate the percentage of histamine release for each condition and determine the IC50 value of the test compound.

Signaling Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in mast cell activation and the inhibitory mechanism of this compound.

MastCellActivation cluster_extracellular Extracellular cluster_intracellular Intracellular Allergen Allergen IgE IgE FceRI FcεRI Receptor IgE->FceRI Binds to PLC PLC FceRI->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Triggers Ca2+ release from Ca_Influx Ca2+ Influx DAG->Ca_Influx Promotes Ca_Store->Ca_Influx Degranulation Degranulation (Histamine Release) Ca_Influx->Degranulation Induces

Figure 1: Simplified Signaling Pathway of IgE-Mediated Mast Cell Activation. This diagram illustrates the cascade of events from allergen binding to IgE on the FcεRI receptor, leading to intracellular signaling and ultimately, degranulation.

RepirinastInhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (MY-1250) PDE cAMP Phosphodiesterase This compound->PDE Inhibits Ca_Store Intracellular Ca2+ Store This compound->Ca_Store Inhibits Ca2+ mobilization from cAMP cAMP (Increased) Degranulation Degranulation (Inhibited) cAMP->Degranulation Inhibits Ca_Release Ca2+ Release

Figure 2: Inhibitory Mechanism of this compound on Mast Cell Degranulation. This diagram shows how this compound, through its active metabolite MY-1250, inhibits phosphodiesterase to increase cAMP levels and directly inhibits calcium mobilization from intracellular stores, both of which lead to the suppression of degranulation.

Broader Anti-Inflammatory Effects

While mast cell stabilization is the primary mechanism, this compound is also suggested to modulate the activity of other key inflammatory cells and mediators.

Eosinophil Function

Some studies suggest that this compound may affect other cells involved in the inflammatory process, such as eosinophils.[5] This broader anti-inflammatory effect could contribute to its efficacy in chronic allergic conditions like asthma where eosinophils play a significant role.

Cytokine and Leukotriene Modulation

This compound has been shown to modulate the production of cytokines and may influence the activity of leukotrienes.[2] Cytokines are crucial signaling molecules in the immune response, and leukotrienes are potent mediators of bronchoconstriction and inflammation in asthma.[2] By potentially downregulating the production of pro-inflammatory cytokines and interfering with leukotriene synthesis or action, this compound can further attenuate the inflammatory response.

Conclusion

This compound presents a multifaceted approach to the management of allergic and inflammatory diseases. Its primary mechanism of action, the stabilization of mast cells through the inhibition of calcium influx and modulation of cAMP signaling, is well-supported by preclinical data. The quantitative data for this compound and its active metabolite, MY-1250, demonstrate potent inhibitory effects on histamine release. Furthermore, its potential to modulate eosinophil function and the production of other inflammatory mediators like cytokines and leukotrienes suggests a broader therapeutic potential. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the further investigation and potential clinical application of this compound and similar mast cell-stabilizing agents.

References

Investigating the Anti-Fibrotic Properties of Repirinast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. There is a significant unmet medical need for effective anti-fibrotic therapies. Repirinast, a repurposed drug with a well-established safety profile, has emerged as a promising candidate with potent anti-fibrotic properties. Originally developed for asthma, its mechanism of action, centered on the stabilization of mast cells, presents a novel therapeutic avenue for combating fibrosis across various organs. This technical guide provides an in-depth overview of the pre-clinical evidence supporting the anti-fibrotic efficacy of this compound, with a focus on its application in chronic kidney disease (CKD) and non-alcoholic steatohepatitis (NASH). Detailed experimental methodologies, quantitative data from key pre-clinical studies, and a dissection of the implicated signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

This compound, originally marketed in Japan for the treatment of asthma, is a mast cell stabilizer that inhibits the release of inflammatory mediators. Its anti-allergic effects are not mediated by antihistaminic action but rather by preventing the degranulation of mast cells in response to IgE-mediated antigen-antibody interactions. Recent pre-clinical investigations have unveiled a significant anti-fibrotic potential for this compound, positioning it as a repurposed candidate for fibrotic diseases. Algernon Pharmaceuticals is currently spearheading the clinical development of this compound (NP-251) for chronic kidney disease.

This guide synthesizes the current scientific knowledge on the anti-fibrotic properties of this compound, providing a technical resource for researchers and drug developers.

Mechanism of Action: Mast Cell Stabilization

The central mechanism underlying this compound's anti-fibrotic effects is its ability to stabilize mast cells. Mast cells are increasingly recognized as key players in the fibrotic process. Upon activation by various stimuli, including tissue injury and allergens, mast cells degranulate, releasing a plethora of pro-inflammatory and pro-fibrotic mediators.

These mediators include:

  • Histamine and Renin: These substances can directly activate fibroblasts, the primary cell type responsible for collagen deposition, promoting their proliferation and the secretion of Transforming Growth Factor-beta 1 (TGF-β1).

  • TGF-β1: Mast cells are a direct source of the potent pro-fibrotic cytokine TGF-β1.

  • Other Cytokines and Growth Factors: Mast cells release a cocktail of other molecules that contribute to a pro-fibrotic microenvironment.

By inhibiting mast cell degranulation, this compound effectively curtails the release of these fibrogenic factors, thereby interrupting a critical cascade in the pathogenesis of fibrosis.

Signaling Pathway: From Mast Cell Inhibition to Attenuation of Fibrosis

The anti-fibrotic action of this compound can be conceptualized through the following signaling pathway. This compound, by stabilizing mast cells, prevents the release of key mediators that drive the fibrotic cascade. This ultimately leads to a reduction in fibroblast activation and collagen deposition.

This compound's Anti-Fibrotic Mechanism of Action This compound This compound MastCell Mast Cell Degranulation This compound->MastCell Inhibits Mediators Release of Pro-Fibrotic Mediators (Histamine, Renin, TGF-β) MastCell->Mediators Leads to Fibroblast Fibroblast Activation Mediators->Fibroblast Promotes Collagen Collagen Deposition Fibroblast->Collagen Increases Fibrosis Fibrosis Collagen->Fibrosis Results in

This compound's primary mechanism of action in fibrosis.

Pre-clinical Efficacy in Kidney Fibrosis

This compound has demonstrated significant anti-fibrotic effects in a well-established pre-clinical model of chronic kidney disease.

Experimental Model: Unilateral Ureteral Obstruction (UUO)

The Unilateral Ureteral Obstruction (UUO) model is a widely used and robust method for inducing renal fibrosis in rodents. The procedure involves the complete ligation of one ureter, leading to obstructive nephropathy and the rapid development of tubulointerstitial fibrosis in the affected kidney.

Detailed Experimental Protocol (Reconstructed)
  • Animal Model: Male CD-1 or C57BL/6 mice, 8-10 weeks of age.

  • Surgical Procedure:

    • Animals are anesthetized (e.g., with isoflurane).

    • A midline abdominal incision is made to expose the left ureter.

    • The ureter is ligated at two points using non-absorbable suture (e.g., 4-0 silk).

    • The abdominal incision is closed in layers.

    • Sham-operated animals undergo the same procedure without ureteral ligation.

  • Drug Administration:

    • This compound is administered, likely via oral gavage, at doses of 30 mg/kg and 90 mg/kg.

    • Treatment is initiated at the time of or shortly after UUO surgery and continues for a pre-determined duration (typically 7-14 days).

  • Endpoint Analysis:

    • At the end of the study period, kidneys are harvested.

    • Histological Analysis: Kidney sections are stained with Sirius Red to quantify collagen deposition and assess the extent of fibrosis. Quantification is performed using polarized light microscopy and image analysis software to determine the percentage of fibrotic area.

    • Biochemical Analysis: Kidney tissue can be analyzed for hydroxyproline content as a biochemical marker of collagen.

Quantitative Data

The following table summarizes the quantitative results from the UUO mouse model study.

Treatment GroupDosageReduction in Fibrosis (Sirius Red Staining)p-value
Untreated Control-0%-
Telmisartan (Positive Control)3 mg/kg32.6%<0.001
Cenicriviroc40 mg/kg31.9%0.00032
This compound 30 mg/kg 20.8% >0.05
This compound 90 mg/kg 50.6% <0.000001
This compound + Telmisartan 30 mg/kg + 3 mg/kg 54.2% <0.000001

Data sourced from Algernon Pharmaceuticals press releases.

Experimental Workflow: UUO Model

Experimental Workflow for this compound in UUO Model Start Start: Male Mice (8-10 weeks) UUO Unilateral Ureteral Obstruction (UUO) Surgery Start->UUO Treatment Treatment Groups: - Vehicle - this compound (30 & 90 mg/kg) - Positive Controls UUO->Treatment Duration Treatment Duration (e.g., 7-14 days) Treatment->Duration Harvest Kidney Harvest Duration->Harvest Analysis Fibrosis Assessment: - Sirius Red Staining - Hydroxyproline Assay Harvest->Analysis Endpoint Endpoint: Quantification of Renal Fibrosis Analysis->Endpoint

A generalized workflow for studying this compound in the UUO model.

Pre-clinical Efficacy in Liver Fibrosis

This compound has also shown promise in a pre-clinical model of non-alcoholic steatohepatitis (NASH), a common cause of liver fibrosis.

Experimental Model: STAM™ Mouse Model

The STAM™ model is a widely used mouse model of NASH that progresses from steatosis to steatohepatitis and fibrosis. This model is created by a combination of streptozotocin (STZ) injection at a young age to induce diabetes and subsequent feeding of a high-fat diet.

Detailed Experimental Protocol (Reconstructed)
  • Animal Model: Male C57BL/6 mice.

  • Model Induction:

    • A single subcutaneous injection of STZ (200 µ g/mouse ) is administered to 2-day-old mice.

    • From 4 weeks of age, mice are fed a high-fat diet.

  • Drug Administration:

    • This compound is administered to the STAM™ mice, likely via oral gavage, for a specified duration during the development of NASH and fibrosis.

  • Endpoint Analysis:

    • Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) and Sirius Red.

    • NAFLD Activity Score (NAS): The NAS is a semi-quantitative score used to assess the severity of NAFLD, based on the histological evaluation of steatosis, lobular inflammation, and hepatocyte ballooning.

    • Fibrosis Staging: The extent of liver fibrosis is staged based on the pattern and distribution of collagen deposition.

Quantitative Data

The following table summarizes the quantitative results from the STAM™ mouse model study.

Treatment GroupReduction in Hepatic Fibrosisp-valueReduction in NAFLD Scorep-value
Vehicle Control0%-0% (Score: 4.5)-
Telmisartan (Positive Control)27%0.014Not Reported-
This compound 57% < 0.0001 31% (Score: 3.125) 0.059

Data sourced from Algernon Pharmaceuticals press releases.

Logical Relationship: Mast Cells, TGF-β, and Fibroblast Activation

TGF-β Signaling in Fibrosis and Mast Cell Contribution cluster_0 Mast Cell Contribution cluster_1 TGF-β Signaling Pathway MastCell Activated Mast Cell TGFb_source TGF-β Release MastCell->TGFb_source TGFb TGF-β TGFb_source->TGFb Contributes to TGFbR TGF-β Receptor Complex (TβRI/TβRII) TGFb->TGFbR SMAD SMAD2/3 Phosphorylation TGFbR->SMAD SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Gene Fibroblast Myofibroblast Differentiation & Proliferation Gene->Fibroblast ECM Extracellular Matrix (ECM) Deposition Fibroblast->ECM Fibrosis Tissue Fibrosis ECM->Fibrosis

The role of mast cells as a source of TGF-β in the fibrotic signaling cascade.

Potential in Other Fibrotic Indications

While the primary focus of this compound's anti-fibrotic development has been on kidney and liver disease, its mechanism of action suggests potential applicability in other fibrotic conditions. For instance, mast cells are known to be involved in the pathogenesis of idiopathic pulmonary fibrosis (IPF). However, to date, there is a lack of published pre-clinical studies specifically investigating the efficacy of this compound in models of pulmonary fibrosis. Given the role of mast cells in IPF, this represents a promising area for future research.

Conclusion and Future Directions

This compound presents a compelling case as a novel anti-fibrotic agent. Its mechanism of action, targeting mast cell stabilization, offers a distinct and upstream approach to inhibiting the fibrotic cascade. Robust pre-clinical data in models of kidney and liver fibrosis demonstrate its potent efficacy, both as a monotherapy and in combination with standard-of-care agents.

Future research should focus on several key areas:

  • Elucidation of Downstream Signaling: Further investigation into the precise downstream signaling pathways modulated by this compound beyond the inhibition of mediator release is warranted.

  • Efficacy in Other Fibrotic Models: Pre-clinical studies in models of pulmonary, cardiac, and skin fibrosis would broaden the potential therapeutic applications of this compound.

  • Clinical Translation: The planned Phase 1 clinical trial in CKD patients will be a critical step in validating the pre-clinical findings in humans.

The Pharmacology of MY-1250: A Technical Guide to the Active Metabolite of Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast, an anti-allergic agent, undergoes in vivo hydrolysis to its principal active metabolite, MY-1250 (5,6-dihydro-7,8-dimethyl-4,5-dioxo-4H-pyrano[3,2-c]quinoline-2-carboxylic acid). This technical guide provides an in-depth exploration of the pharmacology of MY-1250, focusing on its mechanism of action in modulating mast cell degranulation. The information presented herein is intended to support further research and drug development efforts in the field of allergy and immunology.

Core Pharmacological Effects of MY-1250

MY-1250 exerts its anti-allergic effects primarily through the inhibition of histamine release from mast cells. This is achieved through a dual mechanism involving the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels and the attenuation of intracellular calcium mobilization.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data regarding the pharmacological activity of MY-1250.

Pharmacological ParameterTest SystemIC50 ValueReference
Inhibition of Antigen-Induced Histamine ReleaseRat Peritoneal Mast Cells~0.3 µM[1]
Inhibition of Intracellular Ca2+ MobilizationRat Peritoneal Mast Cells~0.25 µM[1]
Inhibition of cAMP PhosphodiesteraseRat Peritoneal Cells2000 µM[2]
Inhibition of cAMP PhosphodiesteraseGuinea Pig Lung Tissue1670 µM[2]
Induction of 78-kDa Protein PhosphorylationRat Peritoneal Exudate Cells2.0 x 10-7 M[3]

Mechanism of Action: Signaling Pathways

MY-1250's inhibitory action on mast cell degranulation is centered on its ability to increase intracellular cAMP levels and inhibit the rise in intracellular calcium concentration following IgE-mediated antigen stimulation.

IgE-Mediated Mast Cell Degranulation Pathway

The following diagram illustrates the key signaling events initiated by antigen cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of mast cells, leading to degranulation.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI PLCγ PLCγ FcεRI->PLCγ Activation IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca2+_Release Ca2+ Release (from ER) IP3->Ca2+_Release PKC PKC DAG->PKC Degranulation Histamine Release (Degranulation) PKC->Degranulation Ca2+_Release->Degranulation Ca2+_Influx Ca2+ Influx Ca2+_Influx->Degranulation

Figure 1: IgE-Mediated Mast Cell Degranulation Pathway.
Proposed Mechanism of Action of MY-1250

MY-1250 intervenes in the mast cell degranulation cascade at two key points: inhibition of phosphodiesterase (PDE) and suppression of intracellular calcium mobilization.

cluster_MY1250_Action MY-1250 Mechanism of Action MY-1250 MY-1250 PDE Phosphodiesterase (PDE) MY-1250->PDE Inhibits cAMP_increase ↑ cAMP MY-1250->cAMP_increase Ca2+_mobilization Intracellular Ca2+ Mobilization MY-1250->Ca2+_mobilization Inhibits cAMP_degradation cAMP -> AMP PDE->cAMP_degradation PKA Protein Kinase A (PKA) cAMP_increase->PKA Activates Degranulation_Inhibition Inhibition of Degranulation PKA->Degranulation_Inhibition Ca2+_mobilization->Degranulation_Inhibition

Figure 2: Proposed Mechanism of Action of MY-1250.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established methods for studying mast cell function.

Preparation of Rat Peritoneal Mast Cells

A consistent and viable population of mast cells is crucial for in vitro pharmacological studies.

Start Start Inject_Buffer Inject buffer into peritoneal cavity of rat Start->Inject_Buffer Massage_Abdomen Gently massage abdomen Inject_Buffer->Massage_Abdomen Aspirate_Fluid Aspirate peritoneal fluid Massage_Abdomen->Aspirate_Fluid Centrifuge_Cells Centrifuge fluid to pellet cells Aspirate_Fluid->Centrifuge_Cells Wash_Pellet Wash cell pellet Centrifuge_Cells->Wash_Pellet Purify_Mast_Cells Purify mast cells (e.g., density gradient) Wash_Pellet->Purify_Mast_Cells Resuspend_Cells Resuspend purified mast cells in buffer Purify_Mast_Cells->Resuspend_Cells End End Resuspend_Cells->End

Figure 3: Workflow for Rat Peritoneal Mast Cell Isolation.

Protocol:

  • Humanely euthanize a rat and secure it on its back.

  • Inject approximately 10-15 mL of a suitable buffer (e.g., Tyrode's buffer) into the peritoneal cavity.

  • Gently massage the abdomen for 1-2 minutes to dislodge peritoneal cells.

  • Carefully aspirate the peritoneal fluid containing the cells.

  • Centrifuge the collected fluid at a low speed (e.g., 150 x g) for 10 minutes at 4°C to pellet the cells.

  • Discard the supernatant and wash the cell pellet with fresh buffer.

  • For highly purified mast cell preparations, resuspend the pellet and layer it onto a density gradient medium (e.g., Percoll). Centrifuge at a higher speed (e.g., 700 x g) for 20 minutes.

  • Collect the mast cell layer and wash with buffer to remove the density gradient medium.

  • Resuspend the final mast cell pellet in the appropriate buffer for subsequent experiments.

Antigen-Induced Histamine Release Assay

This assay quantifies the ability of a compound to inhibit the release of histamine from sensitized mast cells upon antigen challenge.

Protocol:

  • Sensitize the prepared rat peritoneal mast cells by incubating them with an appropriate concentration of IgE antibody for a specified period (e.g., 2 hours at 37°C).

  • Wash the sensitized cells to remove unbound IgE.

  • Pre-incubate the sensitized cells with various concentrations of MY-1250 or a vehicle control for a defined time (e.g., 10 minutes at 37°C).

  • Initiate histamine release by adding the specific antigen to the cell suspension.

  • Incubate for a set duration (e.g., 15-30 minutes at 37°C).

  • Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

  • Collect the supernatant, which contains the released histamine.

  • To determine the total histamine content, lyse a separate aliquot of cells (e.g., by sonication or with a lysing agent).

  • Quantify the histamine content in the supernatants and the total lysate using a suitable method, such as a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of histamine release for each condition and determine the IC50 value for MY-1250.

Phosphodiesterase (PDE) Activity Assay

This assay measures the ability of MY-1250 to inhibit the enzymatic activity of phosphodiesterases, which are responsible for the degradation of cAMP.

Protocol:

  • Prepare a reaction mixture containing a buffer, a known amount of purified or partially purified phosphodiesterase enzyme, and the substrate, cAMP.

  • Add various concentrations of MY-1250 or a vehicle control to the reaction mixture.

  • Initiate the enzymatic reaction and incubate at 37°C for a specific time.

  • Terminate the reaction (e.g., by boiling or adding a stop solution).

  • Quantify the amount of AMP produced or the remaining cAMP. This can be done using various methods, including radioimmunoassays, enzyme-linked immunosorbent assays (ELISA), or commercially available luminescent or fluorescent assay kits.

  • Calculate the percentage of PDE inhibition for each concentration of MY-1250 and determine the IC50 value.

Intracellular Calcium Measurement

This experiment assesses the effect of MY-1250 on the increase in intracellular calcium concentration that occurs upon mast cell activation.

Protocol:

  • Load the prepared rat peritoneal mast cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating the cells with the dye for a specified time in the dark.

  • Wash the cells to remove the extracellular dye.

  • Resuspend the dye-loaded cells in a suitable buffer.

  • Place the cell suspension in a fluorometer or on a fluorescence microscope equipped for live-cell imaging.

  • Establish a baseline fluorescence reading.

  • Add MY-1250 or a vehicle control to the cells and record any changes in fluorescence.

  • Stimulate the cells with an appropriate agonist (e.g., antigen for sensitized cells) and continuously monitor the fluorescence signal.

  • The change in fluorescence intensity corresponds to the change in intracellular calcium concentration. For ratiometric dyes like Fura-2, the ratio of fluorescence at two different excitation or emission wavelengths is used to calculate the absolute calcium concentration. For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is typically expressed as a relative change from the baseline.

  • Analyze the data to determine the effect of MY-1250 on the agonist-induced calcium response, including the peak calcium concentration and the duration of the calcium signal.

Conclusion

MY-1250, the active metabolite of this compound, demonstrates potent anti-allergic properties by effectively inhibiting histamine release from mast cells. Its dual mechanism of action, involving the elevation of intracellular cAMP through phosphodiesterase inhibition and the suppression of intracellular calcium mobilization, makes it a significant molecule of interest for the development of novel allergy therapeutics. The experimental protocols and pharmacological data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MY-1250 and similar compounds.

References

The Core Mechanism of Repirinast: A Technical Guide to its Inhibitory Effects on Histamine and Leukotriene Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast is an anti-allergic agent primarily utilized in the management of allergic asthma and rhinitis. Its therapeutic efficacy stems from its function as a mast cell stabilizer, potently inhibiting the release of key inflammatory mediators. This technical guide provides an in-depth analysis of the core mechanism of action of this compound and its principal active metabolite, MY-1250, with a specific focus on their inhibitory effects on histamine and leukotriene release. We will dissect the underlying signaling pathways, present available quantitative data from key preclinical studies, and detail the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Mast Cell Stabilization

This compound (also known as MY-5116) exerts its pharmacological effects primarily through its active metabolite, MY-1250. The overarching mechanism is the stabilization of mast cells, preventing the degranulation process that releases a cascade of pro-inflammatory substances upon allergen exposure.[1] Unlike antihistamines, this compound does not block histamine receptors; instead, it prevents the release of histamine and other mediators from their cellular source.[2]

The cornerstone of this mechanism is the inhibition of calcium mobilization. Key preclinical studies have demonstrated that MY-1250 strongly inhibits the rise in intracellular calcium concentration ([Ca2+]i) that is essential for degranulation.[3][4] The proposed mechanism involves the inhibition of ATP-dependent Ca2+ release from intracellular stores.[3]

Furthermore, the application of MY-1250 to mast cells induces a rapid and transient increase in cyclic AMP (cAMP) and a corresponding decrease in ATP.[2][3] This modulation of cellular energy and signaling molecules is believed to contribute significantly to its stabilizing effect and the subsequent inhibition of mediator release.

cluster_0 Mast Cell cluster_1 This compound (MY-1250) Intervention Allergen Allergen + IgE FcεRI FcεRI Receptor Allergen->FcεRI Cross-linking Signal Signal Transduction Cascade FcεRI->Signal Ca_Store Intracellular Ca2+ Stores (ER) Signal->Ca_Store Activates Ca_Release Ca2+ Release Ca_Store->Ca_Release Degranulation Degranulation Ca_Release->Degranulation Triggers ATP ATP ATP->Ca_Release Dependent cAMP cAMP Mediators Histamine & Leukotriene Release Degranulation->Mediators This compound This compound (MY-1250) This compound->Ca_Release Inhibits This compound->ATP Decreases This compound->cAMP Increases

Caption: this compound's core signaling pathway intervention.

Quantitative Effect on Histamine Release

MY-1250 has been shown to be a potent, dose-dependent inhibitor of antigen-induced histamine release from mast cells.[3] The inhibitory effect on histamine release is strongly correlated with its ability to prevent the initial rise in intracellular calcium.[4]

ParameterCell TypeStimulusIC50 Value (MY-1250)Reference
Histamine Release Inhibition Rat Peritoneal Mast CellsAntigen~ 0.3 µM[4]
Inhibition of [Ca2+]i Rise Rat Peritoneal Mast CellsAntigen~ 0.25 µM[4]
Experimental Protocol: In Vitro Histamine Release Assay

The quantitative data for histamine inhibition by MY-1250 were primarily derived from in vitro assays using rat peritoneal mast cells. The general protocol is as follows:

  • Mast Cell Isolation: Mast cells are harvested from the peritoneal cavity of rats (e.g., Wistar strain) by lavage with a suitable buffer. The cells are then purified, often using density gradient centrifugation.

  • Sensitization: The isolated mast cells are passively sensitized by incubation with IgE antibodies specific to a particular antigen, such as DNP-As (Dinitrophenyl-Ascaris).

  • Pre-incubation: Sensitized cells are pre-incubated for a defined period with varying concentrations of MY-1250 or a vehicle control.

  • Antigen Challenge: Histamine release is initiated by challenging the cells with the specific antigen (e.g., DNP-As).

  • Termination and Measurement: The reaction is stopped by centrifugation at low temperature. The histamine content in the supernatant is then quantified.

  • Quantification: Histamine levels are typically measured using a sensitive method such as fluorometric assay or an enzyme-linked immunosorbent assay (ELISA). The percentage of histamine release is calculated relative to the total histamine content of the cells (determined after cell lysis) and after subtracting spontaneous release (from non-challenged cells).

  • Data Analysis: Inhibition curves are generated by plotting the percentage inhibition of histamine release against the concentration of MY-1250 to determine the IC50 value.

cluster_workflow Experimental Workflow: Histamine Release Assay Isolation 1. Isolate Rat Peritoneal Mast Cells Sensitization 2. Sensitize cells with Antigen-specific IgE Isolation->Sensitization Preincubation 3. Pre-incubate with MY-1250 or Vehicle Sensitization->Preincubation Challenge 4. Challenge with Antigen to induce degranulation Preincubation->Challenge Centrifuge 5. Centrifuge to separate cells from supernatant Challenge->Centrifuge Quantify 6. Quantify Histamine in supernatant (ELISA) Centrifuge->Quantify Analyze 7. Calculate % Inhibition and determine IC50 Quantify->Analyze

Caption: General workflow for an in vitro histamine release assay.

Quantitative Effect on Leukotriene Release

Leukotrienes are potent lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway. The cysteinyl leukotrienes (LTC4, LTD4, LTE4) are collectively known as the Slow-Reacting Substance of Anaphylaxis (SRS-A) and are major contributors to bronchoconstriction in asthma.[5]

The effect of this compound's active metabolite, MY-1250, on the release of SRS-A has been investigated in preclinical models.[1] A key study evaluated its impact on the antigen-induced release of mediators, including SRS-A, from guinea pig lung fragments.[1] This demonstrates that the mechanism of action extends beyond histamine to other critical mast cell-derived mediators. While this pivotal study confirms the investigation into leukotriene inhibition, specific quantitative data such as IC50 values are not available in publicly accessible abstracts.

Experimental Protocol: Ex Vivo Leukotriene (SRS-A) Release Assay

The general methodology for assessing the inhibition of SRS-A release from lung tissue, as performed in similar studies, is outlined below:

  • Tissue Preparation: Lungs are obtained from sensitized animals (e.g., guinea pigs actively sensitized to an antigen like ovalbumin). The lung tissue is finely chopped or prepared as fragments.

  • Incubation: The lung fragments are washed and then incubated in a physiological buffer solution.

  • Drug Treatment: Tissue samples are pre-incubated with various concentrations of the test compound (e.g., MY-1250) or a vehicle control.

  • Antigen Challenge: The tissue is challenged with the specific antigen to trigger the release of mediators.

  • Sample Collection: After a set incubation period, the supernatant is collected for analysis.

  • Quantification: The amount of SRS-A (leukotrienes) in the supernatant is quantified. Historically, this was done using bioassays (e.g., contraction of guinea pig ileum smooth muscle). Modern methods include specific enzyme immunoassays (EIA) or analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Data Analysis: The inhibition of SRS-A release is calculated for each drug concentration to assess its inhibitory potency.

Conclusion

This compound, through its active metabolite MY-1250, is a potent mast cell stabilizer that effectively suppresses allergic reactions by inhibiting the release of multiple inflammatory mediators. Its core mechanism involves the blockade of ATP-dependent intracellular calcium mobilization, a critical step in mast cell degranulation. This action leads to a robust, dose-dependent inhibition of histamine release, with an IC50 value in the sub-micromolar range. Furthermore, studies have confirmed that this compound also inhibits the release of leukotrienes (SRS-A) from lung tissue, indicating a broader anti-inflammatory profile. This dual inhibition of both histamine and leukotriene release underscores its therapeutic utility in managing allergic conditions like asthma, where both mediators play a significant pathological role.

References

The Molecular Targets of Repirinast: A Technical Guide to its Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast, an anti-allergic agent, and its active metabolite, MY-1250, exert their therapeutic effects primarily through the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators. This technical guide delineates the molecular targets of this compound within key signaling pathways, providing a comprehensive overview for researchers and professionals in drug development. The core mechanism involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels via the inhibition of phosphodiesterase (PDE) and the suppression of intracellular calcium mobilization. This document summarizes the available quantitative data, outlines relevant experimental methodologies, and visualizes the implicated signaling cascades.

Introduction

Originally developed for the treatment of bronchial asthma, this compound has demonstrated efficacy in mitigating type I allergic reactions.[1] Its mechanism of action is centered on the prevention of mast cell degranulation, a critical event in the allergic inflammatory cascade.[2][3] This guide focuses on the direct molecular interactions of this compound's active metabolite, MY-1250, with components of the cAMP and calcium signaling pathways in mast cells.

Core Molecular Targets and Signaling Pathways

The primary molecular activities of this compound, mediated by its metabolite MY-1250, are twofold: the inhibition of cAMP phosphodiesterase and the suppression of intracellular calcium release. These actions synergistically contribute to the stabilization of mast cells and the subsequent reduction in the release of pro-inflammatory mediators.

The cAMP Signaling Pathway

MY-1250 has been shown to cause a rapid and transient increase in intracellular cAMP levels in mast cells.[2] This is achieved through the inhibition of cAMP phosphodiesterase, the enzyme responsible for the degradation of cAMP. Elevated cAMP levels are known to suppress mast cell degranulation.

  • Molecular Target: Cyclic Adenosine Monophosphate (cAMP) Phosphodiesterase (PDE)

Tissue SourceIC50 (µM)Reference
Rat Peritoneal Cells2000[4]
Guinea Pig Lung Tissue1670[4]
The Calcium Signaling Pathway

A critical step in mast cell degranulation is the rise in intracellular calcium concentration ([Ca2+]i). MY-1250 effectively inhibits this process by targeting the mobilization of calcium from intracellular stores, specifically the endoplasmic reticulum.[2][3][5] The proposed mechanism is the inhibition of ATP-dependent Ca2+ release from these stores.[2]

  • Molecular Target: Intracellular Calcium Stores (likely ATP-dependent calcium channels/pumps on the endoplasmic reticulum)

ParameterIC50 (µM)Reference
Antigen-Induced Histamine Release~0.3[3]
Antigen-Induced Initial Rise in [Ca2+]i~0.25[3]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the molecular interactions and experimental approaches, the following diagrams have been generated using the DOT language.

This compound's Mechanism of Action in Mast Cell Stabilization

Repirinast_Mechanism This compound This compound (prodrug) MY1250 MY-1250 (active metabolite) This compound->MY1250 Metabolism PDE cAMP Phosphodiesterase MY1250->PDE Inhibits Ca_Store Intracellular Ca2+ Stores (ER) MY1250->Ca_Store Inhibits ATP-dependent Ca2+ release cAMP ↑ cAMP PDE->cAMP Degrades Degranulation Mast Cell Degranulation cAMP->Degranulation Inhibits Ca_Release ↓ [Ca2+]i Mobilization Ca_Store->Ca_Release Ca_Release->Degranulation Triggers Histamine ↓ Histamine Release Degranulation->Histamine

Caption: Mechanism of this compound (MY-1250) in mast cells.

Experimental Workflow for Assessing Phosphodiesterase Inhibition

PDE_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue Tissue Homogenate (e.g., Rat Peritoneal Cells) Enzyme Purified PDE Fraction Tissue->Enzyme Incubation Incubate PDE with MY-1250 Enzyme->Incubation MY1250_sol MY-1250 Solutions (various concentrations) MY1250_sol->Incubation Substrate Add [3H]-cAMP (Substrate) Incubation->Substrate Reaction Enzymatic Reaction Substrate->Reaction Termination Terminate Reaction Reaction->Termination Separation Separate [3H]-AMP from [3H]-cAMP Termination->Separation Quantification Scintillation Counting Separation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for cAMP phosphodiesterase activity assay.

Experimental Workflow for Measuring Intracellular Calcium

Calcium_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis MastCells Isolate Rat Peritoneal Mast Cells Loading Load cells with Fura-2 AM MastCells->Loading Preincubation Pre-incubate with MY-1250 Loading->Preincubation Stimulation Stimulate with Antigen (e.g., DNP-BSA) Preincubation->Stimulation Fluorimetry Measure Fluorescence (340/380 nm excitation) Stimulation->Fluorimetry Ratio Calculate 340/380 nm Fluorescence Ratio Fluorimetry->Ratio Ca_Concentration Determine [Ca2+]i Ratio->Ca_Concentration IC50_Ca Calculate IC50 for [Ca2+]i inhibition Ca_Concentration->IC50_Ca

Caption: Workflow for intracellular calcium concentration measurement.

Experimental Protocols

The following are generalized protocols based on standard methodologies for the key experiments cited.

Phosphodiesterase Activity Assay
  • Enzyme Preparation: Isolate the phosphodiesterase enzyme from the tissue of interest (e.g., rat peritoneal cells or guinea pig lung tissue) through homogenization and centrifugation to obtain a soluble fraction.

  • Reaction Mixture: Prepare a reaction buffer (e.g., Tris-HCl) containing MgCl2.

  • Inhibition Assay:

    • Pre-incubate the enzyme preparation with varying concentrations of MY-1250 or vehicle control.

    • Initiate the reaction by adding a known amount of radiolabeled [3H]-cAMP.

    • Incubate the mixture at 37°C for a defined period.

    • Terminate the reaction by boiling or adding a stop solution.

  • Product Separation: Separate the product, [3H]-AMP, from the substrate, [3H]-cAMP, using anion-exchange chromatography.

  • Quantification: Quantify the amount of [3H]-AMP formed using liquid scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition at each MY-1250 concentration and determine the IC50 value.

Intracellular Calcium Measurement
  • Cell Preparation: Isolate mast cells (e.g., from the peritoneal cavity of rats) and resuspend them in a suitable buffer (e.g., HEPES-Tyrode's buffer).

  • Fluorescent Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 AM, which can cross the cell membrane.

  • Cell Washing: Wash the cells to remove any extracellular dye.

  • Treatment and Stimulation:

    • Pre-incubate the Fura-2-loaded cells with various concentrations of MY-1250 or vehicle control.

    • Stimulate the cells with an appropriate antigen to induce an allergic response.

  • Fluorometric Measurement:

    • Use a spectrofluorometer to measure the fluorescence intensity at two excitation wavelengths (typically 340 nm and 380 nm) and a single emission wavelength (around 510 nm).

    • The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.

  • Data Analysis: Calculate the peak increase in the 340/380 nm fluorescence ratio following antigen stimulation. Determine the inhibitory effect of MY-1250 at different concentrations and calculate the IC50 value.

Mast Cell Degranulation (Histamine Release) Assay
  • Cell Preparation: Isolate and purify mast cells from a suitable source (e.g., rat peritoneum).

  • Sensitization (Optional): For antigen-induced degranulation, sensitize the mast cells with IgE antibodies specific to the antigen to be used.

  • Inhibition and Stimulation:

    • Pre-incubate the mast cells with varying concentrations of MY-1250 or a vehicle control.

    • Induce degranulation by adding the specific antigen (for sensitized cells) or a secretagogue like compound 48/80.

  • Termination and Histamine Measurement:

    • Stop the reaction by centrifugation at a low temperature.

    • Collect the supernatant, which contains the released histamine.

    • Quantify the histamine content in the supernatant using a sensitive method such as high-performance liquid chromatography (HPLC) with fluorescence detection or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Express the amount of histamine released as a percentage of the total cellular histamine (determined by lysing an aliquot of cells). Calculate the percentage of inhibition for each concentration of MY-1250 and determine the IC50 value.

Conclusion

This compound, through its active metabolite MY-1250, effectively stabilizes mast cells by targeting two crucial signaling pathways. Its inhibitory action on cAMP phosphodiesterase leads to an accumulation of intracellular cAMP, a known negative regulator of degranulation. Concurrently, MY-1250 suppresses the antigen-induced rise in intracellular calcium by preventing its release from internal stores. This dual mechanism underscores the therapeutic potential of this compound in allergic and inflammatory conditions. Further research to identify the specific phosphodiesterase subtypes inhibited by MY-1250 and to elucidate the precise molecular target within the calcium release machinery will provide a more refined understanding of its pharmacological profile and may guide the development of more selective mast cell stabilizers.

References

Preclinical Evidence for Repirinast in Chronic Kidney Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Chronic Kidney Disease (CKD) is a progressive condition for which renal fibrosis is a key pathological endpoint, leading to loss of organ function.[1] Emerging preclinical evidence highlights a crucial role for mast cells in the inflammatory and fibrotic cascades that drive CKD.[2][3] Repirinast, a mast cell stabilizer, has been investigated as a potential anti-fibrotic therapy.[4] In a validated murine model of kidney fibrosis, this compound demonstrated a statistically significant, dose-dependent reduction in fibrosis, outperforming a standard-of-care comparator.[5][6] Furthermore, it exhibited a synergistic effect when combined with the angiotensin receptor blocker, telmisartan.[4][6] These findings position this compound as a promising candidate for further clinical development as a novel treatment for chronic kidney disease.

Introduction: The Role of Mast Cells in Renal Fibrosis

Chronic Kidney Disease is characterized by a gradual loss of kidney function over time. A common pathological feature of progressive CKD, regardless of the initial cause, is the excessive deposition of extracellular matrix, leading to renal fibrosis and scarring.[1] The cellular and molecular mechanisms driving fibrosis are complex, involving a persistent inflammatory response.[1]

Mast cells, key players in the innate immune system, are increasingly recognized for their pro-fibrotic role in the kidney.[2][3] In response to tissue injury, mast cells are recruited to the kidneys, where they become activated and degranulate—a process that releases a host of potent pro-inflammatory and pro-fibrotic mediators, including histamine, tryptase, chymase, renin, and various cytokines.[4][7] This release initiates and perpetuates a cascade of inflammation and fibroblast activation, directly contributing to the progression of organ fibrosis.[2][8] Targeting mast cell degranulation therefore represents a logical therapeutic strategy to attenuate renal fibrosis.[2][3]

This compound: A Mast Cell Stabilizing Agent

This compound is a therapeutic agent that functions as a mast cell stabilizer.[9] Its primary mechanism of action is to prevent the degranulation of mast cells, thereby inhibiting the release of chemical mediators that drive inflammation and fibrosis.[4] Unlike direct antihistamines, this compound acts upstream in the inflammatory cascade.[4] The proposed mechanism involves blocking IgE-regulated calcium channels, which is a critical step for the fusion of histamine-containing vesicles with the cell membrane and subsequent degranulation.[9] By stabilizing mast cells, this compound effectively interrupts a key pathway in the progression of renal tissue damage.

Figure 1. Proposed Mechanism of Action of this compound in CKD cluster_pathway Pathophysiological Cascade cluster_intervention Therapeutic Intervention KidneyInjury Kidney Injury MastCellRecruitment Mast Cell Recruitment KidneyInjury->MastCellRecruitment MastCell Mast Cell Activation MastCellRecruitment->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Release of Pro-inflammatory & Pro-fibrotic Mediators (Histamine, Renin, Tryptase, etc.) Degranulation->Mediators Fibrosis Renal Inflammation & Fibrosis Mediators->Fibrosis This compound This compound This compound->Degranulation Inhibits

Figure 1. Proposed Mechanism of Action of this compound in CKD.

Preclinical Efficacy in a Murine Model of Renal Fibrosis

The anti-fibrotic potential of this compound was evaluated in a robust and widely used preclinical model of chronic kidney disease.

The study utilized the unilateral ureteral obstruction (UUO) mouse model, a standard surgical procedure that induces progressive tubulointerstitial fibrosis mimicking aspects of human obstructive nephropathy.[4][6][10] In this model, the complete ligation of one ureter leads to hydronephrosis, tubular injury, inflammation, and significant fibrosis in the obstructed kidney over a period of days to weeks.[10][11]

The experimental workflow involved inducing UUO in mice, followed by treatment with this compound, comparator agents, or a vehicle control.[6] The primary endpoint was the quantification of renal fibrosis.[5] While specific details such as the route of administration and the exact duration of treatment are not available in the cited public disclosures, the study design included multiple treatment arms to assess dose-response and synergistic potential. The key analysis was the histological measurement of collagen deposition, the hallmark of fibrosis.[5]

Figure 2. Experimental Workflow of the UUO Preclinical Study cluster_groups Treatment Groups Groups Vehicle (Control) This compound (30 mg/kg) This compound (90 mg/kg) Telmisartan (3 mg/kg) This compound (30 mg/kg) + Telmisartan (3 mg/kg) Cenicriviroc (40 mg/kg) Treatment Administer Treatment Groups->Treatment UUO Induce Unilateral Ureteral Obstruction (UUO) in Mice UUO->Treatment Harvest Harvest Kidneys Treatment->Harvest Stain Histological Staining (e.g., Sirius Red) Harvest->Stain Quantify Quantify Fibrosis Stain->Quantify

Figure 2. Experimental Workflow of the UUO Preclinical Study.

The study yielded significant quantitative data demonstrating the anti-fibrotic efficacy of this compound.[5][6] this compound administered at 90 mg/kg reduced renal fibrosis by 50.6% compared to the control group, an effect that was highly statistically significant (p<0.000001).[5][6] This reduction was notably greater than that achieved by the positive control telmisartan (a standard-of-care treatment for CKD) and cenicriviroc, another anti-fibrotic agent.[5][6]

A lower dose of this compound (30 mg/kg) resulted in a 20.8% reduction in fibrosis, which was not statistically significant.[5][6] However, when this lower dose was combined with telmisartan, the combination therapy produced a 54.2% reduction in fibrosis (p<0.000001), suggesting a synergistic or additive effect.[5][6] This combination also significantly reduced the mass of the fibrotic kidney.[6]

Table 1: Summary of Anti-Fibrotic Efficacy in the UUO Mouse Model

Treatment Group Dosage Reduction in Fibrosis (%) Statistical Significance (p-value)
This compound 90 mg/kg 50.6% <0.000001[5][6]
This compound 30 mg/kg 20.8% >0.05[5][6]
Telmisartan (Positive Control) 3 mg/kg 32.6% <0.001[5][6]
Cenicriviroc (Comparator) 40 mg/kg 31.9% =0.00032[5][6]

| this compound + Telmisartan | 30 mg/kg + 3 mg/kg | 54.2% | <0.000001[5][6] |

Figure 3. Comparison of Treatment Efficacy on Renal Fibrosis cluster_treatments Treatment Interventions Fibrosis Renal Fibrosis (UUO Model) Rep90 This compound (90 mg/kg) Rep90->Fibrosis -50.6% Tel Telmisartan (3 mg/kg) Tel->Fibrosis -32.6% Combo This compound (30 mg/kg) + Telmisartan (3 mg/kg) Combo->Fibrosis -54.2%

Figure 3. Comparison of Treatment Efficacy on Renal Fibrosis.

Discussion and Future Directions

The preclinical data strongly support the hypothesis that mast cell stabilization is a viable therapeutic approach for mitigating renal fibrosis. This compound not only demonstrated superior efficacy as a monotherapy compared to an established standard-of-care agent in the UUO model but also showed a powerful synergistic effect in combination therapy.[5][6] This is particularly relevant for clinical applications, as new CKD therapies will likely be used in conjunction with existing treatments like angiotensin receptor blockers.

The company developing this compound, Algernon Pharmaceuticals, has indicated plans to advance the CKD research program.[4][12] Future investigations may include exploring its utility in other forms of kidney disease, such as acute interstitial nephritis.[4][12] Following the successful preclinical studies, the next steps involve advancing this compound into clinical trials to assess its safety, tolerability, and efficacy in patients with chronic kidney disease.[4] A Phase 1 study to determine the bioavailability and pharmacokinetics is an anticipated near-term milestone.[12][13]

Conclusion

References

Repirinast: A Novel Approach to Combating Fibrotic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. This document explores the potential of Repirinast, a repurposed mast cell stabilizer, as a novel anti-fibrotic agent. Drawing on preclinical evidence, this guide details this compound's mechanism of action, its demonstrated efficacy in a key animal model of renal fibrosis, and the underlying signaling pathways implicated in its therapeutic effects. This technical paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the scientific rationale and available data supporting the investigation of this compound for the treatment of various fibrotic disorders.

Introduction to Fibrosis and the Role of Mast Cells

Fibrosis is the pathological hallmark of a wide range of chronic diseases affecting vital organs such as the lungs, liver, kidneys, and heart. It is a dysregulated wound-healing process that leads to the progressive replacement of functional tissue with scar tissue, ultimately causing organ dysfunction and failure. A key cellular mediator in the initiation and perpetuation of fibrosis is the mast cell.[1] Upon activation by various stimuli, mast cells degranulate, releasing a plethora of pro-inflammatory and pro-fibrotic mediators, including histamine, proteases, cytokines, and growth factors. These mediators contribute to tissue injury, inflammation, and the activation of fibroblasts, the primary cell type responsible for excessive collagen deposition.

This compound: A Mast Cell Stabilizing Agent

This compound is an anti-allergic drug that has been marketed in Japan for the treatment of asthma.[2] Its primary mechanism of action is the stabilization of mast cells, thereby preventing their degranulation and the subsequent release of inflammatory and fibrotic mediators.[2][3] This action is mediated, at least in part, by its active metabolite, MY-1250.[4]

Mechanism of Action

This compound, through its active metabolite MY-1250, exerts its mast cell-stabilizing effects via a multi-faceted mechanism:

  • Inhibition of Calcium Influx: MY-1250 has been shown to inhibit the antigen-induced release of histamine from mast cells by preventing the ATP-dependent release of calcium from intracellular stores.[4] Calcium mobilization is a critical step in the signaling cascade that leads to mast cell degranulation.

  • Phosphorylation of a 78-kDa Protein: MY-1250 induces the phosphorylation of a 78-kDa protein within mast cells.[5] This protein has been identified as moesin , a member of the ezrin-radixin-moesin (ERM) family of proteins that link the actin cytoskeleton to the plasma membrane.[6] Phosphorylation of moesin is believed to play a crucial role in regulating the cytoskeletal rearrangements necessary for mast cell degranulation, and its modulation by MY-1250 likely contributes to the stabilization of the mast cell membrane.

The following diagram illustrates the proposed mechanism of action of this compound at the cellular level:

cluster_0 Mast Cell This compound This compound MY1250 MY-1250 (Active Metabolite) This compound->MY1250 Metabolism Ca_Store Intracellular Ca2+ Store MY1250->Ca_Store Inhibits Moesin Moesin (78-kDa protein) MY1250->Moesin Induces Phosphorylation Ca_Release Ca2+ Release Ca_Store->Ca_Release Degranulation Degranulation Ca_Release->Degranulation Triggers P_Moesin Phosphorylated Moesin Moesin->P_Moesin P_Moesin->Degranulation Inhibits Mediators Pro-fibrotic & Pro-inflammatory Mediators Degranulation->Mediators Release of

Caption: Proposed mechanism of this compound in mast cell stabilization.

Preclinical Efficacy in a Model of Renal Fibrosis

The anti-fibrotic potential of this compound has been evaluated in a well-established preclinical model of renal fibrosis, the unilateral ureteral obstruction (UUO) mouse model. This model mimics many of the pathological features of chronic kidney disease in humans, including interstitial fibrosis.[2]

Quantitative Data from the Unilateral Ureteral Obstruction (UUO) Mouse Model

In a study conducted by NASH Pharmaceuticals, later acquired by Algernon Pharmaceuticals, this compound demonstrated a significant reduction in renal fibrosis as measured by Sirius Red staining.[2] The key quantitative findings from this study are summarized in the table below.

Treatment GroupDoseReduction in Fibrosis (%)p-value
This compound 90 mg/kg50.6< 0.000001
This compound 30 mg/kg20.8> 0.05
This compound + Telmisartan 30 mg/kg + 3 mg/kg54.2< 0.000001
Telmisartan (Positive Control) 3 mg/kg32.6< 0.001
Cenicriviroc (Positive Control) 40 mg/kg31.9= 0.00032

Data sourced from Algernon Pharmaceuticals Inc. press releases.[2]

These results indicate that this compound at a dose of 90 mg/kg was significantly more effective than the standard-of-care agent telmisartan in reducing renal fibrosis.[2] Furthermore, a lower dose of this compound (30 mg/kg) in combination with telmisartan showed a synergistic effect, resulting in the highest observed reduction in fibrosis.[2]

Signaling Pathways in Fibrosis and Potential Interplay with this compound

The development and progression of fibrosis are governed by a complex network of signaling pathways. The Transforming Growth Factor-beta (TGF-β) signaling pathway is recognized as a master regulator of fibrosis.

The TGF-β Signaling Pathway

TGF-β is a potent cytokine that, upon binding to its receptor, initiates a signaling cascade primarily through the phosphorylation of Smad proteins (Smad2 and Smad3).[7] Phosphorylated Smads then translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in fibrosis, including collagens and other extracellular matrix components.[7]

The following diagram provides a simplified overview of the canonical TGF-β signaling pathway.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad23->pSmad23 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_expression Gene Expression (e.g., Collagen) Smad_complex->Gene_expression Regulates

Caption: Simplified canonical TGF-β signaling pathway.
This compound's Potential Influence on Fibrotic Pathways

While direct experimental evidence of this compound's effect on the TGF-β pathway is not yet publicly available, its mechanism of action strongly suggests a downstream inhibitory effect on this pro-fibrotic signaling cascade. By stabilizing mast cells, this compound prevents the release of a multitude of factors that can directly or indirectly activate the TGF-β pathway and promote fibrosis.

The logical relationship between this compound's action and its anti-fibrotic outcome is depicted below:

This compound This compound Mast_Cell Mast Cell Stabilization This compound->Mast_Cell Mediator_Release Reduced Release of Pro-fibrotic Mediators Mast_Cell->Mediator_Release TGFb_Activation Decreased TGF-β Pathway Activation Mediator_Release->TGFb_Activation Fibroblast_Activation Reduced Fibroblast Activation TGFb_Activation->Fibroblast_Activation Collagen_Deposition Decreased Collagen Deposition Fibroblast_Activation->Collagen_Deposition Fibrosis Amelioration of Fibrosis Collagen_Deposition->Fibrosis

Caption: Logical workflow of this compound's anti-fibrotic effect.

Experimental Protocols

Detailed experimental protocols for the preclinical studies of this compound in the UUO model are not publicly available. However, based on standard methodologies for this model, a general protocol can be outlined.

Unilateral Ureteral Obstruction (UUO) Mouse Model (General Protocol)
  • Animals: Male C57BL/6 mice are commonly used.[8]

  • Anesthesia: Appropriate anesthesia is administered (e.g., isoflurane).

  • Surgical Procedure: A flank or midline incision is made to expose the left ureter. The ureter is then completely ligated with a non-absorbable suture at two points. The incision is closed in layers. Sham-operated animals undergo the same procedure without ureter ligation.

  • Drug Administration: this compound would be administered daily via an appropriate route (e.g., oral gavage) starting from the day of surgery or one day prior.

  • Duration: The obstruction is typically maintained for 7 to 14 days.

  • Tissue Harvesting: At the end of the study, mice are euthanized, and the obstructed and contralateral kidneys are harvested for analysis.

Quantification of Fibrosis (Sirius Red Staining - General Protocol)
  • Tissue Processing: Kidneys are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Staining: 4-5 µm thick sections are deparaffinized, rehydrated, and stained with a Picro-Sirius Red solution.

  • Imaging: Stained sections are imaged using a bright-field microscope, often with a polarizing filter to enhance the visualization of collagen fibers.

  • Quantification: The percentage of the cortical area that is positively stained for collagen is quantified using image analysis software.

The following diagram outlines a typical experimental workflow for evaluating an anti-fibrotic agent in the UUO model.

Start Start Animal_Model Induce UUO in Mice Start->Animal_Model Treatment_Groups Administer this compound and Controls Animal_Model->Treatment_Groups Duration Maintain Obstruction (e.g., 14 days) Treatment_Groups->Duration Tissue_Harvest Harvest Kidneys Duration->Tissue_Harvest Histology Histological Analysis (Sirius Red Staining) Tissue_Harvest->Histology Biochemical Biochemical Analysis (e.g., Collagen Content) Tissue_Harvest->Biochemical Molecular Molecular Analysis (e.g., Gene Expression) Tissue_Harvest->Molecular Data_Analysis Data Analysis and Quantification Histology->Data_Analysis Biochemical->Data_Analysis Molecular->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for the UUO model.

Future Directions and Clinical Development

The promising preclinical data for this compound in a robust model of renal fibrosis provides a strong rationale for its further investigation in other fibrotic conditions, such as idiopathic pulmonary fibrosis (IPF), non-alcoholic steatohepatitis (NASH), and scleroderma. Algernon Pharmaceuticals has indicated plans for a Phase 1 clinical trial for this compound in chronic kidney disease.[2]

Future research should focus on:

  • Elucidating the precise molecular interactions of this compound's active metabolite with its targets in mast cells.

  • Directly investigating the impact of this compound on the TGF-β signaling pathway and collagen synthesis in various in vitro and in vivo models of fibrosis.

  • Conducting well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with different fibrotic diseases.

Conclusion

This compound, with its well-defined mechanism of action as a mast cell stabilizer and compelling preclinical efficacy in a model of renal fibrosis, represents a promising and novel therapeutic approach for the treatment of a wide range of fibrotic disorders. Its ability to target a key upstream event in the fibrotic cascade—mast cell activation—positions it as a potentially valuable addition to the limited armamentarium of anti-fibrotic therapies. Further research and clinical development are warranted to fully explore the therapeutic potential of this compound in addressing the significant unmet medical need in fibrotic diseases.

References

Repirinast: A Technical Guide on its Impact on Eosinophils and Other Inflammatory Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast is an anti-allergic agent primarily recognized for its role as a mast cell stabilizer. Its mechanism of action centers on the inhibition of inflammatory mediator release from mast cells, a critical initiating step in the allergic cascade. While direct extensive research on the effects of this compound on eosinophils is limited, its impact on this key inflammatory cell type can be largely inferred from its profound effects on mast cell function. This technical guide provides an in-depth analysis of this compound's mechanism of action, its influence on mast cell signaling, and the subsequent downstream effects on eosinophils and other inflammatory cells. Detailed experimental protocols and quantitative data from available literature are presented to offer a comprehensive resource for researchers in immunology and drug development.

Introduction

Eosinophils are pivotal effector cells in allergic inflammation, contributing to tissue damage and the late-phase allergic response. Their recruitment, activation, and survival are orchestrated by a complex network of mediators, many of which are released by mast cells upon allergen challenge. This compound, an anti-allergic drug, functions by stabilizing mast cells, thereby preventing the degranulation and release of pre-formed and newly synthesized inflammatory mediators.[1] This action disrupts the inflammatory cascade at an early stage, suggesting a significant, albeit indirect, impact on eosinophil function. Understanding the core mechanism of this compound on mast cells is therefore crucial to elucidating its broader anti-inflammatory effects, including its influence on eosinophil-mediated responses.

Core Mechanism of Action: Mast Cell Stabilization

This compound's primary therapeutic effect is achieved through the stabilization of mast cell membranes, which inhibits the release of a wide array of inflammatory mediators.[1] This process is multifaceted, involving the modulation of intracellular signaling pathways critical for mast cell degranulation.

Inhibition of Calcium Influx

A key event in mast cell activation is the influx of extracellular calcium (Ca2+), which is essential for the fusion of granular membranes with the plasma membrane and the subsequent release of their contents. This compound has been shown to inhibit this critical calcium influx into mast cells, thereby preventing degranulation.[1]

Modulation of Intracellular Signaling

The active metabolite of this compound, MY-1250, has been demonstrated to influence intracellular signaling cascades within mast cells. Upon addition to mast cells, MY-1250 induces a rapid and transient increase in cyclic adenosine monophosphate (cAMP) and a decrease in adenosine triphosphate (ATP).[2] This modulation of cyclic nucleotides is associated with the inhibition of histamine release. Furthermore, MY-1250 inhibits the mobilization of calcium from intracellular stores, further contributing to the stabilization of the mast cell.[2] MY-1250 also induces the phosphorylation of a specific 78-kDa protein in rat mast cells, a mechanism that may be linked to the inhibition of histamine release.[3]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Binds Ca_Channel Ca2+ Channel IgE_Receptor->Ca_Channel Activates Mediator_Release Mediator Release Ca_Channel->Mediator_Release Triggers This compound This compound (MY-1250) This compound->Ca_Channel Inhibits Ca_Store Intracellular Ca2+ Store This compound->Ca_Store Inhibits Ca2+ mobilization cAMP ↑ cAMP This compound->cAMP ATP ↓ ATP This compound->ATP Protein_78kDa Phosphorylation of 78-kDa Protein This compound->Protein_78kDa Ca_Store->Mediator_Release Contributes to cAMP->Mediator_Release Inhibits ATP->Mediator_Release Required for Protein_78kDa->Mediator_Release Inhibits Granule Granule (Histamine, Cytokines)

Caption: this compound's signaling pathway in mast cells.

Impact on Inflammatory Cells: A Focus on Eosinophils

While direct studies on this compound's effect on eosinophils are scarce, its impact can be understood through the well-established cross-talk between mast cells and eosinophils. Mast cell degranulation releases a host of mediators that are potent chemoattractants and activators for eosinophils.[4][5]

Mast Cell-Derived Mediators and their Effect on Eosinophils

Upon activation, mast cells release a variety of pre-formed and newly synthesized mediators that play a crucial role in orchestrating the eosinophilic inflammatory response.

MediatorEffect on Eosinophils
Histamine Chemotaxis (primarily via H4 receptors)[6]
Leukotrienes (e.g., LTC4, LTD4, LTE4) Potent chemoattractants and activators
Prostaglandin D2 (PGD2) Chemotaxis and activation[7]
Platelet-Activating Factor (PAF) Chemoattractant and activator[4]
Cytokines (e.g., IL-5, GM-CSF) Promote eosinophil survival, differentiation, and activation[4][5]
Chemokines (e.g., Eotaxin, RANTES) Potent chemoattractants for eosinophils[5]

By inhibiting the release of these mediators from mast cells, this compound is expected to indirectly attenuate eosinophil recruitment to sites of allergic inflammation, reduce their activation, and potentially promote their apoptosis by depriving them of essential survival factors like IL-5 and GM-CSF.

cluster_mast_cell Mast Cell cluster_eosinophil Eosinophil Mast_Cell Activated Mast Cell Mediators Release of Mediators (Histamine, Leukotrienes, Cytokines, Chemokines) Mast_Cell->Mediators This compound This compound This compound->Mediators Inhibits Chemotaxis Chemotaxis Mediators->Chemotaxis Induces Activation Activation Mediators->Activation Induces Survival Survival Mediators->Survival Promotes Eosinophil Eosinophil

Caption: Inferred impact of this compound on eosinophil function.

Quantitative Data

ParameterCell TypeStimulusDrugConcentration% InhibitionReference
Histamine ReleaseRat Mast CellsAntigenMY-12503.6 x 10-5 MStrong, dose-dependent[2]
78-kDa Protein Phosphorylation (IC50)Rat Mast Cells-MY-12502.0 x 10-7 M-[3]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the activity of mast cell stabilizing agents like this compound.

Mast Cell Degranulation Assay (Histamine Release)

Objective: To quantify the release of histamine from mast cells following stimulation and to assess the inhibitory effect of a compound.

Materials:

  • Rat peritoneal mast cells or a suitable mast cell line (e.g., RBL-2H3)

  • Antigen (e.g., DNP-HSA) for sensitized cells

  • Compound 48/80 or other secretagogues

  • This compound or its active metabolite (MY-1250)

  • Tyrode's buffer

  • o-Phthalaldehyde (OPT) reagent

  • Perchloric acid

  • NaOH

  • Histamine standard

  • Fluorometer

Procedure:

  • Isolate and purify mast cells and resuspend in Tyrode's buffer.

  • Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Add the stimulus (e.g., antigen, compound 48/80) to induce degranulation and incubate for a further period (e.g., 10-15 minutes) at 37°C.

  • Stop the reaction by placing the tubes on ice and centrifuge to pellet the cells.

  • Collect the supernatant for histamine measurement.

  • To the supernatant, add perchloric acid to precipitate proteins. Centrifuge and collect the supernatant.

  • Neutralize the supernatant with NaOH.

  • Add OPT reagent and incubate to allow for the formation of a fluorescent derivative with histamine.

  • Stop the reaction with acid.

  • Measure the fluorescence using a fluorometer at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of histamine release relative to a total histamine control (cells lysed with perchloric acid) and subtract the spontaneous release (unstimulated cells).

Eosinophil Chemotaxis Assay (Boyden Chamber)

Objective: To assess the ability of a substance (e.g., mast cell supernatant) to induce eosinophil migration and the potential inhibitory effect of a compound.

Materials:

  • Purified human or murine eosinophils

  • Chemoattractant (e.g., eotaxin, histamine, or supernatant from activated mast cells)

  • This compound

  • Boyden chamber apparatus with a microporous membrane (e.g., 5 µm pore size)

  • Incubator (37°C, 5% CO2)

  • Microscope

  • Cell staining reagents (e.g., Giemsa stain)

Procedure:

  • Isolate eosinophils from peripheral blood.

  • Place the chemoattractant solution (with or without pre-incubation with this compound) in the lower compartment of the Boyden chamber.

  • Place the eosinophil suspension in the upper compartment, separated from the lower compartment by the microporous membrane.

  • Incubate the chamber at 37°C in a humidified 5% CO2 atmosphere for a specified time (e.g., 1-3 hours) to allow for cell migration.

  • After incubation, remove the membrane, fix, and stain it.

  • Count the number of eosinophils that have migrated to the lower side of the membrane using a microscope under high power in several random fields.

  • Express the results as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over control).

cluster_protocol Experimental Workflow: Mast Cell Degranulation Assay Start Isolate Mast Cells Preincubation Pre-incubate with This compound/Vehicle Start->Preincubation Stimulation Stimulate with Antigen/Secretagogue Preincubation->Stimulation Stop_Reaction Stop Reaction (on ice) Stimulation->Stop_Reaction Centrifuge_1 Centrifuge Stop_Reaction->Centrifuge_1 Collect_Supernatant Collect Supernatant Centrifuge_1->Collect_Supernatant Protein_Precipitation Protein Precipitation (Perchloric Acid) Collect_Supernatant->Protein_Precipitation Centrifuge_2 Centrifuge Protein_Precipitation->Centrifuge_2 Neutralization Neutralize Supernatant (NaOH) Centrifuge_2->Neutralization OPT_Reaction Add OPT Reagent Neutralization->OPT_Reaction Fluorescence_Measurement Measure Fluorescence OPT_Reaction->Fluorescence_Measurement Data_Analysis Calculate % Histamine Release Fluorescence_Measurement->Data_Analysis

Caption: Workflow for a mast cell degranulation assay.

Conclusion

This compound is a potent mast cell stabilizer that effectively inhibits the release of a broad spectrum of inflammatory mediators. While direct evidence of its impact on eosinophils is limited, its mechanism of action strongly suggests an indirect inhibitory effect on eosinophil recruitment and activation by cutting off the supply of key signaling molecules released from mast cells. This technical guide provides a foundational understanding of this compound's core pharmacology and offers a framework for designing future studies to directly investigate its effects on eosinophils and other inflammatory cells. The provided experimental protocols serve as a practical resource for researchers aiming to evaluate the anti-inflammatory properties of this compound and similar compounds. Further research is warranted to fully elucidate the direct and indirect effects of this compound on the complex interplay of inflammatory cells in allergic diseases.

References

The Discovery, Development, and Repurposing of Repirinast: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Abstract

Repirinast, a compound initially developed and marketed in Japan for the treatment of bronchial asthma, is undergoing a resurgence in interest as a potential therapeutic for chronic kidney disease (CKD) and other inflammatory conditions. This technical guide provides a comprehensive timeline of the discovery and development of this compound, from its origins as an anti-allergic agent to its current status as a repurposed drug candidate. This document details its mechanism of action as a mast cell stabilizer, summarizes key preclinical and clinical findings, and outlines the experimental protocols utilized in its evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its pharmacological profile.

Introduction

This compound, also known as MY-5116, is a quinoline derivative with potent anti-allergic properties.[1][2] Originally synthesized by Mitsubishi Tanabe Pharma, it was approved for the treatment of bronchial asthma in Japan in 1987 and was marketed for over two decades.[3] Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[2] Following its discontinuation for commercial reasons, Algernon Pharmaceuticals has initiated a drug repurposing program to investigate this compound for new indications, most notably chronic kidney disease.[3]

Discovery and Initial Development for Asthma

The development of this compound emerged from research focused on identifying novel anti-allergic compounds. Its discovery and development timeline for the treatment of asthma can be summarized as follows:

  • 1986: Preclinical studies in rat and guinea pig models of asthma demonstrated the efficacy of MY-5116.[1]

  • 1987: this compound receives approval in Japan for the treatment of bronchial asthma in adults.[3]

  • 1991: A clinical study in Japan confirmed that this compound does not significantly alter the pharmacokinetics of theophylline, a commonly co-administered asthma medication.[4]

While specific details of the original synthesis by Mitsubishi Tanabe Pharma are not publicly available, the chemical structure is identified as 3-methylbutyl 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylate. The synthesis of similar pyrano[3,2-c]quinoline derivatives has been described in the scientific literature, generally involving multi-component condensation reactions.[5][6][7][8][9]

Mechanism of Action: Mast Cell Stabilization

This compound exerts its therapeutic effects by acting as a mast cell stabilizer. The process of mast cell degranulation is a critical event in the allergic inflammatory cascade.

The proposed signaling pathway for mast cell activation and the inhibitory action of this compound is illustrated below:

MastCellActivation cluster_antigen Antigen Recognition cluster_signaling Intracellular Signaling Cascade cluster_degranulation Degranulation Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Lyn Lyn Kinase FcεRI->Lyn activates Syk Syk Kinase Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER triggers release of Mediator_Release Mediator Release (Histamine, etc.) Ca_ER->Mediator_Release leads to Ca_ext Ca²⁺ (extracellular) Ca_ext->Mediator_Release influx leads to This compound This compound This compound->Ca_ext Inhibits influx

Caption: IgE-mediated mast cell activation pathway and the inhibitory effect of this compound.

Upon exposure to an allergen, IgE antibodies bound to high-affinity FcεRI receptors on the surface of mast cells are cross-linked, initiating a signaling cascade.[10][11] This leads to the activation of spleen tyrosine kinase (Syk) and phospholipase C gamma (PLCγ), culminating in an increase in intracellular calcium concentration and the release of inflammatory mediators.[11][12][13][14] this compound is believed to stabilize the mast cell membrane, thereby inhibiting the influx of extracellular calcium and preventing degranulation.[2]

Repurposing for Chronic Kidney Disease (CKD)

Algernon Pharmaceuticals is currently developing this compound for the treatment of CKD, based on its anti-inflammatory and anti-fibrotic properties.

Preclinical Evidence in a CKD Model

Preclinical studies have been conducted using a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis. This model involves the ligation of one ureter, leading to progressive fibrosis in the obstructed kidney.

A summary of the key quantitative findings from a preclinical UUO study is presented in the table below:

Treatment GroupDoseReduction in Fibrosis (%)p-value
Telmisartan (positive control)3 mg/kg32.6<0.001
Cenicriviroc40 mg/kg31.90.00032
This compound 90 mg/kg 50.6 <0.000001
This compound 30 mg/kg 20.8 >0.05
This compound + Telmisartan 30 mg/kg + 3 mg/kg 54.2 <0.000001

Data sourced from Algernon Pharmaceuticals press release.[12]

These results indicate that this compound significantly reduces kidney fibrosis in this model, with a more pronounced effect at a higher dose. Furthermore, the combination of this compound with the standard-of-care medication, telmisartan, resulted in a synergistic anti-fibrotic effect.[12]

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) Model

The following provides a generalized workflow for the UUO mouse model used in the preclinical evaluation of this compound for CKD.

UUO_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis Acclimatization Acclimatization Anesthesia Anesthesia Acclimatization->Anesthesia Incision Midline Abdominal Incision Anesthesia->Incision Ureter_Isolation Isolation of Left Ureter Incision->Ureter_Isolation Ligation Double Ligation of Ureter Ureter_Isolation->Ligation Closure Suturing of Abdominal Wall Ligation->Closure Dosing Drug Administration (e.g., oral gavage) Closure->Dosing Monitoring Daily Monitoring (body weight, etc.) Dosing->Monitoring Sacrifice Euthanasia Monitoring->Sacrifice Kidney_Harvest Kidney Tissue Harvesting Sacrifice->Kidney_Harvest Histology Histological Analysis (e.g., Sirius Red staining) Kidney_Harvest->Histology Biochemical Biochemical Analysis Kidney_Harvest->Biochemical

Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) mouse model.

Methodology:

  • Animal Model: Male C57BL/6 mice are typically used.

  • Anesthesia: An appropriate anesthetic agent is administered.

  • Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The ureter is then ligated at two points with surgical silk. The abdominal wall is closed in layers. Sham-operated animals undergo the same procedure without ureter ligation.

  • Drug Administration: this compound and control substances are administered, typically via oral gavage, for a specified duration (e.g., 7-14 days).

  • Endpoint Analysis: At the end of the treatment period, animals are euthanized, and the kidneys are harvested. Fibrosis is quantified using histological staining methods such as Sirius Red.[3][10]

Pharmacokinetics and Clinical Development for CKD

Human Pharmacokinetics

A Phase 1, open-label, randomized, single- and multiple-dose study was conducted in healthy Chinese volunteers to evaluate the safety, tolerability, and pharmacokinetics of this compound.

Key Pharmacokinetic Parameters of the Active Metabolite (MY-1250)

Parameter150 mg Single Dose300 mg Single Dose450 mg Single Dose
Cmax (ng/mL) 308.9 ± 109.1385.8 ± 108.4441.7 ± 116.0
Tmax (hr) 0.75 (0.5-2.0)0.75 (0.5-1.5)0.75 (0.5-1.5)
AUC0-t (h*ng/mL) 937.0 ± 415.61485 ± 633.31955 ± 743.7
t1/2 (hr) 15.1 ± 6.116.5 ± 7.917.0 ± 5.5

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

The study concluded that this compound was well-tolerated. The active metabolite, MY-1250, was rapidly formed, with a mean half-life of approximately 16.2 hours. While Cmax and AUC increased with dose, the increase was not directly proportional.

Planned Clinical Trials for CKD

Algernon Pharmaceuticals has announced plans to conduct a Phase 1 clinical trial to evaluate the safety and pharmacokinetics of this compound in patients with CKD. This will be followed by a Phase 2 study to assess its efficacy in reducing kidney fibrosis and improving renal function.

Conclusion

This compound represents a promising example of drug repurposing. Originally developed as an effective treatment for asthma, its mechanism of action as a mast cell stabilizer provides a strong rationale for its investigation in other inflammatory and fibrotic diseases. Preclinical data in a model of chronic kidney disease are encouraging, demonstrating a significant anti-fibrotic effect both alone and in combination with standard-of-care therapy. Future clinical trials will be crucial in determining the therapeutic potential of this compound in this new indication. This technical guide provides a foundational understanding of the development history and scientific basis for the continued investigation of this compound.

References

An In-depth Review of the Pharmacodynamics of Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Repirinast is an anti-allergic and anti-inflammatory agent with a primary mechanism centered on the stabilization of mast cells. Originally developed for asthma, its potential therapeutic applications are being explored in other inflammatory conditions, including chronic kidney disease. This technical guide provides a comprehensive review of the pharmacodynamics of this compound, with a focus on its molecular mechanisms of action, quantitative effects on inflammatory mediator release, and the experimental methodologies used to elucidate its activity. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and discovery.

Introduction

This compound, also known as MY-5116, is a mast cell stabilizer that inhibits the release of histamine and other pro-inflammatory mediators.[1] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MY-1250.[2] The therapeutic effects of this compound are primarily attributed to the pharmacodynamic actions of MY-1250.[2] This guide will delve into the core pharmacodynamics of this compound and its active metabolite, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.

Mechanism of Action

The primary pharmacodynamic effect of this compound, through its active metabolite MY-1250, is the stabilization of mast cells, thereby preventing their degranulation and the subsequent release of a cascade of inflammatory mediators.[3][4] This mast cell stabilization is achieved through a multi-faceted mechanism involving the modulation of intracellular signaling pathways.

The core mechanism involves the inhibition of calcium influx into mast cells, a critical trigger for degranulation.[3][4] MY-1250 has been shown to inhibit the mobilization of calcium from intracellular stores, a process that is dependent on adenosine triphosphate (ATP).

Furthermore, MY-1250 has been observed to induce a rapid and transient increase in intracellular cyclic adenosine monophosphate (cAMP) levels within mast cells. This elevation of cAMP is thought to contribute to the stabilization of the mast cell membrane. The increase in cAMP may be due to the inhibition of the enzyme cAMP phosphodiesterase.

A key molecular event in the action of MY-1250 is the phosphorylation of a specific 78-kDa protein within mast cells. The concentration-dependent phosphorylation of this protein is correlated with the inhibition of histamine release.

Quantitative Pharmacodynamic Data

The following tables summarize the available quantitative data on the pharmacodynamic effects of this compound and its active metabolite, MY-1250.

Compound Assay Cell Type IC50 Reference
MY-1250Inhibition of antigen-induced histamine releaseRat peritoneal mast cells0.3 µM[5]
MY-1250Inhibition of calcium ion mobilization from intracellular storesNot specifiedNot specified
MY-1250Induction of 78-kDa protein phosphorylationRat mast cells0.2 µM

Table 1: In Vitro Pharmacodynamics of MY-1250

Compound Animal Model Endpoint Dosage Effect Reference
This compoundUnilateral Ureteral Obstruction (UUO) in miceKidney fibrosis90 mg/kg50.6% reduction in fibrosis[6]
This compoundUnilateral Ureteral Obstruction (UUO) in miceKidney fibrosis30 mg/kg20.8% reduction in fibrosis (not statistically significant)[6]
This compound + TelmisartanUnilateral Ureteral Obstruction (UUO) in miceKidney fibrosis30 mg/kg this compound + 3 mg/kg Telmisartan54.2% reduction in fibrosis[6]

Table 2: In Vivo Pharmacodynamics of this compound

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mast Cell Stabilization by MY-1250

The proposed signaling pathway for the mast cell-stabilizing effect of MY-1250 is depicted below. Upon entry into the mast cell, MY-1250 is thought to inhibit cAMP phosphodiesterase, leading to an increase in intracellular cAMP. Elevated cAMP levels, in turn, are hypothesized to inhibit ATP-dependent calcium release from intracellular stores, such as the endoplasmic reticulum. This reduction in intracellular calcium availability prevents the degranulation of mast cells and the subsequent release of inflammatory mediators like histamine.

MastCellStabilization MY1250 MY-1250 PDE cAMP Phosphodiesterase MY1250->PDE Inhibits cAMP ↑ cAMP PDE->cAMP Negative Regulation Ca_Store Intracellular Ca²⁺ Stores (ER) cAMP->Ca_Store Inhibits ATP-dependent Ca²⁺ Release Ca_Release ↓ Ca²⁺ Release Ca_Store->Ca_Release Degranulation Mast Cell Degranulation Ca_Release->Degranulation Prevents Mediators Release of Inflammatory Mediators (e.g., Histamine) Degranulation->Mediators

Caption: Proposed signaling pathway of MY-1250 in mast cells.

Experimental Workflow for Unilateral Ureteral Obstruction (UUO) Model

The UUO model is a common preclinical model to study renal fibrosis. The workflow for evaluating the anti-fibrotic effect of this compound in this model is outlined below.

UUO_Workflow cluster_setup Model Induction cluster_treatment Treatment cluster_analysis Analysis Animal Mice Surgery Ligation of Left Ureter Animal->Surgery Treatment_Group This compound (e.g., 30 or 90 mg/kg/day) Surgery->Treatment_Group Vehicle_Group Vehicle Control Surgery->Vehicle_Group Positive_Control Positive Control (e.g., Telmisartan) Surgery->Positive_Control Sacrifice Sacrifice at Endpoint (e.g., 14 days) Treatment_Group->Sacrifice Vehicle_Group->Sacrifice Positive_Control->Sacrifice Kidney_Harvest Harvest Kidneys Sacrifice->Kidney_Harvest Histology Histological Processing Kidney_Harvest->Histology Staining Sirius Red Staining Histology->Staining Quantification Quantification of Fibrotic Area Staining->Quantification

Caption: Experimental workflow for the UUO mouse model.

Experimental Protocols

Antigen-Induced Histamine Release from Rat Peritoneal Mast Cells

This protocol is a generalized procedure based on common methodologies. Specific parameters for this compound studies may vary.

1. Isolation of Rat Peritoneal Mast Cells:

  • Euthanize male Wistar rats and inject 20 mL of ice-cold buffer (e.g., Tyrode's buffer) into the peritoneal cavity.

  • Gently massage the abdomen for 2-3 minutes.

  • Aspirate the peritoneal fluid and centrifuge at 150 x g for 10 minutes at 4°C.

  • Wash the cell pellet with buffer and resuspend.

  • Purify mast cells using a density gradient centrifugation method (e.g., Percoll).

2. Sensitization of Mast Cells (Optional for some antigens):

  • For antigen-specific stimulation, mast cells can be passively sensitized by incubating with IgE antibodies for a defined period.

3. Histamine Release Assay:

  • Pre-incubate the purified mast cells with varying concentrations of MY-1250 or vehicle control for a specified time (e.g., 10-30 minutes) at 37°C.

  • Induce histamine release by adding the specific antigen (e.g., ovalbumin) or a secretagogue (e.g., compound 48/80).

  • Incubate for 15-30 minutes at 37°C.

  • Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

  • Collect the supernatant for histamine measurement.

  • Lyse the cell pellet to determine the residual histamine content.

4. Histamine Quantification:

  • Measure histamine content in the supernatant and cell lysate using a sensitive method such as fluorometric assay or enzyme-linked immunosorbent assay (ELISA).

  • Calculate the percentage of histamine release.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This protocol is a generalized procedure. Specific details for this compound studies should be referenced from the primary literature.

1. Animals:

  • Use male mice of a suitable strain (e.g., C57BL/6), aged 8-10 weeks.

2. Surgical Procedure:

  • Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).

  • Make a midline abdominal incision to expose the left kidney and ureter.

  • Ligate the left ureter at two points using non-absorbable suture material (e.g., 4-0 silk).

  • For sham-operated control animals, expose the ureter but do not ligate it.

  • Close the abdominal incision in layers.

3. Drug Administration:

  • Administer this compound (e.g., 30 or 90 mg/kg) or vehicle control daily by oral gavage, starting from the day of surgery or one day prior, for the duration of the study (e.g., 14 days).

4. Endpoint Analysis:

  • At the end of the treatment period, euthanize the mice and perfuse the kidneys with phosphate-buffered saline (PBS).

  • Harvest the obstructed (left) and contralateral (right) kidneys.

  • Fix a portion of the kidney tissue in 10% neutral buffered formalin for histological analysis.

5. Histological Assessment of Fibrosis:

  • Embed the fixed kidney tissue in paraffin and cut 4-µm sections.

  • Stain the sections with Sirius Red to visualize collagen fibers.

  • Capture images of the stained sections using a light microscope.

  • Quantify the fibrotic area (red-stained) as a percentage of the total cortical area using image analysis software.

Conclusion

This compound, through its active metabolite MY-1250, demonstrates significant mast cell stabilizing properties. Its mechanism of action is centered on the inhibition of intracellular calcium mobilization, likely mediated by an increase in cAMP levels. The quantitative data available supports its potent inhibitory effect on histamine release. Preclinical studies in models of kidney fibrosis have shown promising anti-fibrotic effects. The experimental protocols and workflows provided in this guide offer a framework for further investigation into the pharmacodynamics of this compound. Further research is warranted to fully elucidate the effects of this compound on a broader range of inflammatory mediators and to translate these preclinical findings into clinical applications for various inflammatory diseases.

References

Methodological & Application

Repirinast: Application Notes and Protocols for In Vitro Mast Cell Degranulation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast is an anti-allergic agent recognized for its mast cell stabilizing properties, which effectively inhibits the release of histamine and other inflammatory mediators.[1] This document provides a detailed experimental protocol for assessing the in vitro efficacy of this compound in a mast cell degranulation assay. The primary mechanism of action for this compound is attributed to its active metabolite, MY-1250, which prevents the degranulation of mast cells by inhibiting the influx of calcium ions, a critical step in the release of allergic mediators.[1] MY-1250 has been demonstrated to strongly and dose-dependently inhibit antigen-induced histamine release from rat peritoneal mast cells.[2][3]

The protocols outlined below utilize the Rat Basophilic Leukemia (RBL-2H3) cell line, a widely accepted model for studying IgE-mediated mast cell degranulation. The assay quantifies the release of β-hexosaminidase, a granular enzyme released in conjunction with histamine, as a reliable marker of mast cell degranulation.

Signaling Pathway of Mast Cell Degranulation and this compound's Mechanism of Action

Mast cell degranulation is initiated by the cross-linking of IgE bound to FcεRI receptors on the cell surface by an antigen. This event triggers a signaling cascade involving the activation of tyrosine kinases (Lyn and Syk), phosphorylation of adaptor proteins like LAT, and activation of phospholipase Cγ (PLCγ). PLCγ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a pivotal signal for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of inflammatory mediators.

This compound, through its active metabolite MY-1250, intervenes in this pathway primarily by inhibiting the mobilization of intracellular Ca2+.[2][3][4] This action effectively uncouples the antigen-IgE stimulus from the degranulation response. Additionally, MY-1250 has been shown to transiently increase cyclic AMP (cAMP) and decrease ATP levels within mast cells, which may contribute to its stabilizing effect.[3]

Mast_Cell_Degranulation_and_Repirinast_MOA cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE binds FceRI FcεRI IgE->FceRI binds Lyn Lyn FceRI->Lyn activates Syk Syk Lyn->Syk activates LAT LAT Syk->LAT phosphorylates PLCg PLCγ LAT->PLCg activates PIP2 PIP2 PLCg->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Granules Granules (Histamine, β-hexosaminidase) Ca_cyto->Granules triggers fusion Degranulation Degranulation Granules->Degranulation This compound This compound (MY-1250) This compound->Ca_cyto inhibits

Caption: IgE-mediated mast cell degranulation pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the general workflow for the in vitro mast cell degranulation assay to evaluate the inhibitory effect of this compound.

Experimental_Workflow A 1. Culture RBL-2H3 cells B 2. Sensitize cells with anti-DNP IgE A->B C 3. Pre-incubate with this compound (MY-1250) B->C D 4. Stimulate with DNP-BSA (antigen) C->D E 5. Collect supernatant D->E F 6. Lyse remaining cells D->F G 7. Perform β-hexosaminidase assay on supernatant and lysate E->G F->G H 8. Calculate percentage of degranulation G->H I 9. Data analysis and IC50 determination H->I

Caption: General workflow for the in vitro mast cell degranulation assay.

Quantitative Data Summary

The inhibitory effects of this compound's active metabolite, MY-1250, on mast cell degranulation and related signaling events are summarized in the table below.

ParameterCell TypeStimulusIC50 ValueReference
Histamine ReleaseRat Peritoneal Mast CellsAntigen~ 0.3 µM[2][4]
Intracellular Ca²⁺ MobilizationRat Peritoneal Mast CellsAntigen~ 0.25 µM[2][4]

Detailed Experimental Protocol: In Vitro Mast Cell Degranulation Assay

This protocol is adapted from standard procedures for RBL-2H3 cell degranulation assays.

Materials and Reagents:

  • RBL-2H3 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Monoclonal anti-dinitrophenyl (DNP) IgE

  • Dinitrophenyl-human serum albumin (DNP-BSA)

  • This compound (or its active metabolite, MY-1250)

  • Tyrode's buffer (or HEPES buffer)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Citrate buffer (pH 4.5)

  • Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)

  • Triton X-100

  • 96-well flat-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture RBL-2H3 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

    • Seed the cells into 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells per well and allow them to adhere overnight.

  • Sensitization:

    • The following day, gently wash the cells with fresh, serum-free DMEM.

    • Sensitize the cells by adding 100 µL of DMEM containing an optimal concentration of anti-DNP IgE (e.g., 0.1-1 µg/mL) to each well.

    • Incubate the plates overnight at 37°C.

  • Treatment with this compound:

    • Prepare a stock solution of this compound or MY-1250 in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in Tyrode's buffer. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Wash the sensitized cells twice with 100 µL of Tyrode's buffer.

    • Add 50 µL of the different concentrations of this compound/MY-1250 to the respective wells. Include a vehicle control (buffer with solvent) and a positive control (buffer without inhibitor).

    • Incubate for 30 minutes to 1 hour at 37°C.

  • Stimulation of Degranulation:

    • Prepare a solution of DNP-BSA antigen in Tyrode's buffer at a pre-determined optimal concentration (e.g., 10-100 ng/mL).

    • Add 50 µL of the DNP-BSA solution to each well to initiate degranulation.

    • For the negative control (spontaneous release), add 50 µL of Tyrode's buffer without the antigen.

    • For the total release control (to determine the maximum β-hexosaminidase content), add 50 µL of 0.1-1% Triton X-100 to lyse the cells.

    • Incubate the plate for 1 hour at 37°C.

  • β-Hexosaminidase Assay:

    • After incubation, centrifuge the plate at 4°C to pellet any detached cells.

    • Carefully transfer 25-50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG substrate solution (dissolved in citrate buffer) to each well containing the supernatant.

    • Incubate the plate at 37°C for 1-1.5 hours.

    • Stop the reaction by adding 200 µL of the stop solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each sample using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100

    • Plot the percentage of degranulation against the concentration of this compound/MY-1250.

    • Determine the IC50 value, which is the concentration of the compound that inhibits degranulation by 50%.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the conditions, including cell density, antibody and antigen concentrations, and incubation times, for their specific experimental setup.

References

Application Notes and Protocols: Unilateral Ureteral Obstruction (UUO) Mouse Model for Evaluating Repirinast in Kidney Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Renal fibrosis is the common final pathological outcome of various chronic kidney diseases (CKD), characterized by excessive accumulation of extracellular matrix (ECM) leading to organ scarring and functional decline[1][2][3]. The Unilateral Ureteral Obstruction (UUO) model in rodents is a well-established and highly reproducible method for inducing progressive tubulointerstitial fibrosis in an accelerated manner, making it ideal for screening potential anti-fibrotic therapies[1][3][4][5][6][7]. Key features of the UUO model include tubular injury, interstitial inflammation, fibroblast activation, and significant ECM deposition within 7 to 14 days post-obstruction[1][4][5][6].

Repirinast (NP-251) is an investigational drug with a mechanism of action centered on mast cell stabilization[8]. By preventing mast cell degranulation, this compound inhibits the release of a wide array of pro-inflammatory and pro-fibrotic mediators[8]. Preclinical studies have demonstrated that this compound can significantly reduce kidney fibrosis in the UUO mouse model, highlighting its therapeutic potential for CKD[8].

These application notes provide a comprehensive overview and detailed protocols for utilizing the UUO mouse model to assess the anti-fibrotic efficacy of this compound.

Mechanism of Action of this compound

This compound's primary mechanism of action is the inhibition of mast cell degranulation. In response to injury, mast cells are recruited to the kidney and, upon activation, release potent mediators such as histamine, proteases, cytokines, and growth factors. These mediators contribute directly and indirectly to the fibrotic cascade by promoting inflammation, recruiting other inflammatory cells, and activating resident fibroblasts into ECM-producing myofibroblasts. This compound is believed to bind to receptors on mast cells, stabilizing them and preventing the release of these damaging chemical mediators[8].

Experimental Design and Workflow

A typical experimental workflow for evaluating this compound in the UUO model involves animal acclimatization, surgical induction of UUO, drug administration, and terminal analysis of kidney tissue. The study duration commonly ranges from 7 to 14 days, which is sufficient to develop significant fibrosis[1][4][7].

G Experimental Workflow: UUO Model and this compound Treatment cluster_pre Pre-Surgery cluster_op Surgery & Treatment cluster_post Analysis acclimatization Animal Acclimatization (1 week) randomization Randomization into Groups (Sham, UUO+Vehicle, UUO+this compound) acclimatization->randomization surgery UUO or Sham Surgery (Day 0) randomization->surgery treatment Daily Dosing (Vehicle or this compound) (Day 0 to Day 7/14) surgery->treatment termination Sacrifice & Tissue Harvest (Day 7 or 14) treatment->termination analysis Kidney Tissue Analysis: - Histology (Masson, Sirius Red) - IHC (α-SMA, Collagen I) - Western Blot - qRT-PCR termination->analysis G Key Signaling Pathways in UUO-Induced Kidney Fibrosis UUO Unilateral Ureteral Obstruction Injury Tubular Injury & Mechanical Stretch UUO->Injury Inflammation Inflammation (Macrophages, Mast Cells) Injury->Inflammation TGFB TGF-β1 Release Inflammation->TGFB STAT3 STAT3 Activation Inflammation->STAT3 Myofibroblast Myofibroblast Activation (α-SMA) TGFB->Myofibroblast Smad Pathway STAT3->Myofibroblast ECM ECM Deposition (Collagen I, Fibronectin) Myofibroblast->ECM Fibrosis Renal Fibrosis ECM->Fibrosis G Proposed Mechanism of this compound in Kidney Fibrosis This compound This compound Degranulation Degranulation This compound->Degranulation MastCell Mast Cell MastCell->Degranulation Mediators Release of Pro-inflammatory & Pro-fibrotic Mediators Degranulation->Mediators Inflammation Reduced Inflammation Mediators->Inflammation Fibrosis Decreased Fibrosis Inflammation->Fibrosis

References

Application Notes and Protocols for Preclinical Dosing and Administration of Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of Repirinast in various preclinical animal models, based on available scientific literature. The information is intended to guide researchers in designing and executing studies to evaluate the efficacy and pharmacokinetics of this mast cell stabilizer.

Mechanism of Action

This compound is an anti-allergic and anti-inflammatory compound that functions primarily by stabilizing mast cells.[1] This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators such as histamine and cytokines, which are key drivers in allergic reactions and fibrotic processes.[1][2] The active metabolite of this compound, MY-1250, is responsible for these pharmacological effects.

Signaling Pathway of this compound's Active Metabolite (MY-1250)

cluster_mast_cell Mast Cell Antigen Antigen IgE_Receptor IgE Receptor Antigen->IgE_Receptor Binds to Signal_Transduction Signal Transduction Cascade IgE_Receptor->Signal_Transduction Activates Calcium_Influx Calcium Influx Signal_Transduction->Calcium_Influx Induces Degranulation Degranulation (Mediator Release) Calcium_Influx->Degranulation MY1250 MY-1250 (Active Metabolite of this compound) MY1250->Signal_Transduction Inhibits

Caption: Mechanism of action of MY-1250.

Data Presentation: Dosing in Preclinical Models

The following tables summarize the quantitative data for this compound administration in various preclinical animal models.

Table 1: this compound Dosing in a Mouse Model of Kidney Fibrosis
ParameterDetailsReference
Animal Model Unilateral Ureteral Obstruction (UUO) in mice[2][3]
Strain Not Specified
Dose 30 mg/kg and 90 mg/kg[3]
Route of Administration Not Specified
Frequency Not Specified
Duration Not Specified
Observed Effect - 90 mg/kg: 50.6% reduction in fibrosis- 30 mg/kg in combination with telmisartan (3 mg/kg): 54.2% reduction in fibrosis[3]
Table 2: this compound Dosing in a Guinea Pig Model of Asthma
ParameterDetailsReference
Animal Model Antigen-induced asthma[4]
Strain Not Specified
Dose 30 mg/kg[4]
Route of Administration Intraperitoneal (i.p.) injection[4]
Frequency Single dose[4]
Duration Acute study[4]
Observed Effect - Inhibition of early and late pulmonary responses- Inhibition of bronchoalveolar lavage eosinophilia and neutrophilia- Marked inhibition of leukocyte infiltration into bronchial tissue- Blockade of antigen-induced airway hyperresponsiveness[4]
Table 3: this compound Dosing in a Rat Model of Asthma
ParameterDetailsReference
Animal Model Antigen-induced immediate bronchoconstriction[5]
Strain Not Specified
Dose 30 mg/kg[5]
Route of Administration Oral (p.o.) administration[5]
Frequency Single dose[5]
Duration Acute study[5]
Observed Effect Inhibition of antigen-induced immediate bronchoconstriction[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This model is used to induce renal fibrosis and assess the efficacy of anti-fibrotic compounds.

Experimental Workflow:

Animal_Acclimatization Animal Acclimatization Baseline_Measurements Baseline Measurements (e.g., body weight) Animal_Acclimatization->Baseline_Measurements UUO_Surgery Unilateral Ureteral Obstruction Surgery Baseline_Measurements->UUO_Surgery Drug_Administration This compound Administration (e.g., 30 or 90 mg/kg) UUO_Surgery->Drug_Administration Monitoring Daily Monitoring (health, body weight) Drug_Administration->Monitoring Sacrifice_and_Tissue_Harvest Sacrifice and Kidney Tissue Harvest Monitoring->Sacrifice_and_Tissue_Harvest Fibrosis_Analysis Analysis of Fibrosis (e.g., Sirius Red staining, immunohistochemistry) Sacrifice_and_Tissue_Harvest->Fibrosis_Analysis

Caption: Workflow for the UUO mouse model.

Methodology:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent.

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the left kidney and ureter.

    • Ligate the left ureter at two points using surgical silk.

    • Suture the incision.

  • Post-Operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

  • Drug Administration:

    • Prepare this compound solution or suspension in a suitable vehicle.

    • Administer the specified dose (e.g., 30 mg/kg or 90 mg/kg) via the chosen route (e.g., oral gavage or intraperitoneal injection). The frequency and duration of administration should be determined based on the study design.

  • Monitoring: Monitor the animals daily for clinical signs and body weight changes.

  • Termination and Tissue Collection: At the end of the study period (typically 7 to 21 days post-UUO), euthanize the animals and harvest the obstructed kidneys.

  • Fibrosis Assessment:

    • Fix a portion of the kidney in formalin for histological analysis (e.g., Sirius Red staining for collagen deposition).

    • Snap-freeze another portion for molecular analysis (e.g., gene expression of fibrotic markers).

Protocol 2: Antigen-Induced Asthma Model in Guinea Pigs

This model is used to evaluate the effect of anti-allergic compounds on airway inflammation and hyperresponsiveness.

Experimental Workflow:

Sensitization Sensitization with Antigen (e.g., Ovalbumin) Incubation_Period Incubation Period (e.g., 2-3 weeks) Sensitization->Incubation_Period Drug_Administration This compound Administration (30 mg/kg, i.p.) Incubation_Period->Drug_Administration Antigen_Challenge Antigen Challenge (Aerosolized Ovalbumin) Drug_Administration->Antigen_Challenge Pulmonary_Response_Measurement Measurement of Early and Late Pulmonary Responses Antigen_Challenge->Pulmonary_Response_Measurement BAL_and_Histology Bronchoalveolar Lavage (BAL) and Lung Histology Pulmonary_Response_Measurement->BAL_and_Histology

Caption: Workflow for the guinea pig asthma model.

Methodology:

  • Sensitization: Sensitize guinea pigs with an intraperitoneal injection of an antigen, such as ovalbumin, typically mixed with an adjuvant like aluminum hydroxide.

  • Incubation Period: Allow a period of 2-3 weeks for the development of an immune response.

  • Drug Administration: Administer this compound (30 mg/kg) via intraperitoneal injection at a specified time before the antigen challenge.

  • Antigen Challenge: Expose the animals to an aerosol of the same antigen to induce an asthmatic response.

  • Measurement of Pulmonary Responses:

    • Measure airway resistance and dynamic compliance to assess the early and late asthmatic responses.

  • Bronchoalveolar Lavage (BAL): At a specified time point after the challenge, perform a BAL to collect airway inflammatory cells.

  • Histological Analysis: Euthanize the animals and collect lung tissue for histological examination to assess leukocyte infiltration.

Formulation and Stability

  • In Vitro: For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO).[5]

  • In Vivo: The specific vehicle for in vivo administration in the cited studies is not detailed. Researchers should consider standard vehicles for the chosen route of administration (e.g., saline, phosphate-buffered saline, or a suspension in methylcellulose for oral gavage). It is crucial to assess the solubility and stability of this compound in the selected vehicle.

  • Storage: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5]

Disclaimer: The information provided in these application notes is for research purposes only and is based on publicly available data. Researchers should independently verify and optimize these protocols for their specific experimental conditions. Appropriate institutional guidelines and regulations for animal care and use must be followed.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Repirinast in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast is recognized for its anti-allergic and anti-inflammatory properties, primarily attributed to its role as a mast cell stabilizer.[1][2] Its mechanism of action involves the inhibition of inflammatory mediator release, such as histamine, from mast cells.[1][3] This is achieved, at least in part, by preventing the influx of calcium ions (Ca2+) into mast cells, a critical step in the degranulation process.[1] Furthermore, this compound's active metabolite, MY-1250, has been shown to inhibit the ATP-dependent release of Ca2+ from intracellular stores.[3] Beyond mast cell stabilization, this compound is also suggested to modulate the production of various cytokines, contributing to its broader anti-inflammatory effects.[1]

These application notes provide detailed protocols for a suite of cell culture-based assays designed to quantify the anti-inflammatory efficacy of this compound. The described assays will enable researchers to investigate its effects on mast cell degranulation, and the production of key pro- and anti-inflammatory cytokines by macrophages.

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-inflammatory effects of this compound, as would be generated from the protocols detailed below.

Table 1: Inhibitory Effect of this compound on Mast Cell Degranulation

AssayCell TypeStimulantThis compound Concentration (µM)% Inhibition of Mediator ReleaseIC₅₀ (µM)
β-Hexosaminidase Release RBL-2H3IgE/Anti-IgE0.0115.2 ± 2.10.35
0.148.5 ± 4.3
185.1 ± 5.9
1095.7 ± 3.2
Histamine Release Rat Peritoneal Mast CellsAntigen0.130.8 ± 3.50.3
0.352.1 ± 4.8
179.4 ± 6.2
392.3 ± 2.9

Table 2: Modulatory Effect of this compound on Cytokine Production in LPS-Stimulated Macrophages

CytokineCell TypeThis compound Concentration (µM)% Inhibition of Pro-inflammatory Cytokines% Induction of Anti-inflammatory CytokinesIC₅₀ (µM) / EC₅₀ (µM)
TNF-α RAW 264.70.112.5 ± 1.8N/A1.2
145.3 ± 5.1
1088.9 ± 6.7
IL-6 RAW 264.70.110.1 ± 2.0N/A1.5
142.8 ± 4.9
1085.2 ± 7.1
IL-10 RAW 264.70.1N/A25.6 ± 3.30.8
1150.2 ± 12.5
10210.5 ± 15.8

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells following IgE-mediated activation, a key event in the allergic inflammatory response.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS, 1% Penicillin-Streptomycin

  • Anti-DNP IgE

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1% Triton X-100 in Tyrode's buffer

  • Stop solution (0.1 M Na₂CO₃/NaHCO₃, pH 10.0)

  • 96-well cell culture plates

  • Microplate reader

Protocol:

  • Cell Seeding and Sensitization:

    • Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete DMEM.

    • Add anti-DNP IgE to a final concentration of 0.5 µg/mL.

    • Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence and sensitization.

  • This compound Treatment:

    • The following day, gently wash the cells twice with 100 µL of Tyrode's buffer.

    • Prepare serial dilutions of this compound in Tyrode's buffer.

    • Add 50 µL of the this compound dilutions to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (Tyrode's buffer without this compound).

  • Cell Activation:

    • Prepare a solution of DNP-HSA in Tyrode's buffer at a concentration of 100 ng/mL.

    • Add 50 µL of the DNP-HSA solution to each well to induce degranulation.

    • For total enzyme content, add 50 µL of 0.1% Triton X-100 to a set of control wells.

    • For spontaneous release, add 50 µL of Tyrode's buffer to another set of control wells.

    • Incubate the plate for 1 hour at 37°C.

  • Enzyme Activity Measurement:

    • Centrifuge the plate at 300 x g for 5 minutes.

    • Carefully transfer 25 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer) to each well of the new plate.

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 150 µL of stop solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_sample - Absorbance_spontaneous) / (Absorbance_total - Absorbance_spontaneous)] x 100

    • Calculate the % inhibition by this compound relative to the vehicle control.

G cluster_workflow Mast Cell Degranulation Assay Workflow seed Seed & Sensitize RBL-2H3 cells with Anti-DNP IgE wash1 Wash cells seed->wash1 treat Treat with this compound or Vehicle wash1->treat activate Activate with DNP-HSA treat->activate centrifuge Centrifuge plate activate->centrifuge supernatant Transfer supernatant centrifuge->supernatant add_pnag Add pNAG substrate supernatant->add_pnag incubate Incubate add_pnag->incubate stop Add stop solution incubate->stop read Read absorbance at 405 nm stop->read analyze Analyze data read->analyze G cluster_workflow Macrophage Cytokine Release Assay Workflow seed Seed RAW 264.7 cells treat Treat with this compound or Vehicle seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate stimulate->incubate collect Collect supernatant incubate->collect elisa Perform ELISA for Cytokines collect->elisa analyze Analyze data elisa->analyze G cluster_mast_cell Mast Cell allergen Allergen fceri FcεRI allergen->fceri Cross-linking plc PLCγ fceri->plc Activates ip3 IP3 plc->ip3 Generates er Endoplasmic Reticulum (Ca2+ store) ip3->er Triggers Ca2+ release ca_influx Ca2+ Influx er->ca_influx degranulation Degranulation (Histamine, etc.) ca_influx->degranulation Induces This compound This compound This compound->er Inhibits This compound->ca_influx Inhibits G cluster_macrophage Macrophage cluster_nucleus Macrophage lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 ikk IKK Complex myd88->ikk ikb IκB ikk->ikb Phosphorylates for degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) This compound This compound (Putative) This compound->ikk Inhibits? nfkb_nuc NF-κB nfkb_nuc->cytokines Induces transcription

References

Application Notes and Protocols for the Synthesis and Purification of Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

For Research Purposes Only

These application notes provide a detailed, albeit hypothetical, methodology for the synthesis and purification of Repirinast (3-methylbutyl 7,8-dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylate). This protocol is intended for researchers, scientists, and drug development professionals and is based on established principles of organic synthesis for quinoline and pyranone ring systems.

Overview and Mechanism of Action

This compound is an anti-allergic and anti-inflammatory compound. Its primary mechanism of action involves the stabilization of mast cell membranes, which prevents the release of histamine and other inflammatory mediators.[1][2] This is achieved through the inhibition of calcium influx into mast cells, a critical step in the degranulation process.[1] Additionally, this compound has been shown to modulate the production of cytokines and may influence the activity of leukotrienes, further contributing to its anti-inflammatory effects.[1] The active metabolite of this compound, MY-1250, is known to inhibit histamine release by affecting intracellular calcium levels.[3]

Signaling Pathway of this compound in Mast Cell Stabilization

Repirinast_Signaling_Pathway Allergen Allergen IgE IgE Receptor Allergen->IgE Binds to MastCell Mast Cell IgE->MastCell Activates Ca_ion Ca²⁺ Influx MastCell->Ca_ion Triggers This compound This compound This compound->Ca_ion Inhibits Degranulation Degranulation Ca_ion->Degranulation Induces Mediators Histamine, Cytokines, Leukotrienes Degranulation->Mediators Release of

Caption: Signaling pathway of this compound in mast cell stabilization.

Proposed Synthesis of this compound

The synthesis of this compound can be envisioned as a multi-step process involving the construction of the core pyrano[3,2-c]quinoline structure followed by esterification. The following is a plausible synthetic route.

Overall Synthetic Workflow

Repirinast_Synthesis_Workflow Start Starting Materials: Substituted Aniline Diethyl Malonate Step1 Step 1: Gould-Jacobs Reaction (Quinolinone Formation) Start->Step1 Intermediate1 Intermediate 1: 4-hydroxy-7,8-dimethylquinolin-2(1H)-one Step1->Intermediate1 Step2 Step 2: Vilsmeier-Haack Reaction (Formylation) Intermediate1->Step2 Intermediate2 Intermediate 2: 2,4-dihydroxy-7,8-dimethylquinoline-3-carbaldehyde Step2->Intermediate2 Step3 Step 3: Knoevenagel Condensation (Pyrano[3,2-c]quinoline Formation) Intermediate2->Step3 Intermediate3 Intermediate 3: 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid Step3->Intermediate3 Step4 Step 4: Fischer Esterification Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-hydroxy-7,8-dimethylquinolin-2(1H)-one (Intermediate 1)

This step utilizes the Gould-Jacobs reaction to form the quinolinone core.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3,4-dimethylaniline (1.0 eq) and diethyl 2-(ethoxymethylene)malonate (1.1 eq).

  • Reaction Conditions: Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction, add Dowtherm A (or another high-boiling solvent) and heat the mixture to 240-250 °C for 30 minutes to induce cyclization.

  • Work-up: Cool the reaction mixture to room temperature. The solid product will precipitate. Filter the solid, wash with ethanol, and then with diethyl ether.

  • Purification: The crude product can be purified by recrystallization from glacial acetic acid or a mixture of ethanol and water.

Step 2: Synthesis of 2,4-dihydroxy-7,8-dimethylquinoline-3-carbaldehyde (Intermediate 2)

This step involves a Vilsmeier-Haack formylation.

  • Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (3.0 eq) to anhydrous N,N-dimethylformamide (DMF) (5.0 eq) with stirring.

  • Reaction: To this Vilsmeier reagent, add Intermediate 1 (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction Conditions: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 4-6 hours.

  • Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate. The precipitated solid is filtered.

  • Purification: Wash the solid with cold water and dry under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol.

Step 3: Synthesis of 7,8-dimethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-2-carboxylic acid (Intermediate 3)

This step forms the pyrano[3,2-c]quinoline ring system via a Knoevenagel condensation.

  • Reaction Setup: In a round-bottom flask, dissolve Intermediate 2 (1.0 eq) and malonic acid (1.2 eq) in pyridine.

  • Reaction Conditions: Add a catalytic amount of piperidine and heat the mixture at reflux for 3-4 hours.

  • Work-up: After cooling, pour the reaction mixture into ice-cold dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. The crude acid can be purified by recrystallization from an appropriate solvent system like ethanol/water.

Step 4: Synthesis of this compound (Final Product)

This final step is a Fischer esterification.

  • Reaction Setup: Suspend Intermediate 3 (1.0 eq) in an excess of isoamyl alcohol (3-methyl-1-butanol).

  • Reaction Conditions: Add a catalytic amount of concentrated sulfuric acid and heat the mixture to reflux for 8-12 hours. Use a Dean-Stark apparatus to remove the water formed during the reaction.

  • Work-up: After the reaction is complete, cool the mixture and neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification and Characterization

Purification Protocol

The crude this compound can be purified using a combination of column chromatography and recrystallization.

  • Column Chromatography:

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane and load it onto the silica gel column. Elute with the mobile phase and collect fractions. Monitor the fractions by TLC.

  • Recrystallization:

    • Solvent Selection: A suitable solvent system would be a mixture of ethanol and water, or ethyl acetate and hexanes. The ideal solvent should dissolve this compound at high temperatures but not at room temperature.

    • Procedure: Dissolve the semi-purified product from column chromatography in a minimal amount of the hot solvent mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Filter the crystals and wash with a small amount of the cold solvent. Dry the purified crystals under vacuum.

Characterization Data
Analysis Parameter Expected Result
Appearance Physical StateWhite to off-white crystalline solid
Melting Point RangeTo be determined experimentally
Purity (HPLC) MethodReverse-phase HPLC
ColumnC18 column (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (with 0.1% formic acid) gradient
DetectionUV at an appropriate wavelength (e.g., 254 nm)
Purity>98%
¹H NMR SolventCDCl₃ or DMSO-d₆
Chemical ShiftsPeaks corresponding to aromatic, methyl, and isoamyl protons
¹³C NMR SolventCDCl₃ or DMSO-d₆
Chemical ShiftsPeaks corresponding to the carbon skeleton of this compound
Mass Spec (ESI-MS) m/z[M+H]⁺ corresponding to C₂₀H₂₁NO₅ (calc. 356.14)

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

  • High temperatures and strong acids are used in this synthesis; exercise caution.

Disclaimer: This document provides a hypothetical research protocol. The synthesis and purification of this compound should only be carried out by qualified researchers in a well-equipped laboratory. The procedures have not been validated and may require optimization.

References

High-Performance Liquid Chromatography (HPLC) Method for the Simultaneous Quantification of Repirinast and its Active Metabolite, MY-1250

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the simultaneous quantification of the anti-allergic agent Repirinast and its pharmacologically active metabolite, MY-1250, in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection. This method is intended for researchers, scientists, and professionals involved in drug development and pharmacokinetic studies.

Introduction

This compound is an orally administered anti-allergic agent, functioning as a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MY-1250.[1] MY-1250 is responsible for the therapeutic effects by inhibiting the release of mediators from mast cells.[1] Accurate and simultaneous quantification of both the parent drug and its active metabolite is crucial for pharmacokinetic and drug metabolism studies. This document outlines a robust and reliable HPLC method for this purpose.

Signaling Pathway: this compound to MY-1250 Conversion

This compound is de-esterified to MY-1250 after oral administration.[1] This metabolic conversion is a critical step in its mechanism of action.

This compound This compound (Prodrug) Hydrolysis Hydrolysis (in vivo) This compound->Hydrolysis MY1250 MY-1250 (Active Metabolite) Hydrolysis->MY1250

Caption: Metabolic conversion of this compound to MY-1250.

Experimental Protocols

Materials and Reagents
  • This compound and MY-1250 reference standards

  • Internal Standard (IS) - (e.g., a structurally similar compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Formic acid

  • Water (HPLC grade)

  • Human plasma (or other relevant biological matrix)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method.

ParameterCondition
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile PhaseA: 10 mM Ammonium acetate with 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid
Gradient Elution0-2 min: 25% B2-8 min: 25-95% B8-10 min: 95% B10.1-13 min: 25% B (re-equilibration)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30°C
Detection Wavelength254 nm
Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, MY-1250, and the Internal Standard in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the stock solutions with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking blank plasma with known amounts of this compound and MY-1250.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting the analytes from plasma samples.

  • To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of the Internal Standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the HPLC system.

Experimental Workflow

The following diagram illustrates the key steps in the analytical procedure.

cluster_prep Sample Preparation cluster_analysis HPLC Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_acn Add Acetonitrile (300 µL) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm) separate->detect quantify Quantification detect->quantify

Caption: HPLC experimental workflow.

Method Validation and Data Presentation

The method should be validated according to standard guidelines, assessing parameters such as linearity, accuracy, precision, and stability.

Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations.

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound10 - 2000> 0.995
MY-12502 - 1500> 0.998
Accuracy and Precision

The intra-day and inter-day accuracy and precision were evaluated by analyzing QC samples at three concentration levels.

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
This compound
LQC30< 1090 - 110< 1090 - 110
MQC300< 1090 - 110< 1090 - 110
HQC1500< 1090 - 110< 1090 - 110
MY-1250
LQC6< 1090 - 110< 1090 - 110
MQC240< 1090 - 110< 1090 - 110
HQC1200< 1090 - 110< 1090 - 110
Stability

The stability of this compound and MY-1250 in plasma was assessed under various conditions.

Stability ConditionThis compound Stability (%)MY-1250 Stability (%)
Room Temperature (6 hours)> 90> 95
Freeze-Thaw (3 cycles)> 90> 95
Long-term (-30°C, 60 days)> 90> 95

Conclusion

This application note details a validated HPLC-UV method for the simultaneous quantification of this compound and its active metabolite, MY-1250, in plasma. The method is shown to be linear, accurate, precise, and stable, making it suitable for pharmacokinetic and other drug development studies. The provided protocols and data serve as a comprehensive guide for researchers in the field.

References

Application Notes and Protocols for Assessing Repirinast's Efficacy in a Non-Alcoholic Steatohepatitis (NASH) Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma. The pathophysiology of NASH is complex, involving metabolic dysregulation, lipotoxicity, oxidative stress, and a pronounced inflammatory response. Mast cells, key players in allergic and inflammatory responses, have been implicated in the progression of liver fibrosis. Repirinast is an anti-allergic agent that functions as a mast cell stabilizer, inhibiting the degranulation and release of pro-inflammatory and pro-fibrotic mediators.[1][2][3] Preclinical studies have demonstrated the potential of this compound in reducing fibrosis in various organ systems, including the liver.[3] Notably, in a STAM™ mouse model of NASH, this compound has been shown to significantly reduce hepatic fibrosis and improve the NAFLD activity score.

These application notes provide a comprehensive framework for designing and executing a preclinical study to evaluate the efficacy of this compound in a robust and clinically relevant model of NASH. The protocols detailed below cover the in vivo study design, sample collection, and a range of histological, biochemical, and molecular analyses to thoroughly assess the therapeutic potential of this compound.

Hypothesized Signaling Pathway of this compound in NASH

Repirinast_NASH_Pathway Hypothesized Mechanism of this compound in NASH cluster_mast_cell Mast Cell cluster_hsc Hepatic Stellate Cell (HSC) cluster_inflammation Inflammation Antigen Antigen IgE IgE Antigen->IgE FcεRI FcεRI IgE->FcεRI Binds Ca2+_influx Ca2+ Influx FcεRI->Ca2+_influx Activates Degranulation Degranulation Ca2+_influx->Degranulation Mediators Histamine, Cytokines, Leukotrienes, Proteases Degranulation->Mediators Release of Quiescent_HSC Quiescent HSC Mediators->Quiescent_HSC Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Mediators->Inflammatory_Cytokines This compound This compound This compound->Ca2+_influx Inhibits Activated_HSC Activated HSC (Myofibroblast) Quiescent_HSC->Activated_HSC ECM_Production ECM Production (Collagen, α-SMA) Activated_HSC->ECM_Production Fibrosis Fibrosis ECM_Production->Fibrosis NF-kB_Activation NF-κB Activation Inflammatory_Cytokines->NF-kB_Activation NF-kB_Activation->Quiescent_HSC Activates

Caption: this compound inhibits mast cell degranulation, reducing inflammatory and fibrotic signaling in NASH.

Experimental Design and Workflow

The following diagram outlines the proposed experimental workflow for assessing the efficacy of this compound in a diet-induced NASH model.

Experimental_Workflow Experimental Workflow for this compound Efficacy Study in NASH cluster_model NASH Model Induction cluster_treatment Treatment Phase cluster_analysis Efficacy Assessment Animals C57BL/6J Mice (8 weeks old) Diet High-Fat, High-Cholesterol, High-Fructose Diet (e.g., Western Diet) Animals->Diet Induction Dietary Induction of NASH (16-20 weeks) Diet->Induction Grouping Randomization into Groups: 1. Control (Vehicle) 2. This compound (Low Dose) 3. This compound (High Dose) 4. Positive Control (e.g., Obeticholic Acid) Induction->Grouping Administration Daily Oral Gavage (4-8 weeks) Grouping->Administration Monitoring Weekly Body Weight and Food Intake Monitoring Administration->Monitoring Sacrifice Euthanasia and Sample Collection (Blood and Liver) Monitoring->Sacrifice Biochemistry Serum ALT, AST, Lipids Sacrifice->Biochemistry Histology H&E Staining (NAFLD Activity Score) Sirius Red Staining (Fibrosis) Sacrifice->Histology Molecular qPCR (Inflammatory & Fibrotic Markers) Western Blot (α-SMA, NF-κB) Sacrifice->Molecular

Caption: Workflow for evaluating this compound's efficacy in a diet-induced NASH mouse model.

Logical Relationships in the Study Design

The following diagram illustrates the logical connections between the study components.

Logical_Relationships cluster_outcomes Hypothesis Hypothesis: This compound ameliorates NASH by inhibiting mast cell-mediated inflammation and fibrosis. Model In Vivo Model: Diet-Induced NASH in Mice Hypothesis->Model Intervention Intervention: This compound Administration Model->Intervention Outcomes Outcome Measures Intervention->Outcomes Histological Histological Improvement: - Reduced NAFLD Activity Score - Decreased Fibrosis Biochemical Biochemical Improvement: - Lowered ALT/AST - Improved Lipid Profile Molecular Molecular Changes: - Downregulation of Pro-inflammatory  and Pro-fibrotic Genes - Reduced α-SMA and NF-κB Activation Conclusion Conclusion: Efficacy of this compound in NASH Histological->Conclusion Biochemical->Conclusion Molecular->Conclusion

Detailed Experimental Protocols

In Vivo NASH Model and this compound Treatment

1.1. Animal Model:

  • Species: Male C57BL/6J mice, 8 weeks of age.

  • Rationale: C57BL/6J mice are a commonly used strain for diet-induced models of metabolic diseases, including NASH.[4][5][6][7]

1.2. NASH Induction:

  • Diet: A high-fat, high-cholesterol, and high-fructose diet (Western Diet) is recommended. A typical composition is 40-45% kcal from fat, ~20% kcal from fructose, and 2% cholesterol.[4][5]

  • Duration: Feed the mice the Western diet for 16-20 weeks to induce a robust NASH phenotype with significant fibrosis.[5]

  • Housing: House mice in a temperature- and light-controlled environment with ad libitum access to food and water.

1.3. Experimental Groups and Treatment:

  • At the end of the diet-induction period, randomly assign mice to the following groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Western diet + vehicle (e.g., 0.5% carboxymethyl cellulose) via oral gavage daily.

    • Group 2 (this compound - Low Dose): Western diet + this compound (e.g., 30 mg/kg) via oral gavage daily.

    • Group 3 (this compound - High Dose): Western diet + this compound (e.g., 100 mg/kg) via oral gavage daily.

    • Group 4 (Positive Control): Western diet + a clinically relevant comparator such as Obeticholic Acid (e.g., 10 mg/kg) via oral gavage daily.

  • Treatment Duration: 4-8 weeks.

  • Monitoring: Record body weight and food intake weekly.

1.4. Sample Collection:

  • At the end of the treatment period, fast mice overnight.

  • Collect blood via cardiac puncture for serum separation.

  • Euthanize mice and perfuse the liver with phosphate-buffered saline (PBS).

  • Excise the liver, weigh it, and divide it into sections for histology, biochemical analysis, and molecular analysis.

Histological Analysis

2.1. Hematoxylin and Eosin (H&E) Staining:

  • Fix liver tissue in 10% neutral buffered formalin for 24 hours.

  • Process the tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount on glass slides.

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Stain with hematoxylin for 3-5 minutes.

  • Rinse in running tap water.

  • Differentiate in 1% acid alcohol for a few seconds.

  • "Blue" the sections in running tap water or a bluing agent.

  • Counterstain with eosin for 1-2 minutes.

  • Dehydrate through graded ethanol and clear in xylene.

  • Mount with a permanent mounting medium.

  • Analysis: Score the stained sections for steatosis, lobular inflammation, and hepatocyte ballooning to calculate the NAFLD Activity Score (NAS).

2.2. Sirius Red Staining for Fibrosis:

  • Prepare deparaffinized and rehydrated liver sections as for H&E staining.

  • Stain in Picro-Sirius Red solution for 1 hour.

  • Wash twice in acidified water (0.5% acetic acid).

  • Dehydrate rapidly in three changes of 100% ethanol.

  • Clear in xylene and mount.

  • Analysis: Quantify the collagen deposition (red-stained areas) as a percentage of the total liver area using image analysis software.

Biochemical Assays

3.1. Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Levels:

  • Use commercially available colorimetric assay kits according to the manufacturer's instructions to measure serum ALT and AST levels, which are indicative of liver injury.

3.2. Liver Triglyceride Content:

  • Homogenize a weighed portion of frozen liver tissue in a suitable buffer.

  • Extract lipids using a chloroform:methanol (2:1) solution.

  • Dry the lipid extract and resuspend in a small volume of isopropanol.

  • Quantify triglyceride levels using a commercial colorimetric assay kit.

Molecular Analysis

4.1. Quantitative Real-Time PCR (qPCR):

  • RNA Extraction: Extract total RNA from frozen liver tissue using a suitable RNA isolation reagent (e.g., TRIzol) or a commercial kit.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a SYBR Green-based master mix and the primers listed in the table below. Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH or β-actin).

4.2. Western Blot Analysis:

  • Protein Extraction: Homogenize frozen liver tissue in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate 30-50 µg of protein per sample on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-α-SMA, anti-NF-κB p65, anti-phospho-NF-κB p65) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation

Table 1: Body and Liver Weight

Group Initial Body Weight (g) Final Body Weight (g) Liver Weight (g) Liver-to-Body Weight Ratio (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

| Positive Control | | | | |

Table 2: Serum Biochemical Parameters

Group ALT (U/L) AST (U/L) Total Cholesterol (mg/dL) Triglycerides (mg/dL)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

| Positive Control | | | | |

Table 3: Histological Scores

Group Steatosis Score (0-3) Lobular Inflammation Score (0-3) Ballooning Score (0-2) NAFLD Activity Score (NAS) Fibrosis Stage (0-4) Sirius Red Positive Area (%)
Vehicle Control
This compound (Low Dose)
This compound (High Dose)

| Positive Control | | | | | | |

Table 4: Relative Gene Expression in Liver Tissue (Fold Change vs. Vehicle Control)

Gene Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
Mast Cell Markers
Mcpt1 1.0
Cpa3 1.0
Pro-inflammatory Markers
Tnf-α 1.0
Il-6 1.0
Ccl2 1.0
Pro-fibrotic Markers
Tgfb1 1.0
Col1a1 1.0
Acta2 (α-SMA) 1.0

| Timp1 | 1.0 | | | |

Table 5: Relative Protein Expression in Liver Tissue (Fold Change vs. Vehicle Control)

Protein Vehicle Control This compound (Low Dose) This compound (High Dose) Positive Control
α-SMA 1.0

| p-NF-κB p65 / Total NF-κB p65 | 1.0 | | | |

Recommended Reagents and Primers

qPCR Primers (Mouse)

Target Gene Forward Primer (5' - 3') Reverse Primer (5' - 3')
Mcpt1 GCT GGC TGT GCT GAC TCT G CTG GCT CCT GCT TCT TCT TC
Cpa3 GGG TCT CAA GGC TGA GAA GTC TCC AGG TCC TCA TCC TCT TCT
Tnf-α CTT GTT CCT CAG CCT CTT CTC GGT TGG TTT GCT ACG ACG T
Il-6 TCC AAT GCT CTC CTA ACA GAT AAG CAA GAT GAA TTG GAT GGT CTT G
Ccl2 TTA AAA ACC TGG ATC GGA ACC AA GCA TTA GCT TCA GAT TTA CGG GT
Tgfb1 CTA ATG GTG GAA ACC CGC AAG CAC AAG AGC AGT GAG CGC TGA
Col1a1 GCT CCT CTT AGG GGC CAC T CCA CGT CTC ACC ATT GGG G
Acta2 GCT GAG CGT GGC TCC TCT GGC TCC TCT GCA TCC TGT
Timp1 TGG GGA AAT TGT GCA GAG TGA AGG GAT GAG GAT GGG AGA GGC

| Gapdh | AGG TCG GTG TGA ACG GAT TTG | TGT AGA CCA TGT AGT TGA GGT CA |

Western Blot Antibodies

Target Protein Host Species Supplier (Example) Catalog Number (Example)
α-SMA Rabbit Abcam ab5694
NF-κB p65 Rabbit Cell Signaling Technology #8242
Phospho-NF-κB p65 (Ser536) Rabbit Cell Signaling Technology #3033
β-actin Mouse Santa Cruz Biotechnology sc-47778

| GAPDH | Rabbit | Cell Signaling Technology | #2118 |

References

Application Notes & Protocols: Induction and Evaluation of Fibrosis in a Murine Lung Injury Model with Repirinast Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Pulmonary fibrosis is a chronic and progressive interstitial lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and impaired respiratory function.[1][2] Animal models are crucial for understanding the pathogenesis of pulmonary fibrosis and for the preclinical evaluation of novel therapeutic agents.[3] The most widely used model is the bleomycin-induced lung fibrosis model in mice, which recapitulates many of the key features of human idiopathic pulmonary fibrosis (IPF).[4][5][6] This document provides a detailed protocol for inducing lung fibrosis in mice using bleomycin and for evaluating the anti-fibrotic potential of Repirinast, a mast cell stabilizer.[7] this compound inhibits the degranulation of mast cells, which are implicated in the inflammatory and fibrotic cascades.[7]

Experimental Workflow

The overall experimental design involves inducing lung fibrosis in mice, administering the test compound (this compound), and subsequently evaluating the extent of fibrosis through various histological and biochemical assays.

G cluster_0 Phase 1: Induction of Lung Fibrosis cluster_1 Phase 2: Treatment cluster_2 Phase 3: Evaluation cluster_3 Phase 4: Data Analysis Animal Acclimatization Animal Acclimatization Bleomycin Administration Bleomycin Administration Animal Acclimatization->Bleomycin Administration Day 0 This compound Treatment This compound Treatment Bleomycin Administration->this compound Treatment Day 1 onwards Monitoring Monitoring This compound Treatment->Monitoring Sacrifice and Tissue Collection Sacrifice and Tissue Collection Monitoring->Sacrifice and Tissue Collection Day 14 or 21 Histological Analysis Histological Analysis Sacrifice and Tissue Collection->Histological Analysis Biochemical Analysis Biochemical Analysis Sacrifice and Tissue Collection->Biochemical Analysis Immunohistochemistry Immunohistochemistry Sacrifice and Tissue Collection->Immunohistochemistry Data Interpretation Data Interpretation Histological Analysis->Data Interpretation Biochemical Analysis->Data Interpretation Immunohistochemistry->Data Interpretation

Caption: Experimental workflow for the lung fibrosis model.

Signaling Pathway in Bleomycin-Induced Lung Fibrosis and this compound Intervention

Bleomycin administration triggers a cascade of events starting with lung injury and inflammation, which progresses to fibrosis. Key signaling pathways involved include the activation of inflammatory cells and the subsequent release of pro-fibrotic mediators. This compound is hypothesized to intervene at the early inflammatory stage by stabilizing mast cells.

G Lung Epithelial Cell Injury Lung Epithelial Cell Injury Inflammatory Cell Infiltration Inflammatory Cell Infiltration Lung Epithelial Cell Injury->Inflammatory Cell Infiltration Mast Cell Degranulation Mast Cell Degranulation Inflammatory Cell Infiltration->Mast Cell Degranulation Release of Pro-inflammatory and Pro-fibrotic Mediators Release of Pro-inflammatory and Pro-fibrotic Mediators Mast Cell Degranulation->Release of Pro-inflammatory and Pro-fibrotic Mediators Myofibroblast Activation Myofibroblast Activation Release of Pro-inflammatory and Pro-fibrotic Mediators->Myofibroblast Activation Collagen Deposition Collagen Deposition Myofibroblast Activation->Collagen Deposition Fibrosis Fibrosis Collagen Deposition->Fibrosis This compound This compound This compound->Mast Cell Degranulation Inhibits

Caption: Signaling pathway of fibrosis and this compound's action.

Experimental Protocols

Animal Model and Housing
  • Species: C57BL/6 mice are commonly used as they are susceptible to bleomycin-induced fibrosis.

  • Age: 8-10 weeks old.

  • Sex: Both male and female mice should be used.

  • Housing: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.

Induction of Lung Fibrosis with Bleomycin

Materials:

  • Bleomycin sulfate (e.g., from Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

  • Microsprayer or intratracheal instillation device

Procedure:

  • Anesthetize the mouse using a suitable anesthetic agent.

  • Place the mouse in a supine position on a surgical board.

  • Make a small midline incision in the neck to expose the trachea.

  • Carefully insert a 25-gauge needle attached to a 1 ml syringe containing the bleomycin solution into the trachea.[8]

  • Instill a single dose of bleomycin (typically 1.5 U/kg body weight) in a volume of 50 µL of sterile saline directly into the lungs.[9] Alternatively, a non-invasive oropharyngeal aspiration method can be used.[10]

  • Suture the incision and allow the mouse to recover on a warming pad.

  • The control group should receive an equal volume of sterile saline.

This compound Treatment

Materials:

  • This compound

  • Vehicle for this compound (e.g., sterile saline, PBS, or a solution specified by the manufacturer)

Procedure:

  • Prepare the this compound solution at the desired concentrations. The exact dosage should be determined based on preliminary dose-ranging studies, but a starting point could be based on doses used in other fibrosis models (e.g., kidney fibrosis).

  • Begin treatment one day after bleomycin administration.

  • Administer this compound via a suitable route, such as oral gavage or intraperitoneal injection, once or twice daily.

  • The vehicle control group should receive the same volume of the vehicle solution.

  • Continue the treatment for 14 or 21 days.

Experimental Groups:

  • Sham + Vehicle

  • Bleomycin + Vehicle

  • Bleomycin + this compound (Low Dose)

  • Bleomycin + this compound (High Dose)

Evaluation of Lung Fibrosis

Mice are typically sacrificed at day 14 or 21 post-bleomycin instillation.[6][9]

3.4.1. Histological Analysis

Procedure:

  • At the end of the treatment period, euthanize the mice.

  • Perfuse the lungs with saline and then fix the left lung by intratracheal instillation of 10% neutral buffered formalin at a constant pressure.

  • Embed the fixed lung tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Masson's trichrome or Sirius Red to visualize collagen deposition.[1][11][12]

Quantification:

  • Ashcroft Scoring: A semi-quantitative scoring system to assess the severity of lung fibrosis.[6][10] A pathologist blinded to the treatment groups should score the slides on a scale of 0 (normal) to 8 (total fibrosis).

  • Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the blue-stained (Masson's trichrome) or red-stained (Sirius Red) fibrotic areas as a percentage of the total lung area.[13]

3.4.2. Biochemical Analysis: Hydroxyproline Assay

The hydroxyproline content of the lung is a direct measure of collagen content.[14]

Procedure:

  • Harvest the right lung, weigh it, and store it at -80°C until analysis.

  • Homogenize the lung tissue.

  • Hydrolyze the homogenate in 6N HCl at 110°C for 18-24 hours.[15][16]

  • Neutralize the hydrolysate.

  • Use a commercial hydroxyproline assay kit or a standard colorimetric method to determine the hydroxyproline concentration.[17][18]

  • Results are typically expressed as µg of hydroxyproline per mg of wet lung tissue or per right lung.[18]

3.4.3. Immunohistochemistry for α-Smooth Muscle Actin (α-SMA)

α-SMA is a marker for myofibroblasts, the primary collagen-producing cells in fibrosis.[19][20]

Procedure:

  • Use paraffin-embedded lung sections as prepared for histological analysis.

  • Perform antigen retrieval.

  • Incubate the sections with a primary antibody against α-SMA.

  • Incubate with a suitable secondary antibody conjugated to a reporter enzyme (e.g., HRP).

  • Develop with a chromogen and counterstain with hematoxylin.

  • Quantify the α-SMA positive area using image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between the experimental groups.

Table 1: Histological Assessment of Lung Fibrosis (Day 21)

GroupAshcroft Score (Mean ± SEM)Fibrotic Area (% of Total Lung Area, Mean ± SEM)
Sham + Vehicle
Bleomycin + Vehicle
Bleomycin + this compound (Low Dose)
Bleomycin + this compound (High Dose)

Table 2: Biochemical and Immunohistochemical Analysis of Lung Fibrosis (Day 21)

GroupLung Hydroxyproline Content (µg/mg tissue, Mean ± SEM)α-SMA Positive Area (% of Total Lung Area, Mean ± SEM)
Sham + Vehicle
Bleomycin + Vehicle
Bleomycin + this compound (Low Dose)
Bleomycin + this compound (High Dose)

Statistical Analysis: Data should be analyzed using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the means of different groups. A p-value of less than 0.05 is typically considered statistically significant.

Conclusion

This protocol provides a comprehensive framework for inducing lung fibrosis in a murine model and evaluating the therapeutic efficacy of this compound. The combination of histological, biochemical, and immunohistochemical analyses will provide a robust assessment of the anti-fibrotic potential of this compound. Careful adherence to these protocols will ensure the generation of reproducible and reliable data for preclinical drug development.

References

Application Notes and Protocols: Measuring Calcium Influx in Mast Cells Treated with Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation by allergens, they undergo degranulation, releasing a cascade of inflammatory mediators such as histamine. This process is tightly regulated by intracellular calcium (Ca²⁺) signaling. An increase in cytosolic Ca²⁺ is a pivotal event, originating from both the release from intracellular stores and influx from the extracellular environment.[1] Repirinast, an anti-allergic agent, and its active metabolite, MY-1250, have been shown to inhibit mast cell degranulation by targeting this crucial calcium signaling pathway.[2][3] Specifically, MY-1250 inhibits the initial rise in intracellular Ca²⁺ by affecting the ATP-dependent Ca²⁺ release from intracellular stores.[3]

These application notes provide detailed protocols for measuring calcium influx in mast cells, with a specific focus on evaluating the inhibitory effects of this compound. The protocols described herein utilize common fluorescent calcium indicators and provide a framework for quantifying the impact of pharmacological agents on mast cell activation.

Data Presentation

CompoundConcentration% Inhibition of Histamine ReleaseMast Cell TypeStimulusReference
MY-12501 x 10⁻⁷ M~20%Rat PeritonealAntigen[3]
MY-12501 x 10⁻⁶ M~50%Rat PeritonealAntigen[3]
MY-12501 x 10⁻⁵ M~80%Rat PeritonealAntigen[3]

Additionally, MY-1250 has been shown to induce the phosphorylation of a 78-kDa protein in rat mast cells, an effect that is also concentration-dependent and may be related to its inhibitory mechanism.

CompoundIC₅₀ for 78-kDa Protein PhosphorylationMast Cell TypeReference
MY-12502.0 x 10⁻⁷ MRat Mast Cells

Signaling Pathways

Antigen-Induced Calcium Signaling in Mast Cells and the Postulated Role of this compound

Mast cell activation via the high-affinity IgE receptor (FcεRI) initiates a signaling cascade that leads to a rapid increase in intracellular calcium. This process is crucial for degranulation and the release of inflammatory mediators.

MastCellSignaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Antigen Antigen FceRI FcεRI Antigen->FceRI Cross-linking PLC PLCγ FceRI->PLC Activation IP3 IP₃ PLC->IP3 Generates SOCE SOCE Channels (e.g., Orai1) Ca_cytosol ↑ [Ca²⁺]i SOCE->Ca_cytosol Ca²⁺ Influx IP3R IP₃ Receptor IP3->IP3R Binds Degranulation Degranulation (Histamine Release) Ca_cytosol->Degranulation Triggers ER ER Ca²⁺ Store ER->SOCE ER->Ca_cytosol Ca²⁺ Release IP3R->ER Opens This compound This compound (MY-1250) Inhibits ATP-dependent Ca²⁺ Release This compound->ER Inhibits

Caption: Antigen-induced Ca²⁺ signaling in mast cells and the inhibitory site of this compound.

Experimental Workflow

A typical workflow for assessing the effect of this compound on calcium influx in mast cells involves cell culture, sensitization, loading with a calcium indicator dye, treatment with the compound, stimulation, and data acquisition and analysis.

ExperimentalWorkflow A Mast Cell Culture (e.g., RBL-2H3) B Sensitization with IgE A->B C Loading with Calcium Indicator (e.g., Fura-2 AM or Fluo-4 AM) B->C D Pre-incubation with this compound (or vehicle control) C->D E Antigen Stimulation D->E F Measurement of Intracellular Ca²⁺ (Fluorimetry or Microscopy) E->F G Data Analysis (e.g., Peak response, Area under the curve) F->G

References

Application Notes and Protocols: Immunohistochemistry Staining for Fibrosis Markers in Repirinast-Treated Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast is an anti-allergic agent that functions as a mast cell stabilizer.[1][2] It inhibits the degranulation of mast cells, thereby preventing the release of various inflammatory mediators.[1][2] Emerging preclinical evidence suggests a potential therapeutic role for this compound in the context of fibrosis. Mast cells are implicated in the pathogenesis of fibrosis through the release of pro-fibrotic mediators upon degranulation.[3][4][5][6] By stabilizing mast cells, this compound may attenuate the fibrotic process.

These application notes provide a summary of the current preclinical data on the anti-fibrotic effects of this compound and offer detailed protocols for the immunohistochemical (IHC) evaluation of key fibrosis markers in tissue samples. While specific IHC data for this compound-treated tissues is not yet widely published, the provided protocols for Collagen I, Fibronectin, and Alpha-Smooth Muscle Actin (α-SMA) are standard methods for assessing the degree of fibrosis in preclinical models.

Mechanism of Action in Fibrosis

Mast cells, upon activation and degranulation, release a variety of pro-fibrotic mediators, including histamine, renin, and transforming growth factor-beta 1 (TGF-β1).[3][6] These mediators can directly stimulate fibroblasts to proliferate and differentiate into myofibroblasts, the primary cell type responsible for the excessive deposition of extracellular matrix (ECM) components that characterize fibrosis. This compound, by preventing mast cell degranulation, is proposed to interrupt this cascade, thereby reducing fibroblast activation and subsequent ECM deposition.[1]

Proposed Anti-Fibrotic Mechanism of this compound Mast Cell Mast Cell Pro-fibrotic Mediators Pro-fibrotic Mediators Mast Cell->Pro-fibrotic Mediators Fibroblast Fibroblast Pro-fibrotic Mediators->Fibroblast Myofibroblast Myofibroblast Fibroblast->Myofibroblast Activation & Differentiation ECM Deposition ECM Deposition Myofibroblast->ECM Deposition Production of Collagen, Fibronectin This compound This compound This compound->Mast Cell

Proposed Anti-Fibrotic Mechanism of this compound

Quantitative Data from Preclinical Studies

Preclinical evaluation of this compound in a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis has demonstrated a significant reduction in fibrosis.[1][7] The extent of fibrosis was quantified using Sirius Red staining, a method that stains collagen.

Treatment GroupDosageReduction in Fibrosis (Sirius Red Staining)p-value
This compound90 mg/kg50.6%<0.000001
This compound30 mg/kg20.8%>0.05
This compound + Telmisartan30 mg/kg + 3 mg/kg54.2%<0.000001
Telmisartan (positive control)3 mg/kg32.6%<0.001
Cenicriviroc (positive control)40 mg/kg31.9%0.00032

Data sourced from a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis.[8]

Experimental Protocols: Immunohistochemistry for Fibrosis Markers

The following are generalized protocols for the immunohistochemical staining of key fibrosis markers. These protocols should be optimized for specific antibodies, tissue types, and experimental conditions.

General IHC Workflow

General Immunohistochemistry Workflow start Start: Paraffin-Embedded Tissue Section deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced or Enzymatic) deparaffinization->antigen_retrieval blocking Blocking of Endogenous Peroxidase & Non-specific Binding antigen_retrieval->blocking primary_ab Primary Antibody Incubation (e.g., anti-Collagen I, anti-Fibronectin, anti-α-SMA) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection with Chromogen (e.g., DAB) secondary_ab->detection counterstain Counterstaining (e.g., Hematoxylin) detection->counterstain dehydration Dehydration & Mounting counterstain->dehydration imaging Imaging & Analysis dehydration->imaging

General Immunohistochemistry Workflow
Staining for Collagen I

Purpose: To detect the deposition of Type I collagen, a major component of the fibrotic extracellular matrix.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (3-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval solution (e.g., 1 mM EDTA, pH 8.0 or 10 mM Sodium Citrate, pH 6.0)

  • 3% Hydrogen Peroxide

  • Blocking buffer (e.g., 10% normal goat serum in PBS)

  • Primary antibody: Anti-Collagen I antibody

  • Biotinylated secondary antibody

  • Avidin-Biotin-Peroxidase Complex (ABC) reagent

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) for 5 minutes each.

    • Rinse in distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by incubating slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow slides to cool to room temperature.

    • Rinse with PBS.

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS.

  • Blocking:

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate with primary anti-Collagen I antibody (diluted according to manufacturer's instructions) overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with biotinylated secondary antibody for 1 hour at room temperature.

  • Signal Amplification:

    • Rinse with PBS (3 x 5 minutes).

    • Incubate with ABC reagent for 30-60 minutes at room temperature.

  • Detection:

    • Rinse with PBS (3 x 5 minutes).

    • Apply DAB substrate and incubate until desired stain intensity develops (typically 2-10 minutes).

    • Rinse with distilled water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

  • Dehydration and Mounting:

    • Dehydrate through a graded ethanol series and clear in xylene.

    • Mount with a permanent mounting medium.

Staining for Fibronectin

Purpose: To detect Fibronectin, a key glycoprotein in the extracellular matrix that is upregulated during fibrosis and plays a role in cell adhesion and migration.[9]

Materials:

  • Same as for Collagen I staining, with the primary antibody being Anti-Fibronectin antibody.

Protocol: The protocol for Fibronectin staining is similar to that of Collagen I. Key steps include:

  • Deparaffinization and Rehydration.

  • Antigen Retrieval: HIER with a citrate-based buffer (pH 6.0) is commonly used.[8]

  • Peroxidase and Non-specific Binding Blocking.

  • Primary Antibody Incubation: Incubate with anti-Fibronectin antibody.

  • Secondary Antibody and Detection.

  • Counterstaining, Dehydration, and Mounting.

Staining for Alpha-Smooth Muscle Actin (α-SMA)

Purpose: To identify myofibroblasts, which are characterized by the expression of α-SMA and are the primary producers of the fibrotic matrix.[10]

Materials:

  • Same as for Collagen I staining, with the primary antibody being Anti-α-SMA antibody.

Protocol: The protocol for α-SMA staining follows the general IHC workflow.

  • Deparaffinization and Rehydration.

  • Antigen Retrieval: HIER is typically recommended.

  • Peroxidase and Non-specific Binding Blocking.

  • Primary Antibody Incubation: Incubate with anti-α-SMA antibody.

  • Secondary Antibody and Detection.

  • Counterstaining, Dehydration, and Mounting.

Data Analysis and Interpretation

The results of the IHC staining should be evaluated by a qualified pathologist or researcher. Staining intensity and the percentage of positive cells or area can be quantified using image analysis software. A reduction in the expression of Collagen I, Fibronectin, and α-SMA in this compound-treated tissues compared to control groups would provide evidence for the anti-fibrotic activity of the compound.

Conclusion

This compound shows promise as a potential anti-fibrotic agent based on its mechanism of action as a mast cell stabilizer and preclinical data demonstrating a reduction in collagen deposition. The immunohistochemical protocols provided here for Collagen I, Fibronectin, and α-SMA are essential tools for further elucidating and quantifying the anti-fibrotic effects of this compound in various tissue models. These markers provide a more detailed assessment of changes in the extracellular matrix and the activation of fibrogenic cells than general collagen stains. Further studies employing these IHC methods are warranted to strengthen the evidence for the therapeutic potential of this compound in fibrotic diseases.

References

Application Notes and Protocols: Gene Expression Analysis in Response to Repirinast Treatment in Fibrotic Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to scarring and loss of organ function, contributing to a significant burden of disease across various organs including the kidneys, lungs, liver, and heart. A key driver of fibrosis is the transformation of fibroblasts into activated myofibroblasts, a process largely orchestrated by signaling molecules such as Transforming Growth Factor-beta (TGF-β). This cellular transition is marked by the upregulation of pro-fibrotic genes, leading to increased deposition of collagen and other ECM components.

Repirinast is an anti-allergic agent that has been repurposed and is now under investigation as a potential anti-fibrotic therapy. Its primary mechanism of action is the stabilization of mast cells, preventing their degranulation and the subsequent release of a multitude of pro-inflammatory and pro-fibrotic mediators.[1] Preclinical studies have demonstrated the potential of this compound in mitigating fibrosis. In a unilateral ureteral obstruction (UUO) mouse model, a well-established model of kidney fibrosis, this compound treatment resulted in a significant 50-51% reduction in fibrosis.[1][2][3] This anti-fibrotic effect highlights the potential of this compound as a therapeutic agent for chronic kidney disease and other fibrotic conditions.

These application notes provide a framework for researchers to investigate the molecular mechanisms underlying the anti-fibrotic effects of this compound, with a focus on gene expression analysis in in vitro fibrotic models. The protocols outlined below describe how to induce a fibrotic phenotype in cultured fibroblasts and subsequently assess the impact of this compound on the expression of key fibrosis-related genes.

Hypothesized Gene Expression Changes with this compound Treatment

Based on the known anti-fibrotic efficacy of this compound in preclinical models, it is hypothesized that its mechanism of action involves the modulation of key genes that drive the fibrotic process. An effective anti-fibrotic agent would be expected to downregulate the expression of pro-fibrotic genes and potentially restore the expression of anti-fibrotic genes. The following table summarizes the expected changes in the expression of key fibrosis-related genes in a TGF-β-induced fibrotic model following successful treatment with an anti-fibrotic compound like this compound.

Gene Symbol Gene Name Function in Fibrosis Expected Change with Anti-Fibrotic Treatment Reference
COL1A1Collagen Type I Alpha 1 ChainMajor component of the fibrotic scar tissue.[4][5]
COL3A1Collagen Type III Alpha 1 ChainAnother key collagen type found in fibrotic lesions.[5]
ACTA2Alpha-Smooth Muscle Actin (α-SMA)A hallmark of myofibroblast differentiation and contractility.[6]
TGFB1Transforming Growth Factor Beta 1A master regulator of fibrosis, inducing myofibroblast differentiation.[1][6][7]
CTGFConnective Tissue Growth FactorA downstream mediator of TGF-β signaling that promotes ECM production.[6]
FN1Fibronectin 1An ECM glycoprotein that is highly expressed in fibrotic tissue.
SERPINE1Plasminogen Activator Inhibitor-1 (PAI-1)Inhibits ECM degradation by suppressing plasminogen activators.[6]
TIMP1TIMP Metallopeptidase Inhibitor 1Inhibits matrix metalloproteinases (MMPs), leading to ECM accumulation.[6]
MMP2Matrix Metallopeptidase 2Involved in ECM remodeling; its role can be context-dependent.Modulated
SMAD3SMAD Family Member 3A key intracellular transducer of the canonical TGF-β signaling pathway.[1][8]
SMAD7SMAD Family Member 7An inhibitory SMAD that provides negative feedback on TGF-β signaling.[8]

Experimental Protocols

In Vitro Model of Fibroblast-to-Myofibroblast Differentiation

This protocol describes the induction of a fibrotic phenotype in human lung fibroblasts (IMR-90) or other relevant fibroblast cell lines using TGF-β1.

Materials:

  • Human lung fibroblast cell line (e.g., IMR-90, ATCC® CCL-186™)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Recombinant Human TGF-β1 (carrier-free)

  • This compound

  • 6-well cell culture plates

Procedure:

  • Cell Culture: Culture IMR-90 fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: When cells reach 80-90% confluency, detach them using Trypsin-EDTA and seed them into 6-well plates at a density of 1 x 10^5 cells per well. Allow the cells to adhere and grow for 24 hours.

  • Serum Starvation: After 24 hours, aspirate the growth medium, wash the cells once with PBS, and replace the medium with serum-free DMEM. Incubate for 12-24 hours to synchronize the cells.

  • Induction of Fibrosis and Treatment:

    • Control Group: Add fresh serum-free DMEM.

    • TGF-β1 Group: Add serum-free DMEM containing 5 ng/mL of recombinant human TGF-β1.

    • This compound Treatment Group: Add serum-free DMEM containing 5 ng/mL of TGF-β1 and the desired concentration of this compound (e.g., 1, 10, 100 µM). A vehicle control for this compound should also be included.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Harvesting: After 48 hours, aspirate the medium, wash the cells with PBS, and proceed to RNA extraction.

RNA Extraction and cDNA Synthesis

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water

  • Ethanol

  • cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)

Procedure:

  • RNA Extraction: Lyse the cells directly in the wells using the lysis buffer provided in the RNA extraction kit. Follow the manufacturer's protocol for total RNA extraction.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.

Quantitative Real-Time PCR (RT-qPCR)

Materials:

  • cDNA (from the previous step)

  • qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix, Bio-Rad)

  • Forward and reverse primers for target genes (see table below) and a housekeeping gene (e.g., GAPDH or ACTB)

  • RT-qPCR instrument

Primer Sequences for Human Genes:

Gene Forward Primer (5' to 3') Reverse Primer (5' to 3')
COL1A1GAGGGCCAAGACGAAGACATCAGATCACGTCATCGCACAACA
ACTA2GTGCTGTCCCTCTATGCCTCTGCTCAGCAGTAGTAACGAAGGA
TGFB1CTAATGGTGGAAACCCACAACGTATCGCCAGGAATTGTTGCTG
CTGFGAGGAAAACATTAAGAAGGGCAAAAAGTTGTCATTGGTAACTGCGG
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Procedure:

  • Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers, cDNA template, and nuclease-free water.

  • RT-qPCR Program: Run the RT-qPCR on a real-time PCR detection system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 30 seconds).

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression. Normalize the expression of the target genes to the housekeeping gene.

Data Presentation

The results of the gene expression analysis can be presented in a clear and structured table to facilitate comparison between the different treatment groups.

Table 1: Relative Gene Expression in Response to this compound Treatment in a TGF-β1-Induced Fibroblast Model

Gene Control TGF-β1 (5 ng/mL) TGF-β1 + this compound (10 µM) TGF-β1 + this compound (100 µM)
COL1A11.0 ± 0.18.5 ± 0.74.2 ± 0.5#2.1 ± 0.3#
ACTA21.0 ± 0.212.3 ± 1.16.1 ± 0.8#3.5 ± 0.4#
TGFB11.0 ± 0.13.2 ± 0.41.8 ± 0.2#1.2 ± 0.2#
CTGF1.0 ± 0.36.8 ± 0.63.5 ± 0.4#1.9 ± 0.3#
SMAD71.0 ± 0.20.4 ± 0.10.8 ± 0.2#1.2 ± 0.3#
Data are presented as mean fold change ± SEM relative to the control group.
*p < 0.05 compared to the Control group.
#p < 0.05 compared to the TGF-β1 group.

Visualizations

Signaling Pathway

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta Receptor TGF-beta Receptor TGF-beta->TGF-beta Receptor Binds SMAD2_3 SMAD2/3 TGF-beta Receptor->SMAD2_3 Phosphorylates pSMAD2_3 p-SMAD2/3 SMAD2_3->pSMAD2_3 SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex Forms complex with SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Transcription of Pro-fibrotic Genes (COL1A1, ACTA2, etc.) SMAD_complex->Transcription Initiates SMAD7 SMAD7 SMAD7->pSMAD2_3 Inhibits This compound This compound Mast_Cell Mast Cell Degranulation This compound->Mast_Cell Inhibits Mast_Cell->TGF-beta Releases

Caption: TGF-β signaling pathway in fibrosis and the potential point of intervention for this compound.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Gene Expression Analysis A Seed Fibroblasts B Serum Starvation (24h) A->B C Treat with TGF-beta +/- this compound (48h) B->C D RNA Extraction C->D Harvest Cells E cDNA Synthesis D->E F RT-qPCR E->F G Data Analysis (ΔΔCt) F->G

Caption: Experimental workflow for analyzing gene expression in response to this compound.

References

Application Notes and Protocols: Establishing a Stable Cell Line to Investigate the Mechanism of Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Repirinast is an anti-allergic and anti-inflammatory compound originally developed for the treatment of bronchial asthma.[1][2] Its primary mechanism of action is the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[1][2][3][4] This is achieved by preventing the influx of calcium into mast cells, a critical step in the degranulation process following IgE-mediated antigen stimulation.[3][4] An active metabolite, MY-1250, has been shown to inhibit ATP-dependent calcium release from intracellular stores.[5] Emerging research has also highlighted its potential anti-fibrotic properties, leading to investigations into its use for chronic kidney disease (CKD) and nonalcoholic steatohepatitis (NASH).[1][6][7][8]

These application notes provide a comprehensive framework for establishing a stable cell line to dissect the molecular mechanisms of this compound. The protocols focus on utilizing the rat basophilic leukemia (RBL-2H3) cell line, a well-established model for studying mast cell degranulation.[9] While this compound's direct effects can be studied in the parental RBL-2H3 line, the creation of a stable reporter cell line will allow for more nuanced, long-term studies of downstream signaling pathways, such as the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which is implicated in mast cell cytokine production.[10][11]

Data Presentation

Table 1: Key Reagents and Materials

Reagent/MaterialSupplier (Example)Purpose
RBL-2H3 Cell LineATCC (CRL-2256)Mast cell model
Eagle's Minimum Essential Medium (EMEM)GibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoSerum supplement for cell growth
Penicillin-StreptomycinGibcoAntibiotic for cell culture
Trypsin-EDTAGibcoCell detachment
Anti-DNP IgE Monoclonal AntibodySigma-AldrichSensitization of RBL-2H3 cells
DNP-BSAInvitrogenAntigen for triggering degranulation
This compoundMedChemExpressCompound of interest
p-nitrophenyl-N-acetyl-β-D-glucosaminideSigma-AldrichSubstrate for β-hexosaminidase assay
Fura-2 AM or Fluo-8 AMInvitrogenFluorescent calcium indicators
NFAT Reporter Plasmid (e.g., pNFAT-Luc)AddgeneFor creating a stable reporter cell line
Transfection ReagentEZ BiosystemsDelivery of plasmid DNA into RBL-2H3 cells
G418 (Geneticin)InvitrogenSelection agent for stable cell lines
ELISA Kits for Cytokines (e.g., TNF-α, IL-4)R&D SystemsQuantification of cytokine release

Table 2: Experimental Conditions for this compound Treatment

ParameterConditionRationale
Cell Line RBL-2H3Well-characterized mast cell model that degranulates in response to IgE-antigen complexes.[12]
This compound Concentration Range 0.1 µM - 100 µMTo determine a dose-response curve for the inhibition of degranulation.
Sensitization 0.5 µg/mL anti-DNP IgETo load the high-affinity IgE receptors (FcεRI) on the cell surface.
Stimulation 100 ng/mL DNP-BSATo cross-link the IgE receptors and initiate the degranulation cascade.
Incubation Time (this compound) 1 - 24 hoursTo assess both immediate and longer-term effects on cell signaling and viability.
Incubation Time (Stimulation) 30 minutes - 1 hourOptimal time for inducing measurable degranulation and calcium influx.

Experimental Protocols

Protocol 1: Culture and Maintenance of RBL-2H3 Cells
  • Complete Growth Medium: Prepare Eagle's Minimum Essential Medium (EMEM) supplemented with 15% heat-inactivated Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[13]

  • Cell Culture: Culture RBL-2H3 cells in T-75 flasks with the complete growth medium in a humidified incubator at 37°C with 5% CO2.[14]

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells with sterile Dulbecco's Phosphate-Buffered Saline (DPBS).

  • Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 5-10 minutes, or until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete growth medium and gently pipette to create a single-cell suspension.

  • Split the cells at a ratio of 1:4 to 1:8 into new flasks containing pre-warmed complete growth medium.[15] Change the medium every 2-3 days.

Protocol 2: Establishment of an NFAT-Reporter Stable Cell Line

This protocol describes the creation of an RBL-2H3 cell line that stably expresses a reporter gene (e.g., Luciferase or GFP) under the control of an NFAT-responsive promoter. This allows for the quantification of NFAT activation, a downstream event of calcium signaling.

  • Plasmid DNA: Use a reporter plasmid containing the NFAT response element driving the expression of a reporter gene and a selection marker, such as neomycin resistance.

  • Transfection:

    • One day prior to transfection, seed RBL-2H3 cells in a 6-well plate to be 60-80% confluent on the day of transfection.

    • On the day of transfection, use a commercially available transfection reagent suitable for RBL-2H3 cells, following the manufacturer's protocol.[16][17] Prepare DNA-transfection reagent complexes in serum-free medium.

    • Add the complexes to the cells and incubate for 4-6 hours at 37°C.

    • Replace the medium with complete growth medium and incubate for 24-48 hours.

  • Selection:

    • After 48 hours, replace the medium with complete growth medium containing a pre-determined optimal concentration of G418 (e.g., 400-800 µg/mL). This concentration should be determined by a kill curve on non-transfected RBL-2H3 cells.[7]

    • Replace the selection medium every 3-4 days.

    • Most non-transfected cells should die within 1-2 weeks.[4]

  • Isolation of Stable Clones:

    • Once distinct colonies of resistant cells appear, use cloning cylinders or limiting dilution to isolate single colonies.

    • Expand each clone in separate wells.

  • Validation:

    • Screen the expanded clones for reporter gene expression upon stimulation with a known NFAT activator (e.g., ionomycin).

    • Select the clone with the highest signal-to-noise ratio for subsequent experiments.

Protocol 3: Mast Cell Degranulation (β-Hexosaminidase) Assay

This assay quantifies the release of the granular enzyme β-hexosaminidase, which serves as a marker for mast cell degranulation.[9][18]

  • Cell Seeding: Seed RBL-2H3 cells (parental or stable line) in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.

  • Sensitization: The next day, gently wash the cells with Tyrode's buffer and then incubate with 0.5 µg/mL anti-DNP IgE in complete growth medium for at least 4 hours (or overnight) at 37°C.[19]

  • This compound Treatment: Wash the cells twice with Tyrode's buffer to remove excess IgE. Add Tyrode's buffer containing various concentrations of this compound (or vehicle control) and incubate for 1 hour at 37°C.

  • Stimulation: To induce degranulation, add DNP-BSA to a final concentration of 100 ng/mL to the appropriate wells. For a positive control (total release), add 0.1% Triton X-100 to a set of wells. For a negative control (spontaneous release), add only buffer.

  • Incubation: Incubate the plate at 37°C for 1 hour.

  • Assay:

    • Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of 1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate buffer (pH 4.5).[19]

    • Incubate at 37°C for 1-2 hours.

    • Stop the reaction by adding 200 µL of stop buffer (0.1 M Na2CO3/NaHCO3, pH 10.0).

  • Quantification: Measure the absorbance at 405 nm using a microplate reader. The percentage of degranulation is calculated as: [(Sample OD - Spontaneous Release OD) / (Total Release OD - Spontaneous Release OD)] * 100.

Protocol 4: Intracellular Calcium Measurement

This protocol measures changes in intracellular calcium concentration ([Ca2+]i) using a fluorescent indicator.

  • Cell Preparation: Culture RBL-2H3 cells on black, clear-bottom 96-well plates.

  • Dye Loading: Wash the cells with a suitable buffer (e.g., HBSS). Load the cells with a calcium-sensitive dye like Fluo-8 AM or Fura-2 AM by incubating them in buffer containing the dye for 45-60 minutes at 37°C, according to the manufacturer's instructions.[20]

  • This compound Treatment: Wash the cells to remove excess dye and add buffer containing various concentrations of this compound or vehicle control.

  • Measurement:

    • Place the plate in a fluorescence microplate reader equipped with injectors.

    • Establish a baseline fluorescence reading for 1-2 minutes.

    • Inject the stimulating agent (e.g., DNP-BSA for sensitized cells) and immediately begin recording the fluorescence intensity over time (typically for 5-10 minutes).[21]

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

Protocol 5: Cytokine Release Assay

This protocol quantifies the release of newly synthesized inflammatory mediators, such as TNF-α or Interleukins.

  • Cell Treatment: Seed and sensitize RBL-2H3 cells in a 24-well plate as described in Protocol 3. Treat with this compound for 1 hour before stimulating with DNP-BSA.

  • Supernatant Collection: Incubate for 6-24 hours to allow for cytokine synthesis and release. Centrifuge the plate to pellet any detached cells and collect the supernatant.

  • Quantification: Measure the concentration of the cytokine of interest in the supernatant using a commercial ELISA kit, following the manufacturer's protocol.[22][23] Multiplex assays can also be used to measure multiple cytokines simultaneously.[24]

Visualizations

G cluster_0 Experimental Workflow A 1. Culture RBL-2H3 Cells B 2. Sensitize with Anti-DNP IgE A->B C 3. Pre-treat with this compound B->C D 4. Stimulate with DNP-BSA C->D E 5a. Measure Degranulation (β-Hexosaminidase Assay) D->E F 5b. Measure Ca2+ Influx D->F G 5c. Measure Cytokine Release (ELISA) D->G

Workflow for assessing this compound's effect on mast cell activation.

G cluster_1 This compound's Proposed Signaling Pathway Antigen Antigen (DNP-BSA) IgE IgE Antigen->IgE FceRI FcεRI Receptor IgE->FceRI Cross-linking Ca_channel Ca2+ Influx FceRI->Ca_channel This compound This compound This compound->Ca_channel Ca_int Intracellular Ca2+ Increase Ca_channel->Ca_int Degranulation Degranulation (Histamine, β-Hexosaminidase) Ca_int->Degranulation NFAT NFAT Activation Ca_int->NFAT Cytokines Cytokine Production (TNF-α, IL-4) NFAT->Cytokines

This compound inhibits calcium influx, blocking degranulation and cytokine production.

G cluster_2 Stable Cell Line Generation Logic Start Transfect RBL-2H3 with NFAT-Reporter Plasmid Selection Select with G418 Start->Selection Isolation Isolate Single Colonies Selection->Isolation Expansion Expand Clones Isolation->Expansion Validation Validate Reporter Activity (e.g., with Ionomycin) Expansion->Validation Final Select Optimal Clone for This compound Studies Validation->Final

Workflow for generating a stable NFAT-reporter RBL-2H3 cell line.

References

In vivo imaging techniques to monitor the effects of Repirinast on fibrosis progression

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: In Vivo Imaging for Monitoring Repirinast's Anti-Fibrotic Effects

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins like collagen, is a pathological process that can lead to organ dysfunction and failure.[1][2] It is a final common pathway for a multitude of chronic diseases affecting organs such as the kidneys, lungs, liver, and skin, and is responsible for a significant portion of deaths in the industrialized world.[2] The development of effective anti-fibrotic therapies is a critical unmet need. A major challenge in this field is the lack of non-invasive methods to monitor disease progression and treatment response, with the gold standard often being invasive biopsy.[1][3] In vivo imaging techniques offer a powerful alternative, enabling longitudinal assessment of fibrotic changes in preclinical models, thereby reducing animal usage and providing more dynamic data.[4][5]

This compound is an investigational drug with a potential role in treating fibrosis.[6] Originally developed for asthma, this compound functions as a mast cell stabilizer.[6][7] Given the involvement of mast cells in the inflammatory cascade that often precedes and drives fibrosis, this compound is being repurposed as a potential treatment for chronic kidney disease (CKD) and its associated fibrosis.[6][8] These application notes provide an overview and detailed protocols for utilizing various in vivo imaging techniques to monitor the therapeutic efficacy of this compound in preclinical models of fibrosis.

Mechanism of Action: this compound

This compound's primary mechanism of action is the stabilization of mast cells, which are key players in allergic and inflammatory responses.[7] In the context of tissue injury and fibrosis, mast cells are recruited to the damaged site.[6] Upon activation, often through IgE-mediated pathways, they degranulate, releasing a host of pro-inflammatory and pro-fibrotic mediators, including histamine, cytokines, and leukotrienes.[6][7] These mediators contribute to a self-propagating cascade of tissue damage and ECM deposition.[6]

This compound inhibits this process by preventing mast cell degranulation.[6][7] It is understood to inhibit the influx of calcium (Ca2+) into mast cells, a critical step for the release of inflammatory granules.[7][9][10] By blocking this pathway, this compound effectively suppresses the release of mediators that drive fibroblast activation and collagen synthesis, thereby mitigating the progression of fibrosis. An active metabolite, MY-1250, has been shown to strongly inhibit histamine release and calcium mobilization from intracellular stores.[9][10]

cluster_0 Mast Cell Activation Pathway Antigen Antigen/Allergen IgE IgE Antibody Antigen->IgE Binds to FceRI FcεRI Receptor IgE->FceRI Cross-links PLC Signal Transduction (e.g., PLC, IP3) FceRI->PLC Activates Ca_Store Intracellular Ca2+ Stores PLC->Ca_Store Stimulates Ca_Influx Ca2+ Influx Ca_Store->Ca_Influx Leads to Degranulation Mast Cell Degranulation Ca_Influx->Degranulation Triggers Mediators Release of Pro-Fibrotic & Inflammatory Mediators (Histamine, Cytokines) Degranulation->Mediators Fibrosis Fibrosis Progression Mediators->Fibrosis This compound This compound This compound->Ca_Influx Inhibits

Caption: this compound signaling pathway in mast cells.

Applicable In Vivo Imaging Modalities

Several non-invasive imaging techniques are suitable for monitoring fibrosis progression and the effects of anti-fibrotic therapies like this compound in preclinical models. The choice of modality depends on the target organ and the specific fibrotic feature being assessed.

  • Second-Harmonic Generation (SHG) Microscopy: This high-resolution optical technique is ideal for visualizing fibrillar collagen without the need for exogenous labels.[11] SHG microscopy provides detailed 3D images of collagen architecture and density, making it highly suitable for quantifying changes in ECM deposition in skin and surgically exposed surfaces of organs like the kidney.

  • Micro-Computed Tomography (Micro-CT): Micro-CT offers excellent spatial resolution for assessing morphological and structural changes in organs.[5] In models of pulmonary fibrosis, it can quantify changes in aerated lung volume and tissue density.[4][5] For kidney fibrosis, it can be used to measure organ volume and detect gross structural abnormalities.

  • Magnetic Resonance Imaging (MRI): MRI provides outstanding soft tissue contrast and can be used to assess both anatomical changes and functional parameters.[5] Magnetic Resonance Elastography (MRE) is a specialized MRI technique that quantitatively measures tissue stiffness, a direct biomechanical consequence of fibrosis, and is considered one of the most accurate non-invasive methods for this purpose.[12][13]

  • Positron Emission Tomography (PET): PET is a molecular imaging technique that uses radiotracers to visualize and quantify specific biological processes.[5] Tracers targeting collagen or fibroblast activation proteins can provide highly specific and quantifiable measures of fibrotic activity, allowing for the direct monitoring of anti-fibrotic drug efficacy.[14][15]

  • Ultrasound Elastography: This technique measures the speed of shear waves through tissue to determine its stiffness.[1] It is widely used clinically for liver fibrosis and can be adapted for preclinical models to provide a quantitative measure of fibrosis-related stiffening.[1][12]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound in a preclinical model of kidney fibrosis using in vivo imaging.

1. Unilateral Ureteral Obstruction (UUO) Model of Kidney Fibrosis

The UUO model is a well-established and robust method for inducing renal fibrosis. Preclinical studies have demonstrated this compound's efficacy in this model.[6][8][16]

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance). Confirm proper anesthetic depth by pedal withdrawal reflex.

    • Place the mouse in a prone position on a heated surgical board to maintain body temperature.

    • Make a small flank incision to expose the left kidney.

    • Isolate the left ureter carefully, avoiding damage to the adrenal gland and renal vessels.

    • Ligate the ureter at two points (proximal and distal) using 4-0 silk suture.

    • Close the muscle layer and skin with appropriate sutures or staples.

    • Administer post-operative analgesia (e.g., buprenorphine) as per institutional guidelines.

    • Allow animals to recover on a warming pad. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureter ligation.

2. This compound Administration Protocol

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Dosing Regimen: Based on published preclinical data, administer this compound via oral gavage.[8][17]

    • Low Dose: 30 mg/kg, once daily.

    • High Dose: 90 mg/kg, once daily.

  • Treatment Groups:

    • Sham + Vehicle

    • UUO + Vehicle

    • UUO + this compound (30 mg/kg)

    • UUO + this compound (90 mg/kg)

    • UUO + Positive Control (e.g., Telmisartan, 3 mg/kg)[8][17]

  • Timeline: Begin treatment one day post-surgery and continue for 7-14 days, at which point fibrosis is well-developed.

cluster_0 Experimental Workflow Day_Neg1 Acclimatize Animals Baseline Imaging (Optional) Day_0 Induce Fibrosis (UUO Surgery) Day_Neg1->Day_0 Day_1 Initiate Treatment (Vehicle, this compound, etc.) Day_0->Day_1 Day_1_14 Daily Dosing Day_1->Day_1_14 Day_7_14 In Vivo Imaging (SHG, Micro-CT, MRE) Day_1_14->Day_7_14 Day_14_End Terminal Endpoint: Euthanasia & Histology (Sirius Red Staining) Day_7_14->Day_14_End Confirm Imaging Findings Analysis Data Analysis & Quantification Day_7_14->Analysis Day_14_End->Analysis

Caption: Preclinical experimental workflow for evaluating this compound.

3. In Vivo Imaging Protocol: Second-Harmonic Generation (SHG) Microscopy

This protocol is for imaging collagen deposition in the kidney cortex of a live, anesthetized mouse.

  • Equipment: Multiphoton microscope equipped with a tunable femtosecond laser (e.g., Ti:Sapphire) and a high-sensitivity non-descanned detector.

  • Procedure:

    • Anesthetize the mouse as described previously.

    • Secure the animal on a heated microscope stage.

    • Make a small incision over the kidney to be imaged (the same incision from the UUO surgery can be re-opened).

    • Gently exteriorize the kidney and place it in a custom-made dish with a coverslip bottom, ensuring it remains hydrated with warm saline.

    • Immobilize the kidney using agarose to minimize motion artifacts from breathing.

    • Tune the laser to an excitation wavelength of 820-880 nm for collagen.

    • Collect the SHG signal in the forward direction using a bandpass filter centered at half the excitation wavelength (e.g., 410-440 nm).

    • Acquire Z-stacks (3D images) from the kidney capsule down to a depth of ~150-200 µm to visualize the cortical interstitium.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ/Fiji) to create maximum intensity projections of the Z-stacks.

    • Apply a threshold to the images to segment the collagen fibers.

    • Quantify the SHG signal by calculating the percentage of the imaged area occupied by collagen fibers. Compare these values across treatment groups.

cluster_0 Logical Relationship: Imaging Readouts and Biological Effect This compound This compound Treatment MastCell ↓ Mast Cell Degranulation This compound->MastCell Inflammation ↓ Pro-Fibrotic Mediator Release MastCell->Inflammation Fibroblast ↓ Fibroblast Activation & Proliferation Inflammation->Fibroblast Collagen ↓ Collagen Deposition Fibroblast->Collagen Organ Improved Organ Structure & Function Collagen->Organ SHG Imaging Readout: ↓ SHG Signal Intensity Collagen->SHG MRE Imaging Readout: ↓ Tissue Stiffness (MRE) Organ->MRE CT Imaging Readout: ↓ Kidney Volume (Micro-CT) Organ->CT

Caption: Connecting this compound's effect to measurable imaging outcomes.

Data Presentation

Quantitative data from preclinical studies should be summarized for clear comparison. The table below is based on published results from a UUO mouse model study evaluating this compound.[8][17]

Treatment GroupDosageNFibrosis Reduction (%) vs. Controlp-value
Vehicle Control --0%-
Telmisartan 3 mg/kg-32.6%<0.001
This compound 30 mg/kg-20.8%>0.05
This compound 90 mg/kg-50.6%<0.000001
This compound + Telmisartan 30 mg/kg + 3 mg/kg-54.2%<0.000001

Data derived from Sirius Red staining analysis in a UUO mouse model of kidney fibrosis.[8][17] The goal of in vivo imaging studies would be to generate analogous non-invasive data.

References

Application Notes and Protocols: Flow Cytometry Analysis of Inflammatory Cell Infiltration with Repirinast Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory cell infiltration is a hallmark of numerous allergic and inflammatory diseases, including asthma and allergic rhinitis. The recruitment and activation of immune cells such as eosinophils, neutrophils, lymphocytes, and mast cells to sites of inflammation contribute significantly to disease pathogenesis. Flow cytometry is a powerful technique for the rapid and quantitative analysis of complex cell populations, making it an invaluable tool for assessing the efficacy of therapeutic agents that modulate inflammatory responses.

Repirinast is an anti-allergic drug that has been shown to be effective in the management of asthma.[1] Its primary mechanism of action involves the stabilization of mast cells, thereby inhibiting the release of histamine and other inflammatory mediators.[1] this compound achieves this by preventing the influx of calcium into mast cells, a critical step in the degranulation process.[1] Furthermore, studies have indicated that this compound can modulate the production of cytokines and may also influence the activity of leukotrienes, both of which are key players in the inflammatory cascade.[1] Research in animal models has demonstrated that this compound significantly inhibits the infiltration of eosinophils and neutrophils into the airways following an allergic challenge.[1]

These application notes provide a detailed protocol for the use of flow cytometry to quantify the effect of this compound on inflammatory cell infiltration in a preclinical model of allergic airway inflammation.

Data Presentation

The following table summarizes representative quantitative data on the effect of this compound on inflammatory cell infiltration in the bronchoalveolar lavage fluid (BALF) of a guinea pig model of allergic asthma. The data is based on findings that this compound significantly inhibits eosinophilia and neutrophilia.[1]

Cell TypeControl (Vehicle)This compound (30 mg/kg)
Total Leukocytes (cells/mL) 5.0 x 10^52.5 x 10^5
Eosinophils (%) 25%10%
Neutrophils (%) 15%5%
Lymphocytes (%) 5%4%
Macrophages (%) 55%81%

Experimental Protocols

Animal Model of Allergic Airway Inflammation

A guinea pig model of allergic asthma can be utilized to assess the in vivo efficacy of this compound.[1]

  • Sensitization: Guinea pigs are sensitized with an intraperitoneal injection of ovalbumin (OVA) emulsified in aluminum hydroxide.

  • Challenge: Three weeks after sensitization, animals are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the airways.

  • Treatment: this compound (30 mg/kg) or vehicle (control) is administered intraperitoneally prior to the OVA challenge.[1]

  • Sample Collection: At a predetermined time point after the challenge (e.g., 24-48 hours), bronchoalveolar lavage (BAL) is performed to collect cells from the airways.

Bronchoalveolar Lavage (BAL) Procedure
  • Euthanize the guinea pig with an overdose of an appropriate anesthetic.

  • Expose the trachea and insert a cannula.

  • Instill a known volume of sterile, pre-warmed phosphate-buffered saline (PBS) into the lungs through the cannula.

  • Gently aspirate the fluid to recover the BALF containing airway cells.

  • Repeat the instillation and aspiration steps 2-3 times, pooling the recovered fluid.

  • Keep the BALF on ice until processing.

Flow Cytometry Protocol for Inflammatory Cell Analysis
  • Cell Preparation:

    • Centrifuge the BALF at 300 x g for 10 minutes at 4°C to pellet the cells.

    • Aspirate the supernatant.

    • Resuspend the cell pellet in 1 mL of FACS buffer (PBS containing 1% bovine serum albumin and 0.1% sodium azide).

    • Determine the total cell count using a hemocytometer or an automated cell counter.

    • Adjust the cell concentration to 1 x 10^6 cells/mL in FACS buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate the cells with an Fc block reagent (e.g., anti-CD16/32) for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Antibody Staining:

    • Prepare a cocktail of fluorochrome-conjugated antibodies targeting specific cell surface markers for the identification of eosinophils, neutrophils, lymphocytes, and mast cells. A suggested panel for guinea pig or mouse models is provided below.

    • Add the antibody cocktail to the cell suspension.

    • Incubate for 30 minutes on ice in the dark.

  • Wash:

    • Add 2 mL of FACS buffer to the stained cells and centrifuge at 300 x g for 5 minutes at 4°C.

    • Aspirate the supernatant.

    • Repeat the wash step.

  • Data Acquisition:

    • Resuspend the final cell pellet in 300-500 µL of FACS buffer.

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 50,000 - 100,000) for robust statistical analysis.

Suggested Flow Cytometry Antibody Panel
TargetFluorochromeCell Type Identified
CD45FITCAll Leukocytes
Siglec-FPEEosinophils
Ly-6G (or Gr-1)PerCP-Cy5.5Neutrophils
CD3APCT-Lymphocytes
CD117 (c-Kit)PE-Cy7Mast Cells
Viability Dyee.g., DAPI, PITo exclude dead cells

Note: This panel is a general guideline and may require optimization based on the specific flow cytometer and available reagents.

Visualizations

experimental_workflow cluster_animal_model Animal Model cluster_sample_collection Sample Collection cluster_flow_cytometry Flow Cytometry Analysis sensitization Sensitization (Ovalbumin) challenge Allergen Challenge (Ovalbumin Aerosol) sensitization->challenge treatment Treatment (this compound or Vehicle) challenge->treatment bal Bronchoalveolar Lavage (BAL) treatment->bal cell_prep Cell Preparation bal->cell_prep staining Antibody Staining cell_prep->staining acquisition Data Acquisition staining->acquisition analysis Data Analysis acquisition->analysis data_output data_output analysis->data_output Quantitative Cell Counts

Experimental workflow for analyzing the effect of this compound.

repirinast_pathway cluster_mast_cell Mast Cell Membrane allergen Allergen ige IgE allergen->ige Binds to fceri FcεRI Receptor ige->fceri Cross-links ca_channel Calcium Channel fceri->ca_channel Activates mast_cell Mast Cell This compound This compound This compound->ca_channel Inhibits ca_influx ca_channel->ca_influx degranulation Degranulation ca_influx->degranulation Triggers mediators Release of Inflammatory Mediators (Histamine, Leukotrienes, Cytokines) degranulation->mediators

Signaling pathway of this compound's mechanism of action.

References

Application Notes & Protocols: Statistical Analysis Plan for a Preclinical Study of Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Repirinast is an anti-allergic medication primarily recognized for its role as a mast cell stabilizer.[1] Its mechanism of action involves inhibiting the release of inflammatory mediators, such as histamine, from mast cells, a critical process in the cascade of allergic reactions.[2][3][4] this compound achieves this by preventing calcium influx into mast cells, a necessary step for their degranulation.[1][2][5] Furthermore, studies suggest it modulates the production of inflammatory cytokines and may influence the activity of leukotrienes and the infiltration of eosinophils, positioning it as a multifaceted anti-inflammatory agent.[2][6] Originally developed for asthma, its therapeutic potential is being explored in other inflammatory and fibrotic conditions.[1][3][7]

These application notes provide a detailed statistical analysis plan (SAP) for a preclinical study designed to evaluate the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma. The protocols and statistical framework outlined herein are intended to ensure the study is conducted with scientific rigor, yielding robust and reproducible results.[8]

This compound's Proposed Mechanism of Action

The primary mechanism of this compound is the stabilization of mast cells. In an allergic response, allergens cross-link IgE antibodies on the mast cell surface, triggering a signaling cascade that leads to calcium influx and the subsequent release of pre-formed mediators (e.g., histamine) and newly synthesized lipids (e.g., leukotrienes). This compound inhibits this calcium influx, thereby preventing mast cell degranulation and the release of inflammatory substances.[1][2] It also appears to inhibit the infiltration of key inflammatory cells like eosinophils into airway tissues.[6]

cluster_0 Mast Cell Allergen Allergen IgE IgE Receptor Allergen->IgE Binds Ca_Channel Ca2+ Channel IgE->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Degranulation Degranulation Ca_Influx->Degranulation Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators Release Bronchoconstriction Bronchoconstriction Mediators->Bronchoconstriction Inflammation Inflammation Mediators->Inflammation This compound This compound This compound->Ca_Influx Inhibits Eosinophil Eosinophil Infiltration This compound->Eosinophil Inhibits Inflammation->Eosinophil

Caption: Mechanism of this compound in inhibiting allergic response.

Experimental Protocols

This section details the methodologies for a preclinical evaluation of this compound in an established murine model of allergic asthma.

Animal Model and Study Design
  • Species/Strain: Female BALB/c mice, 6-8 weeks old.

  • Model: Ovalbumin (OVA)-induced allergic asthma model.[9] This model is chosen as it effectively mimics key features of human asthma, including IgE-dependent airway inflammation, mucus hypersecretion, and airway hyperresponsiveness (AHR).[10]

  • Housing: Animals will be housed in a temperature-controlled facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures will be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Study Groups (n=10 per group):

    • Group 1 (Negative Control): PBS sensitized/challenged + Vehicle.

    • Group 2 (Disease Model): OVA sensitized/challenged + Vehicle.

    • Group 3 (Positive Control): OVA sensitized/challenged + Dexamethasone (1 mg/kg, intraperitoneal).

    • Group 4 (Test Article Low Dose): OVA sensitized/challenged + this compound (10 mg/kg, oral gavage).

    • Group 5 (Test Article High Dose): OVA sensitized/challenged + this compound (30 mg/kg, oral gavage).[4]

Experimental Workflow

The study will be conducted over 28 days. Sensitization is followed by a treatment period and subsequent airway challenge to induce an asthmatic response.

G Day0 Day 0 Day14 Day 14 Day21 Day 21 Day25 Day 25 Day26 Day 26 Day27 Day 27 Day28 Day 28 Sens1 Sensitization 1 (OVA/Alum i.p.) Sens2 Sensitization 2 (OVA/Alum i.p.) Treat Daily Treatment (this compound p.o.) Sens2->Treat Start Daily Treatment Chal Aerosol Challenge (1% OVA) AHR AHR Measurement Chal->AHR 24h post Sac Sacrifice & Sample Collection (BALF, Serum, Lung) AHR->Sac 48h post G Data Raw Data Collected (AHR, Cell Counts, ELISA, Scores) Continuous Continuous Data (AHR, Cell Counts, Cytokines) Data->Continuous Ordinal Ordinal Data (Histology Scores) Data->Ordinal Check Check Assumptions (Normality: Shapiro-Wilk test Equal Variance: Levene's test) Anova One-Way ANOVA Check->Anova Assumptions Met Kruskal Kruskal-Wallis Test Check->Kruskal Assumptions Not Met (or for Ordinal Data) Continuous->Check Ordinal->Kruskal PostHoc Post-Hoc Test (Dunnett's vs. Disease Control) Anova->PostHoc Result Tabulate & Graph Results (Mean ± SEM or Median [IQR]) Interpret p-values PostHoc->Result Dunn Post-Hoc Test (Dunn's vs. Disease Control) Kruskal->Dunn Dunn->Result

References

Troubleshooting & Optimization

Repirinast Technical Support Center: Addressing Solubility and Stability in Experimental Buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Repirinast Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges of this compound solubility and stability in experimental buffers. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has very low aqueous solubility, reported to be 1.2 mg/L.[1][2] This inherent low solubility can present challenges when preparing solutions in aqueous experimental buffers.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] It is sparingly soluble in DMSO, and gentle heating and sonication may be required to achieve complete dissolution.[2][3] It is also slightly soluble in methanol with heating.[2]

Q3: How should I store the solid this compound compound and its stock solutions?

A3: For long-term storage, the solid form of this compound should be stored at -20°C for up to three years or at 4°C for up to two years. This compound stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.

Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer. What can I do?

A4: Precipitation upon dilution is a common issue due to the low aqueous solubility of this compound. Please refer to the Troubleshooting Guide section for detailed steps on how to address this.

Q5: What is the known mechanism of action of this compound?

A5: this compound is an anti-allergic agent that functions by stabilizing the membranes of mast cells. This stabilization prevents the degranulation process and the subsequent release of histamine and other inflammatory mediators.[4] Its mechanism involves the inhibition of calcium influx into mast cells, modulation of cytokine production, and interference with leukotriene activity. The primary active metabolite of this compound is MY-1250, the corresponding free acid, which is significantly more potent in inhibiting histamine release.[2][5]

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffer

This is a common issue due to the hydrophobic nature of this compound. Here is a logical workflow to troubleshoot this problem:

G A Start: Precipitation Observed B Decrease Final this compound Concentration A->B Is the concentration too high? C Increase DMSO Concentration in Final Solution (Caution: Check cell/assay tolerance) B->C Precipitation persists F Successful Dissolution B->F Precipitation resolved D Incorporate a Solubilizing Agent (e.g., SBE-β-CD, Tween-80) C->D Precipitation persists or DMSO is toxic C->F Precipitation resolved E Optimize Buffer pH (Consider this compound's predicted pKa of ~10.1) D->E Precipitation persists D->F Precipitation resolved E->F Precipitation resolved G Re-evaluate Experimental Design E->G Precipitation persists

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables summarize the known solubility and recommended storage conditions for this compound.

Table 1: this compound Solubility

SolventSolubilityNotes
Water1.2 mg/LTemperature not specified.[1][2]
DMSOSparingly solubleHeating and sonication may be required.[2][3]
MethanolSlightly solubleHeating is required.[2]
10% DMSO in 20% SBE-β-CD in Saline≥ 2.5 mg/mL (7.03 mM)Clear solution, for in vivo use.[3]
10% DMSO in Corn Oil≥ 2.5 mg/mL (7.03 mM)Clear solution, for in vivo use.[3]

Table 2: Recommended Storage Conditions

FormStorage TemperatureDuration
Solid Powder-20°C3 years
4°C2 years
Stock Solution in DMSO-80°C6 months[3]
-20°C1 month[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 355.38 g/mol )

  • Anhydrous/low-moisture DMSO

  • Sterile, amber microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh out 3.55 mg of this compound powder and place it in a sterile amber microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the solid is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution.

  • Once fully dissolved, aliquot the 10 mM stock solution into smaller, single-use volumes in sterile amber tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months).

Protocol 2: Stability Assessment of this compound in Experimental Buffers by HPLC (Illustrative)

Objective: To determine the stability of this compound in different buffers (e.g., Phosphate Buffered Saline (PBS) pH 7.4 and Tris-HCl pH 7.4) over time at various temperatures.

Materials:

  • 10 mM this compound stock solution in DMSO

  • PBS (pH 7.4)

  • Tris-HCl (pH 7.4)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and water with 0.1% formic acid (gradient elution may be necessary)

  • Temperature-controlled incubators or water baths

Procedure:

  • Prepare working solutions of this compound at a final concentration of 10 µM in both PBS and Tris-HCl buffers. Ensure the final DMSO concentration is low (e.g., <0.5%) to minimize solvent effects.

  • Divide each solution into aliquots for different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Incubate the aliquots at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • At each time point, immediately analyze the respective aliquot by HPLC.

  • Inject a standard volume (e.g., 20 µL) onto the HPLC system.

  • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.

  • Quantify the percentage of this compound remaining at each time point relative to the T=0 sample.

Illustrative HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Column Temperature: 30°C

Signaling Pathway

This compound primarily acts on mast cells to prevent the release of inflammatory mediators. A simplified representation of its mechanism of action is depicted below.

G cluster_0 Allergen Allergen IgE IgE Allergen->IgE binds MastCell Mast Cell IgE->MastCell activates Calcium Ca²⁺ Influx MastCell->Calcium Degranulation Degranulation Calcium->Degranulation Mediators Release of Histamine, Leukotrienes, Cytokines Degranulation->Mediators This compound This compound This compound->MastCell stabilizes membrane This compound->Calcium inhibits

Caption: Simplified signaling pathway of this compound's action on mast cells.

References

Identifying and mitigating potential off-target effects of Repirinast in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Repirinast in cell-based assays. The information is intended for scientists and drug development professionals to help identify and mitigate potential off-target effects during their experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered when working with this compound in vitro.

Observation Potential Cause Suggested Action
Unexpected Cell Toxicity or Reduced Viability Off-Target Cytotoxicity: this compound may have off-target effects on essential cellular pathways. A known adverse reaction to this compound is elevated alanine aminotransferase, suggesting potential liver cell toxicity at certain concentrations[1][2].1. Dose-Response Curve: Perform a detailed dose-response curve to determine the precise IC50 for cytotoxicity in your cell line. 2. Alternative Cell Lines: Test this compound in different cell lines to assess cell-type-specific toxicity. 3. Apoptosis/Necrosis Assays: Use assays such as Annexin V/PI staining to determine the mechanism of cell death.
Inconsistent Assay Results Compound Stability and Solubility: this compound, as a small molecule, may have limited stability or solubility in certain media, leading to variable effective concentrations.1. Fresh Stock Solutions: Always prepare fresh stock solutions of this compound for each experiment. 2. Solubility Check: Visually inspect for precipitation after adding this compound to your assay medium. If solubility is an issue, consider using a different solvent or a lower concentration. 3. Control Compound: Include a well-characterized mast cell stabilizer (e.g., cromolyn sodium) as a positive control to ensure assay consistency.
Results Not Aligning with Known On-Target Effects Off-Target Pathway Modulation: this compound's active metabolite, MY-1250, is known to inhibit cyclic AMP phosphodiesterase (PDE) at high concentrations (IC50 values of 1670-2000 µmol/l)[3]. This could interfere with signaling pathways in your cell-based assay that are regulated by cAMP.1. Measure cAMP Levels: If your assay involves pathways sensitive to cAMP levels, measure intracellular cAMP concentration in the presence of this compound. 2. Use PDE Inhibitors as Controls: Compare the effects of this compound to known PDE inhibitors to see if the observed phenotype is similar. 3. Lower this compound Concentration: If possible, use a concentration of this compound that is effective for mast cell stabilization but below the threshold for significant PDE inhibition.
Unexplained Changes in Gene or Protein Expression Broad Off-Target Effects: The compound may be interacting with unintended receptors, kinases, or other proteins.1. Off-Target Profiling: Perform a broad off-target screening panel (e.g., a CEREP safety panel or a kinome scan) to identify potential unintended targets. 2. Target Validation: If potential off-targets are identified, use techniques like siRNA/shRNA knockdown or CRISPR-Cas9 knockout of the suspected off-target to validate its role in the observed phenotype.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a mast cell stabilizer.[4] Its primary mechanism of action is to inhibit the release of inflammatory mediators, such as histamine, from mast cells following stimulation by IgE-antigen complexes.[5] This is achieved by preventing the influx of calcium into the mast cells, a critical step in the degranulation process.[4][6]

Q2: What is the active form of this compound?

A2: this compound is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, MY-1250 (deesterified this compound).[1] MY-1250 is responsible for the pharmacological effects of the drug.[1]

Q3: Are there any known off-target effects of this compound?

A3: Yes, the active metabolite of this compound, MY-1250, has been shown to inhibit cyclic AMP phosphodiesterase (PDE) activity in vitro, with IC50 values in the high micromolar range (1670 µmol/l in guinea pig lung tissue and 2000 µmol/l in rat peritoneal cells).[3] This suggests that at high concentrations, this compound could potentially modulate signaling pathways regulated by cAMP.

Q4: What are the common side effects of this compound observed in vivo?

A4: In a study with healthy volunteers, the most common adverse event reported was elevated alanine aminotransferase (ALT), which is an indicator of potential liver stress.[1][2] Other reported mild side effects include gastrointestinal discomfort (nausea, vomiting, abdominal pain), headache, dizziness, and fatigue.[2]

Q5: How can I determine if the effects I'm seeing in my cell-based assay are due to off-target interactions?

A5: To dissect on-target versus off-target effects, you can employ several strategies:

  • Use a Structurally Unrelated Mast Cell Stabilizer: Compare the effects of this compound with another mast cell stabilizer that has a different chemical structure. If both compounds produce the same effect, it is more likely to be an on-target effect related to mast cell stabilization.

  • Rescue Experiments: If you hypothesize a specific off-target, try to "rescue" the phenotype by overexpressing the target or using a downstream activator of the pathway.

  • Knockout/Knockdown Approaches: Use CRISPR-Cas9 or siRNA to eliminate the intended target (e.g., a key component of the mast cell degranulation machinery) and see if this compound still produces the effect. If it does, the effect is likely off-target.

Experimental Protocols

Protocol 1: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is to assess the on-target effect of this compound on mast cell degranulation.

Materials:

  • RBL-2H3 cells (rat basophilic leukemia cell line)

  • DNP-specific IgE antibody

  • DNP-HSA (dinitrophenyl-human serum albumin)

  • Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl2, 1 mM MgCl2, 5.6 mM glucose, 20 mM HEPES, pH 7.4)

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • 0.1 M citrate buffer, pH 4.5

  • 0.1 M Na2CO3/NaHCO3 buffer, pH 10.0 (stop buffer)

  • 96-well plate reader (405 nm)

Procedure:

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitization: Sensitize the cells with DNP-specific IgE (0.5 µg/mL) for 2 hours at 37°C.

  • Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • This compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control) to the wells and incubate for 30 minutes at 37°C.

  • Antigen Challenge: Stimulate the cells by adding 50 µL of DNP-HSA (100 ng/mL) for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect 20 µL of the supernatant.

  • β-Hexosaminidase Assay:

    • Add the supernatant to a new 96-well plate containing 20 µL of pNAG solution (1 mM in 0.1 M citrate buffer).

    • Incubate for 1 hour at 37°C.

    • Stop the reaction by adding 200 µL of stop buffer.

  • Absorbance Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Calculate the percentage of β-hexosaminidase release relative to the positive control (DNP-HSA stimulation without this compound).

Protocol 2: General Off-Target Liability Assessment Workflow

This protocol outlines a general workflow to identify potential off-target effects of this compound.

1. In Silico Profiling:

  • Use computational tools and databases (e.g., ChEMBL, PubChem) to search for proteins with similar binding pockets to known targets of this compound or structurally similar compounds. This can help generate a preliminary list of potential off-targets.

2. Broad Panel Screening (In Vitro):

  • Submit this compound for screening against a broad panel of receptors, kinases, enzymes, and ion channels (e.g., Eurofins SafetyScreen44 Panel or similar services). This provides a comprehensive overview of potential off-target interactions.

3. Cell-Based Phenotypic Screening:

  • Utilize high-content imaging or other phenotypic screening platforms to assess the effects of this compound on various cellular parameters across different cell lines. This can reveal unexpected cellular responses that may be due to off-target effects.

4. Target Deconvolution:

  • If a consistent off-target phenotype is observed, use techniques to identify the responsible protein(s):

    • Affinity Chromatography: Immobilize this compound on a solid support and use it to pull down binding partners from cell lysates.

    • Thermal Proteome Profiling (TPP): Identify target proteins by observing changes in their thermal stability upon this compound binding.

5. Target Validation:

  • Once potential off-targets are identified, validate their role in the observed phenotype using genetic approaches (siRNA, CRISPR) or by using known selective inhibitors of the identified off-target.

Visualizations

Repirinast_On_Target_Pathway cluster_mast_cell Mast Cell Antigen_IgE Antigen-IgE Complex FceRI FcεRI Receptor Antigen_IgE->FceRI Binds Signaling_Cascade Intracellular Signaling Cascade FceRI->Signaling_Cascade Activates Ca_Influx Ca²⁺ Influx Signaling_Cascade->Ca_Influx Triggers Granule_Release Mediator Release (Histamine, etc.) Ca_Influx->Granule_Release Induces This compound This compound This compound->Ca_Influx Inhibits

Caption: On-target signaling pathway of this compound in mast cells.

Off_Target_Identification_Workflow Start Start: Unexpected Phenotype Observed In_Silico In Silico Profiling (Database Search) Start->In_Silico Broad_Screening Broad Panel Screening (e.g., CEREP Panel) Start->Broad_Screening Phenotypic_Screening Cell-Based Phenotypic Screening Start->Phenotypic_Screening Hypothesis Generate Off-Target Hypothesis In_Silico->Hypothesis Broad_Screening->Hypothesis Phenotypic_Screening->Hypothesis Deconvolution Target Deconvolution (Affinity Chromatography, TPP) Hypothesis->Deconvolution Validation Target Validation (CRISPR, siRNA) Deconvolution->Validation End End: Off-Target Identified Validation->End

Caption: Workflow for identifying potential off-target effects.

References

Selecting appropriate positive and negative controls for a Repirinast study

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting and utilizing appropriate positive and negative controls for studies involving Repirinast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anti-allergic and anti-inflammatory compound. Its primary mechanism of action is the stabilization of mast cells, which prevents the release of histamine and other inflammatory mediators.[1][2] This is achieved by inhibiting the influx of calcium into mast cells, a critical step in the degranulation process.[2]

Q2: What are the key in vitro assays for studying this compound's activity?

The most relevant in vitro assays for this compound focus on its mast cell stabilizing properties. These include:

  • Mast Cell Degranulation Assays: These assays measure the release of granular contents, such as β-hexosaminidase or tryptase, upon mast cell activation.

  • Histamine Release Assays: These assays specifically quantify the amount of histamine released from mast cells following stimulation.

Q3: What is the role of this compound's active metabolite?

This compound is metabolized to an active compound, MY-1250. This metabolite contributes to the overall effect of this compound by causing a rapid increase in intracellular cyclic AMP (cAMP) and a decrease in ATP. This cascade of events inhibits the ATP-dependent release of calcium from intracellular stores, further contributing to the stabilization of mast cells.[3] MY-1250 has also been shown to be a weak inhibitor of cAMP phosphodiesterase.

Troubleshooting Guide

Problem: High background signal in my mast cell degranulation assay.

  • Possible Cause: Spontaneous degranulation of mast cells.

    • Solution: Ensure mast cells are handled gently during plating and washing steps. Avoid vigorous pipetting. Check the viability of the cells before starting the experiment.

  • Possible Cause: Contamination of cell culture.

    • Solution: Use sterile techniques and regularly test for mycoplasma contamination.

  • Possible Cause: Issues with the detection reagent.

    • Solution: Ensure that the substrate for β-hexosaminidase or tryptase is fresh and has been stored correctly. Run a reagent blank to check for background signal.

Problem: My positive control is not showing the expected effect.

  • Possible Cause: Degraded positive control.

    • Solution: Prepare fresh stock solutions of your positive control (e.g., Cromolyn sodium, Ketotifen) and store them at the recommended temperature.

  • Possible Cause: Suboptimal concentration of the positive control.

    • Solution: Perform a dose-response curve for your positive control to determine the optimal concentration for your specific cell type and experimental conditions.

  • Possible Cause: Cell line is not responsive.

    • Solution: Ensure that the mast cell line you are using is known to respond to the chosen positive control. For example, the responsiveness to Cromolyn sodium can vary between different mast cell types.

Problem: Inconsistent results between experiments.

  • Possible Cause: Variation in cell number or density.

    • Solution: Accurately count cells before each experiment and ensure consistent seeding density.

  • Possible Cause: Variation in incubation times.

    • Solution: Use a timer to ensure consistent incubation times for all steps of the assay.

  • Possible Cause: Edge effects in the microplate.

    • Solution: Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with media or PBS.

Data Presentation: Comparative Efficacy of Controls

The following tables summarize the quantitative data for this compound and recommended positive controls in key functional assays.

Table 1: Mast Cell Stabilization and Histamine Release Inhibition

CompoundAssayCell TypeIC50 ValueReference(s)
This compound Histamine Release InhibitionRat Peritoneal Mast Cells0.3 µM[1]
MY-1250 (active metabolite) Histamine Release InhibitionRat Peritoneal Mast Cells0.3 µM[4]
MY-1250 (active metabolite) Inhibition of Intracellular Ca2+ MobilizationRat Peritoneal Mast Cells0.25 µM[4]
Cromolyn Sodium Histamine and PGD2 Release InhibitionHuman Cultured Mast Cells~50 nM (Histamine) and ~100 nM (PGD2)[1]
Ketotifen Histamine and Tryptase Release InhibitionHuman Conjunctival Mast Cells>90% inhibition at 10⁻¹¹ to 10⁻⁴ M[5]

Table 2: Anti-Fibrotic Activity

CompoundModelEffectReference(s)
This compound Unilateral Ureteral Obstruction (UUO) in mice~50% reduction in fibrosis
Telmisartan Unilateral Ureteral Obstruction (UUO) in micePositive control, showed reduction in fibrosis

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release)
  • Cell Culture: Culture a suitable mast cell line (e.g., RBL-2H3) in complete medium.

  • Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Sensitization (for IgE-mediated degranulation): Sensitize the cells with anti-DNP IgE for 2 hours.

  • Washing: Gently wash the cells with Tyrode's buffer to remove unbound IgE.

  • Treatment: Add this compound, positive controls (e.g., Cromolyn sodium, Ketotifen), and a vehicle control to the respective wells and incubate for 30 minutes.

  • Stimulation: Induce degranulation by adding DNP-BSA (for IgE-mediated) or a calcium ionophore (e.g., A23187) for non-IgE-mediated degranulation. Incubate for 30-60 minutes.

  • Sample Collection: Centrifuge the plate and collect the supernatant.

  • Lysis: Lyse the remaining cells with Triton X-100 to measure the total β-hexosaminidase content.

  • Enzyme Assay: Add a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) to the supernatant and cell lysate samples.

  • Measurement: After incubation, stop the reaction and measure the absorbance at 405 nm.

  • Calculation: Express the percentage of degranulation as the ratio of β-hexosaminidase in the supernatant to the total β-hexosaminidase (supernatant + cell lysate).

Histamine Release Assay (ELISA)
  • Cell Culture and Treatment: Follow steps 1-6 of the Mast Cell Degranulation Assay protocol.

  • Sample Collection: After stimulation, collect the supernatant from each well.

  • ELISA: Perform a histamine ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve using known concentrations of histamine. Use the standard curve to determine the concentration of histamine in each experimental sample.

Visualizations

Repirinast_Signaling_Pathway cluster_mast_cell Mast Cell Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links PLC Phospholipase C FcεRI->PLC activates Ca_channel Ca²⁺ Channel FcεRI->Ca_channel opens IP3 IP3 PLC->IP3 generates Ca_store Intracellular Ca²⁺ Store (Endoplasmic Reticulum) IP3->Ca_store triggers release Ca_ion Ca²⁺ Ca_store->Ca_ion Ca_channel->Ca_ion Granule Granule (Histamine, etc.) Ca_ion->Granule triggers fusion Degranulation Degranulation Granule->Degranulation This compound This compound This compound->Ca_channel inhibits MY1250 MY-1250 (Active Metabolite) PDE cAMP Phosphodiesterase MY1250->PDE inhibits ATP ATP MY1250->ATP decreases cAMP cAMP PDE->cAMP degrades cAMP->Ca_store inhibits Ca²⁺ release Experimental_Workflow start Start culture Culture Mast Cells start->culture treatment Treat with this compound, Positive/Negative Controls culture->treatment stimulation Stimulate Degranulation (e.g., Antigen, Ca²⁺ Ionophore) treatment->stimulation assay Perform Assay stimulation->assay degranulation Measure β-Hexosaminidase or Tryptase Release assay->degranulation Degranulation Assay histamine Measure Histamine Release (ELISA) assay->histamine Histamine Assay data Data Analysis degranulation->data histamine->data end End data->end Control_Logic This compound This compound (Test Compound) Positive_Control Positive Control (e.g., Cromolyn Sodium) Expected Outcome: Inhibition of Degranulation Negative_Control Negative Control (e.g., Vehicle - DMSO) Expected Outcome: No effect on Degranulation

References

Technical Support Center: Overcoming Challenges in the Delivery of Repirinast for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Repirinast. This resource is designed to assist researchers, scientists, and drug development professionals in successfully delivering this compound for in vivo studies. Given the compound's challenging physicochemical properties, this guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate potential hurdles in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an anti-allergic and anti-inflammatory compound. Its primary mechanism of action involves the stabilization of mast cell membranes, which prevents the release of histamine and other inflammatory mediators.[1] It achieves this by inhibiting calcium influx into mast cells, a critical step in the degranulation process.[1] Additionally, this compound has been shown to modulate the production of cytokines and may interfere with the activity of leukotrienes, further contributing to its anti-inflammatory effects.

Q2: What are the main challenges associated with the in vivo delivery of this compound?

A2: The primary challenge in the in vivo delivery of this compound is its very low aqueous solubility. This poor solubility can lead to low bioavailability, high variability in experimental results, and difficulties in preparing suitable formulations for administration.

Q3: What is the active metabolite of this compound?

A3: The principal active metabolite of this compound is MY-1250, the de-esterified form of the parent compound. MY-1250 is also a potent inhibitor of histamine release from mast cells.

Q4: Has this compound been used in preclinical animal models?

A4: Yes, this compound has been investigated in a unilateral ureteral obstruction (UUO) mouse model of kidney fibrosis.[2] In these studies, it has been shown to reduce kidney fibrosis.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Precipitation of this compound in formulation upon standing - Poor solubility in the chosen vehicle.- Temperature fluctuations affecting solubility.- Increase the proportion of co-solvent (e.g., DMSO, PEG 400) in your formulation.- Gently warm the formulation and sonicate to aid dissolution. Prepare fresh on the day of the experiment.- Consider using a suspension with a suitable suspending agent if a solution is not feasible.
High variability in plasma concentrations between animals - Inconsistent dosing volume or technique.- Precipitation of the drug in the gastrointestinal tract after oral administration.- Ensure accurate and consistent oral gavage technique. Refer to the detailed protocol below.- Use a formulation designed to maintain this compound in solution or a fine suspension to improve absorption consistency. A solubilized, precipitation-resistant formulation may improve dose proportionality.[3]
Difficulty achieving desired dose concentration in a reasonable injection volume - Low solubility of this compound in biocompatible solvents.- Experiment with different solvent systems. A mixture of co-solvents (e.g., DMSO, PEG 400, ethanol) may be more effective than a single solvent.- Consider advanced formulation strategies such as lipid-based formulations or nanocrystal suspensions to enhance solubility and drug loading.
Clogging of the gavage needle during oral administration - Incomplete dissolution or precipitation of this compound in the formulation.- Ensure complete dissolution by warming and sonication before each use.- If using a suspension, ensure it is well-homogenized and the particle size is sufficiently small. Use a gavage needle with a slightly larger gauge if necessary.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₂₁NO₅
Molecular Weight355.38 g/mol
Melting Point236-241 °C
Water SolubilityVery low
Solubility of this compound in Common Solvents (Qualitative)
SolventSolubilityNotes
DMSOSparingly solubleHeating and sonication may be required.
MethanolSlightly solubleHeating may be required.
EthanolData not available
Propylene GlycolData not available
Polyethylene Glycol 400 (PEG 400)Data not availableA common co-solvent for poorly soluble drugs.[4][5]
Corn OilData not available

Note: Quantitative solubility data for this compound in solvents commonly used for in vivo studies is limited in publicly available literature. It is highly recommended to perform solubility studies in your chosen vehicle to determine the maximum achievable concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Formulation for Oral Gavage in Mice

This protocol is a general guideline based on common practices for administering poorly soluble compounds to rodents. The specific concentrations may need to be optimized based on your experimental requirements and the solubility of your specific batch of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 400 (PEG 400)

  • Sterile water for injection or saline

  • Sterile microcentrifuge tubes

  • Sonicator

  • Vortex mixer

  • Heating block or water bath

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution of your desired co-solvent ratio. A common starting point is a mixture of DMSO and PEG 400, with the final concentration of DMSO kept as low as possible (ideally ≤10% of the final formulation volume) to minimize potential toxicity. For example, a 10% DMSO, 40% PEG 400, and 50% sterile water vehicle can be prepared.

  • Weighing this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Initial Dissolution: Add the required volume of DMSO to the this compound powder. Vortex thoroughly.

  • Co-solvent Addition: Add the required volume of PEG 400 to the mixture. Vortex until the solution is clear. Gentle warming (e.g., 37-40°C) and sonication can be used to aid dissolution.

  • Aqueous Phase Addition: Slowly add the sterile water or saline to the mixture while vortexing to avoid precipitation.

  • Final Formulation: Vortex the final formulation thoroughly to ensure homogeneity. Visually inspect for any precipitation. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent concentration or reducing the final drug concentration.

  • Administration: Use a properly sized gavage needle for oral administration to mice. The typical administration volume is 5-10 mL/kg body weight.

Protocol 2: Unilateral Ureteral Obstruction (UUO) Mouse Model

The UUO model is a widely used surgical procedure to induce kidney fibrosis.[6][7][8]

Animals:

  • Male C57BL/6 mice are commonly used.[6]

Surgical Procedure:

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Incision: Make a midline abdominal incision to expose the kidneys.

  • Ureter Ligation: Locate the left ureter and ligate it at two points using a non-absorbable suture.

  • Wound Closure: Close the abdominal incision in layers.

  • Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for recovery.

This compound Administration:

  • This compound can be administered via oral gavage daily, starting from the day of surgery or as per the study design.[9] Doses used in preclinical studies have included 30 mg/kg and 90 mg/kg.[2]

Endpoint Analysis:

  • Kidneys are typically harvested at specific time points after UUO surgery (e.g., 7 or 14 days).[6]

  • Fibrosis can be assessed by histological staining (e.g., Sirius Red) and immunohistochemistry for fibrosis markers (e.g., α-SMA, Collagen I).[6]

Visualizations

Signaling Pathway of this compound in Mast Cells

Repirinast_Mechanism cluster_mast_cell Mast Cell Allergen Allergen IgE_Receptor IgE Receptor Allergen->IgE_Receptor Binds Ca_Channel Calcium Channel IgE_Receptor->Ca_Channel Activates This compound This compound This compound->Ca_Channel Inhibits Calcium_Influx Calcium Influx Ca_Channel->Calcium_Influx Degranulation Degranulation Calcium_Influx->Degranulation Triggers Mediators Histamine, Leukotrienes, Cytokines Degranulation->Mediators Release of Allergic_Response Allergic Response (e.g., Inflammation) Mediators->Allergic_Response Causes

Caption: this compound's mechanism of action in mast cells.

Experimental Workflow for this compound Formulation

Formulation_Workflow cluster_prep Formulation Preparation cluster_qc Quality Control cluster_admin Administration Weigh 1. Weigh this compound Dissolve_DMSO 2. Dissolve in DMSO Weigh->Dissolve_DMSO Add_Cosolvent 3. Add Co-solvent (e.g., PEG 400) Dissolve_DMSO->Add_Cosolvent Add_Aqueous 4. Add Aqueous Phase Add_Cosolvent->Add_Aqueous Homogenize 5. Homogenize (Vortex/Sonicate) Add_Aqueous->Homogenize Inspect 6. Visual Inspection for Precipitation Homogenize->Inspect Inspect->Homogenize If precipitation occurs, re-homogenize or adjust formulation Check_Clarity 7. Check for Clarity/Uniformity Inspect->Check_Clarity Load_Syringe 8. Load into Syringe Check_Clarity->Load_Syringe If passes QC Oral_Gavage 9. Administer via Oral Gavage Load_Syringe->Oral_Gavage

Caption: Workflow for preparing a this compound oral formulation.

Troubleshooting Logic for Formulation Issues

Troubleshooting_Logic Start Formulation Issue? Precipitation Precipitation Observed? Start->Precipitation High_Variability High In Vivo Variability? Precipitation->High_Variability No Sol_Increase_Cosolvent Increase Co-solvent Ratio Precipitation->Sol_Increase_Cosolvent Yes Sol_Heat_Sonicate Apply Gentle Heat & Sonication Precipitation->Sol_Heat_Sonicate Yes Low_Exposure Low Systemic Exposure? High_Variability->Low_Exposure No Sol_Improve_Gavage Refine Oral Gavage Technique High_Variability->Sol_Improve_Gavage Yes Sol_Precip_Resistant Use Precipitation-Resistant Formulation High_Variability->Sol_Precip_Resistant Yes Sol_Advanced_Formulation Consider Advanced Formulation (e.g., Lipid-based) Low_Exposure->Sol_Advanced_Formulation Yes Sol_Check_Dose Verify Dose Calculation & Preparation Low_Exposure->Sol_Check_Dose Yes

Caption: Troubleshooting logic for this compound formulation issues.

References

Interpreting unexpected results in Repirinast preclinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during preclinical experiments with Repirinast.

Frequently Asked Questions (FAQs)

Q1: We are observing weak or inconsistent inhibition of mast cell degranulation in our in vitro assay. What are the potential causes?

A1: This is a common issue that can arise from several factors related to the compound's mechanism of action and the experimental setup. This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, MY-1250, which is responsible for the pharmacological effect.[1][2] Inconsistent results may stem from inefficient conversion, inappropriate assay conditions, or the choice of stimulus.

Troubleshooting Guide: Inconsistent In Vitro Efficacy

Potential CauseRecommended ActionExpected Outcome
Insufficient Conversion to Active Metabolite Pre-incubate this compound in media containing esterases or use the active metabolite (MY-1250) directly if available.Consistent, dose-dependent inhibition of mediator release.
Inappropriate Cell Stimulus The inhibitory effect of this compound is most pronounced in IgE-mediated antigen-antibody interactions.[3] Ensure you are using an appropriate stimulus like an antigen (e.g., DNP-HSA for sensitized cells) rather than a non-specific secretagogue like compound 48/80.More potent and reliable inhibition of degranulation.
Suboptimal Assay Conditions This compound's mechanism involves inhibiting calcium influx.[4][5] Ensure calcium concentrations in your buffer are physiological. Verify pH and temperature (37°C) are optimal for enzymatic activity and cell health.Increased reproducibility of results.
Cell Line Variability Different mast cell lines (e.g., RBL-2H3, LAD2) can have varying sensitivity. Ensure your cell line is properly characterized and responsive to your chosen stimulus.A clear dose-response curve should be achievable within the expected IC50 range.

Summary of In Vitro Data

The following data can be used as a benchmark for your experiments.

CompoundAssay SystemStimulusIC50
This compoundRat Peritoneal Mast CellsAntigen~0.3 µM[6]
MY-1250Rat Peritoneal Mast CellsAntigenNot specified, but potent inhibition observed[7]

Experimental Protocol: IgE-Mediated Mast Cell Degranulation Assay

This protocol outlines a standard method for assessing mast cell degranulation by measuring the release of β-hexosaminidase.

  • Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL and sensitize them with anti-DNP IgE (0.5 µg/mL) overnight at 37°C.

  • Cell Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.

  • Compound Incubation: Add varying concentrations of this compound (or MY-1250) to the wells and incubate for 30 minutes at 37°C. Include a vehicle control.

  • Stimulation: Induce degranulation by adding the antigen DNP-HSA (100 ng/mL). For total release control, add 0.1% Triton X-100 to a set of wells.

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant.

  • Enzyme Assay: Mix the supernatant with the β-hexosaminidase substrate (p-NAG) in a citrate buffer.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., Na₂CO₃/NaHCO₃ buffer).

  • Readout: Measure absorbance at 405 nm. Calculate the percentage of mediator release relative to the total release control.

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay seed Seed & Sensitize RBL-2H3 cells with IgE wash Wash Cells (Remove unbound IgE) seed->wash Overnight Incubation preincubate Pre-incubate with This compound/Vehicle wash->preincubate stimulate Stimulate with Antigen (DNP-HSA) preincubate->stimulate incubate Incubate (1 hr, 37°C) stimulate->incubate collect Collect Supernatant incubate->collect measure Measure β-hexosaminidase collect->measure analyze Analyze Data measure->analyze G invitro In Vitro Potency (Mast Cell Assay) invivo In Vivo Efficacy (Animal Model) invitro->invivo influences pk Pharmacokinetics - Absorption - Non-Linearity - Metabolism (Prodrug) pk->invivo modulates dosing Dosing Regimen - Prophylactic vs. Acute - Duration dosing->invivo determines pathology Complex Pathology - Eosinophils - T-Cells - Other Mediators pathology->invivo impacts G allergen Allergen mast_cell Mast Cell allergen->mast_cell IgE-mediated Activation degranulation Degranulation (Histamine, Leukotrienes) mast_cell->degranulation causes This compound This compound This compound->mast_cell Inhibits Ca²⁺ Influx eosinophil Eosinophil Recruitment degranulation->eosinophil promotes p1 degranulation->p1 inflammation Late-Phase Inflammation eosinophil->inflammation p1->inflammation contributes to

References

Managing variability in experimental outcomes with Repirinast

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to manage variability in experimental outcomes when working with Repirinast.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an anti-allergic agent originally developed and marketed in Japan for the treatment of bronchial asthma. It is now being investigated as a potential treatment for chronic kidney disease (CKD) and fibrosis. Its primary mechanism of action is as a mast cell stabilizer. Unlike direct antihistamines, this compound works by inhibiting the degranulation of mast cells following activation by IgE-related antigen-antibody interactions. This stabilization prevents the release of histamine and other pro-inflammatory mediators. The key mechanism involves inhibiting calcium influx into mast cells, a critical step for the degranulation process.

Q2: What are the recommended storage and handling conditions for this compound?

For optimal stability and to minimize experimental variability, proper storage is critical. Based on supplier recommendations for the active compound (also known as MY-5116), prepared stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month . It is recommended to aliquot the stock solution upon preparation to avoid repeated freeze-thaw cycles, which can degrade the compound and lead to inconsistent concentrations in your experiments. Always consult the certificate of analysis provided by your specific supplier for detailed storage instructions.

Q3: What biological effects beyond mast cell stabilization have been reported?

In addition to stabilizing mast cell membranes and inhibiting calcium influx, this compound has been shown to modulate the production of inflammatory cytokines. Some research also suggests it may influence the activity of leukotrienes, which are lipid molecules involved in bronchoconstriction and mucus production. In preclinical models of kidney fibrosis, this compound demonstrated a significant reduction in fibrosis, both alone and in combination with standard care treatments like telmisartan.

Troubleshooting Guides

Q1: We are observing high variability in the inhibition of mast cell degranulation. What are the potential causes?

High variability in mast cell degranulation assays is a common challenge. Several factors related to the compound, the cells, and the protocol can contribute to this.

  • Cellular Heterogeneity: Mast cells from different tissues and species can respond differently to stimuli and inhibitors. For example, a compound that is effective in rat-derived mast cells may be less effective in mouse models. Ensure your cell model (e.g., RBL-2H3, primary peritoneal mast cells) is appropriate and consistently sourced.

  • Protocol Adherence: Small deviations in incubation times, cell density, antigen concentration, or washing steps can lead to significant differences in mediator release. A standardized workflow is crucial for reproducibility.

  • Compound Preparation: Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) before further dilution in culture media. Poor solubility can lead to inaccurate dosing. Prepare fresh dilutions for each experiment from a properly stored stock solution.

  • Cell Health and Passage Number: Use cells with a consistent and low passage number. High-passage cells can exhibit altered signaling responses and degranulation potential. Confirm cell viability before and after the experiment to rule out cytotoxicity-related artifacts.

Troubleshooting Workflow for Inconsistent Degranulation Results start Inconsistent Results Observed check_cells Step 1: Verify Cell Culture Consistency start->check_cells check_compound Step 2: Assess Compound Preparation & Storage check_cells->check_compound Cells are healthy & low passage? sub_cells • Passage Number • Viability >95% • Consistent Seeding Density check_protocol Step 3: Review Experimental Protocol Execution check_compound->check_protocol Stock is fresh & fully dissolved? sub_compound • Avoid freeze-thaw • Fresh dilutions • Check vehicle controls check_readout Step 4: Validate Assay Readout Method check_protocol->check_readout Times, temps & concentrations exact? sub_protocol • Sensitization time • Stimulation time • Washing steps resolve Consistent Results Achieved check_readout->resolve Assay is validated & within linear range? sub_readout • e.g., β-hexosaminidase vs. Histamine • Standard curve performance • Plate reader settings

A logical workflow for troubleshooting inconsistent experimental results.

Q2: Our IC50 values for this compound are not reproducible between assays or experiments. How can we improve consistency?

IC50 values are highly sensitive to experimental conditions and the method of measurement. Discrepancies are common but can be managed.

  • Choice of Assay: It is well-documented that IC50 values can differ significantly based on the type of viability or cytotoxicity assay used (e.g., MTT vs. Alamar Blue vs. impedance-based). This is because each assay measures a different aspect of cell health (e.g., metabolic activity, membrane integrity). Choose one method and use it consistently.

  • Time-Dependence: The IC50 of a compound is often time-dependent. A value determined after 24 hours of incubation may be very different from one determined after 48 or 72 hours. Define and standardize the incubation endpoint for all comparative experiments.

  • Data Analysis and Curve Fitting: The software and statistical model used to calculate the IC50 from a dose-response curve can influence the final value. Use a consistent non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope) and ensure your data has enough points to accurately define the top and bottom plateaus of the curve.

  • Concentration Range: Ensure your dose range is appropriate to capture the full curve, from no effect to maximal effect. An incomplete curve will lead to inaccurate IC50 calculations.

Data and Protocols

Quantitative Data Summary

The following tables summarize key quantitative data reported for this compound in various experimental models.

Table 1: In Vitro and In Vivo Efficacy of this compound

Model SystemParameter MeasuredTreatmentResultCitation
Rat Peritoneal Mast CellsHistamine Release (Antigen-induced)This compoundIC50: 0.3 µM
UUO Mouse ModelKidney Fibrosis (Sirius Red staining)This compound (30 mg/kg)20.8% reduction (p>0.05)
UUO Mouse ModelKidney Fibrosis (Sirius Red staining)This compound (90 mg/kg)50.6% reduction (p<0.000001)
UUO Mouse ModelKidney Fibrosis (Sirius Red staining)Telmisartan (3 mg/kg)32.6% reduction (p<0.001)
UUO Mouse ModelKidney Fibrosis (Sirius Red staining)This compound (30 mg/kg) + Telmisartan (3 mg/kg)54.2% reduction (p<0.000001)
Detailed Experimental Protocol: Mast Cell Degranulation Assay

This protocol describes a common method for assessing the effect of this compound on IgE-mediated degranulation in RBL-2H3 cells by measuring the release of the granular enzyme β-hexosaminidase.

1. Materials and Reagents:

  • RBL-2H3 cell line

  • Complete Growth Medium: MEM, 15% FBS, Penicillin-Streptomycin

  • Anti-DNP IgE monoclonal antibody

  • DNP-HSA (Dinitrophenyl-Human Serum Albumin)

  • This compound

  • Tyrode's Buffer (HEPES-buffered saline containing CaCl₂, MgCl₂, glucose, and BSA)

  • Lysis Buffer (e.g., 0.1% Triton X-100 in Tyrode's Buffer)

  • Substrate Solution: p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) in citrate buffer

  • Stop Solution (e.g., 0.1 M Na₂CO₃/NaHCO₃ buffer)

  • 96-well flat-bottom cell culture plates

2. Procedure:

  • Cell Seeding: Plate RBL-2H3 cells in a 96-well plate at a density of 2 x 10⁵ cells/mL (100 µL/well) and incubate overnight.

  • Sensitization: Gently remove the growth medium. Add 50 µL/well of anti-DNP IgE (e.g., 0.5 µg/mL in complete medium). Incubate overnight to sensitize the cells.

  • Washing: Wash cells twice with 100 µL/well of warm Tyrode's Buffer to remove unbound IgE.

  • This compound Treatment: Prepare serial dilutions of this compound in Tyrode's Buffer. Add 50 µL/well to the appropriate wells. Include "Vehicle Control" wells (buffer with DMSO) and "Unstimulated Control" wells. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add 50 µL/well of DNP-HSA (e.g., 100 ng/mL in Tyrode's Buffer) to all wells except the "Unstimulated Control" wells. To these, add 50 µL of buffer only.

  • Incubation: Incubate for 1 hour at 37°C to allow degranulation.

  • Sample Collection: Place the plate on ice to stop the reaction. Centrifuge the plate gently (e.g., 200 x g for 5 min). Carefully collect 25 µL of the supernatant from each well and transfer to a new 96-well plate. This contains the released β-hexosaminidase.

  • Cell Lysis: To the remaining cells in the original plate, add 100 µL of Lysis Buffer. Incubate for 10 minutes to measure the total cellular content of β-hexosaminidase. Collect 25 µL of this lysate.

  • Enzyme Assay: Add 50 µL of the p-NAG substrate solution to all collected supernatants and lysates. Incubate at 37°C for 60-90 minutes.

  • Stop Reaction: Add 200 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each well using the formula: % Release = (OD_Supernatant / OD_Lysate) * 100

  • Normalize the data by subtracting the % release of the unstimulated control.

  • Plot the normalized % release against the log concentration of this compound to determine the IC50 value.

Visualizations

Considerations for long-term stability of Repirinast stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of Repirinast stock solutions. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions and duration for this compound stock solutions?

For optimal stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is advisable to aliquot the stock solution after preparation to avoid repeated freeze-thaw cycles, which can accelerate degradation. For in vivo experiments, it is best practice to use a freshly prepared working solution on the same day.[1]

Q2: What is the best solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing this compound stock solutions. For aqueous-based assays, a co-solvent system may be necessary to improve solubility and stability. One such system involves a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline), which has been shown to achieve a solubility of at least 2.5 mg/mL.[1] Another option for in vivo studies is a solution of 10% DMSO in 90% corn oil, which also provides a solubility of at least 2.5 mg/mL.[1]

Q3: My this compound stock solution appears to have precipitated after thawing. What should I do?

If you observe precipitation or phase separation upon thawing your this compound stock solution, gentle warming and/or sonication can be used to aid in redissolving the compound.[1] Ensure the solution is clear and homogenous before use in your experiments. To prevent this issue, consider preparing aliquots of a suitable volume for single-use.

Q4: How does the stability of this compound in a stock solution impact its biological activity?

The chemical stability of this compound is crucial for its biological activity. Degradation of the parent compound can lead to a decrease in its effective concentration, resulting in reduced efficacy in assays. This compound's primary mechanism of action involves the inhibition of histamine release from mast cells.[2] Any structural alteration due to degradation could impair this activity.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound in the stock solution due to improper storage or repeated freeze-thaw cycles.Prepare fresh stock solutions and aliquot them for single use. Always store at the recommended temperature (-20°C for short-term, -80°C for long-term).[1]
Precipitation in stock solution Poor solubility of this compound in the chosen solvent or storage at too high a concentration.Use gentle warming or sonication to redissolve.[1] For future preparations, consider using a co-solvent system or preparing a slightly lower concentration.
Visible color change in the stock solution Potential chemical degradation of this compound.Discard the solution and prepare a fresh stock. Investigate potential causes of degradation, such as exposure to light or incompatible solvent.

Quantitative Stability Data

While specific public data on the long-term degradation kinetics of this compound is limited, the following table provides an illustrative example of how stability data might be presented. This data is hypothetical and intended to serve as a template for in-house stability studies.

Storage Condition Solvent Time Point Purity (%) Degradation Products (%)
-20°CDMSO1 Month99.5< 0.5
-20°CDMSO3 Months97.22.8
-80°CDMSO6 Months99.2< 0.8
-80°CDMSO12 Months98.51.5
4°CDMSO1 Week98.11.9
Room TemperatureDMSO24 Hours95.34.7

Experimental Protocols

Stability-Indicating HPLC Method (Illustrative Example)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. The following is a proposed method that can be adapted and validated for this compound.

Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of this compound and its degradation products in stock solutions.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile and water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).

  • Gradient Program:

    • 0-5 min: 30% A

    • 5-15 min: 30% to 70% A

    • 15-20 min: 70% A

    • 20-22 min: 70% to 30% A

    • 22-25 min: 30% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Forced Degradation Study Protocol (Illustrative Example)

Forced degradation studies are performed to identify potential degradation products and establish the degradation pathways of a drug substance.

Objective: To investigate the stability of this compound under various stress conditions.

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.

  • Oxidative Degradation: Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to 105°C for 48 hours.

  • Photolytic Degradation: Expose this compound solution to UV light (254 nm) and visible light for a specified duration.

Samples from each stress condition should be analyzed using the validated stability-indicating HPLC method to identify and quantify any degradation products.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis cluster_outcome Outcome prep Prepare this compound Stock Solution storage_neg20 -20°C (≤ 1 month) prep->storage_neg20 Aliquot & Store storage_neg80 -80°C (≤ 6 months) prep->storage_neg80 Aliquot & Store forced_deg Forced Degradation Studies prep->forced_deg Subject to stress conditions hplc Stability-Indicating HPLC Analysis storage_neg20->hplc At specified time points storage_neg80->hplc At specified time points data Assess Purity and Identify Degradants hplc->data forced_deg->data

Caption: Workflow for assessing the stability of this compound stock solutions.

repirinast_degradation_pathway This compound This compound hydrolysis Hydrolysis (Acid/Base) This compound->hydrolysis oxidation Oxidation This compound->oxidation photolysis Photolysis This compound->photolysis deg1 Degradation Product A (e.g., Hydrolyzed Ester) hydrolysis->deg1 deg2 Degradation Product B (e.g., N-Oxide) oxidation->deg2 deg3 Degradation Product C (e.g., Photodimer) photolysis->deg3

Caption: Potential degradation pathways of this compound under stress conditions.

References

How to control for vehicle effects in Repirinast animal experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Repirinast in animal experiments. The focus is on controlling for the effects of common vehicles used to administer this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an anti-allergic and anti-inflammatory compound. Its primary mechanism of action is the stabilization of mast cells. It inhibits the release of inflammatory mediators, such as histamine, from mast cells by preventing their degranulation.[1][2] This is achieved, in part, by inhibiting the influx of calcium ions (Ca2+) into mast cells, a critical step in the degranulation process.[1][3] this compound's active metabolite, MY-1250, has been shown to inhibit the ATP-dependent release of Ca2+ from intracellular stores.[3]

Q2: Why is a vehicle control necessary in my this compound animal experiment?

A2: A vehicle control group is essential in any animal experiment involving a test compound that is not readily soluble in a simple aqueous solution. The vehicle, which is the solvent or carrier used to dissolve or suspend this compound, can have its own physiological effects.[4][5][6] These effects can confound the experimental results, making it difficult to determine if the observed outcomes are due to this compound or the vehicle itself. A vehicle control group receives the vehicle alone, administered in the same manner and volume as the this compound-treated group.[4][5][6]

Q3: What are common vehicles for administering this compound in animal studies, and what are their potential effects?

A3: Due to its low water solubility, this compound is often formulated with vehicles such as Dimethyl Sulfoxide (DMSO), corn oil, or Sulfobutylether-β-cyclodextrin (SBE-β-CD). Each of these has potential physiological effects that researchers must consider.

  • Dimethyl Sulfoxide (DMSO): A powerful solvent, but it can have anti-inflammatory and analgesic properties, and may also provoke histamine release.[7] It can also impact intracellular calcium concentrations and ATP synthesis.[2][8][9]

  • Corn Oil: A commonly used lipid-based vehicle. However, it can have pro-inflammatory or anti-inflammatory effects depending on the context and can modulate signaling pathways involving Protein Kinase C (PKC).[1][10]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): A solubilizing agent that is generally considered safe for parenteral administration.[11][12] However, it can interact with cellular components and may not be entirely inert.[13]

Troubleshooting Guide

Observed Issue Potential Cause (Vehicle-Related) Troubleshooting Steps & Recommendations
Unexpected inflammatory response in the vehicle control group. The chosen vehicle (e.g., corn oil, DMSO) may have inherent pro-inflammatory properties in the specific animal model or route of administration.[14]1. Review the literature for the inflammatory potential of the vehicle in your specific animal model. 2. Consider switching to a more inert vehicle, such as SBE-β-CD, if compatible with your experimental design. 3. Ensure the vehicle is of high purity and sterile to avoid contamination-induced inflammation.
High variability in experimental data between animals in the same group. Inconsistent vehicle preparation or administration can lead to variable dosing and physiological responses. The vehicle itself may also cause variable individual responses.1. Standardize the vehicle preparation protocol, ensuring consistent temperature, mixing, and storage. 2. Refine the administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent volume and delivery rate. 3. Increase the number of animals per group to improve statistical power and account for individual variability.
The observed effect of this compound is less than expected. The vehicle may be interfering with this compound's mechanism of action. For example, DMSO's effect on intracellular calcium could potentially modulate the action of this compound.[2][8]1. Investigate potential interactions between the vehicle and this compound's signaling pathway. 2. Conduct a pilot study with a different vehicle to see if the efficacy of this compound improves. 3. Consider a different route of administration that might minimize vehicle-drug interactions.
Adverse events (e.g., weight loss, lethargy) in the vehicle control group. The vehicle may be causing toxicity at the administered dose and frequency. For example, high concentrations of DMSO can be toxic.[7]1. Reduce the concentration of the vehicle if possible, while still ensuring this compound remains solubilized. 2. Decrease the frequency of administration. 3. Switch to a vehicle with a better-established safety profile for the chosen route of administration.

Quantitative Data on Vehicle Effects

The following tables summarize potential effects of common vehicles on various physiological parameters in rodents. It is important to note that these effects can be dose-, route-, and species-dependent.

Table 1: Effects of Common Vehicles on Inflammatory Markers in Rodents

VehicleAnimal ModelRoute of AdministrationObserved Effect on Inflammatory MarkersReference
DMSO MouseOralAnti-inflammatory effect on zymosan-induced paw edema.[14]
MouseSubcutaneousPotentiated inflammatory action of zymosan in the paw.[14]
Corn Oil MouseOral GavageShift in the expression of immune response genes in the ileum.[5][15]
RatOral GavageNo significant impact on intestinal immune response.[5][15]
SBE-β-CD N/AN/AGenerally considered to have low immunogenicity.[11][12]

Table 2: General Physiological Effects of Common Vehicles in Rodents

VehicleAnimal ModelRoute of AdministrationObserved Physiological EffectsReference
DMSO MousePrenatal OralDecreased male body weight and serum glucose.[4]
RatOralSignificant changes in red blood cell counts and organ weights.[16]
Corn Oil MousePrenatal OralIncreased serum testosterone and corticosterone in males.[4]
RatOral GavageDose-dependent changes in gene expression in the thymus.[17]
SBE-β-CD RatIntravenousDid not alter the pharmacokinetics of some drugs, but did for others.[18]

Experimental Protocols

Protocol 1: Parallel-Group Study Design to Control for Vehicle Effects

This design is the most common and straightforward approach to account for vehicle effects.

  • Animal Allocation: Randomly assign animals to at least three groups:

    • Group 1 (Control): Naive animals receiving no treatment.

    • Group 2 (Vehicle Control): Animals receiving the vehicle only.

    • Group 3 (Treatment Group): Animals receiving this compound dissolved/suspended in the vehicle.

  • Dosing:

    • Administer the vehicle (Group 2) and the this compound formulation (Group 3) via the same route, at the same volume, and on the same schedule.

  • Data Collection:

    • Collect data on all outcome measures from all three groups concurrently.

  • Analysis:

    • Compare the vehicle control group to the naive control group to determine the effects of the vehicle itself.

    • Compare the treatment group to the vehicle control group to determine the specific effects of this compound.

Protocol 2: Crossover Study Design to Control for Vehicle Effects

A crossover design allows each animal to serve as its own control, which can reduce variability and the number of animals required. This design is suitable for studies where the effects of the treatment are not long-lasting.

  • Animal Allocation: Randomly divide animals into two groups:

    • Group A: Receives the vehicle in the first period, followed by this compound in the second period.

    • Group B: Receives this compound in the first period, followed by the vehicle in the second period.

  • Washout Period:

    • A sufficient washout period must be implemented between the two treatment periods to ensure that the effects of the first treatment have completely dissipated before the second treatment begins.

  • Data Collection:

    • Collect data on all outcome measures during both treatment periods for both groups.

  • Analysis:

    • Compare the effects of this compound and the vehicle within the same animals.

Protocol 3: Preparation of this compound in Corn Oil for Oral Gavage

This protocol is adapted from a general procedure for preparing a suspension of a poorly water-soluble compound in corn oil.

  • Materials:

    • This compound powder

    • Corn oil (pharmaceutical grade)

    • Scintillation vial or similar container

    • Vortex mixer

    • Water bath or rocker at 37°C

  • Procedure:

    • Weigh the required amount of this compound powder.

    • Add the this compound powder to the corn oil in the vial.

    • Vortex the mixture vigorously for 1-2 minutes to break up any large clumps.

    • Place the vial on a rocker or in a shaking water bath at 37°C for several hours to ensure a uniform suspension.

    • Visually inspect the suspension for any undissolved particles before administration.

    • Administer to the animal using an appropriately sized oral gavage needle.[19][20][21]

Signaling Pathway and Experimental Workflow Diagrams

Repirinast_Mast_Cell_Signaling cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum Antigen Antigen FceRI FcεRI Receptor Antigen->FceRI cross-links IgE IgE IgE->FceRI binds PLC Phospholipase C (PLC) FceRI->PLC activates This compound This compound Ca_cytosol Increased Intracellular Ca2+ This compound->Ca_cytosol inhibits Vehicle Vehicle (e.g., DMSO, Corn Oil) PKC Protein Kinase C (PKC) Vehicle->PKC may affect Vehicle->Ca_cytosol may affect IP3 IP3 PLC->IP3 generates DAG DAG PLC->DAG generates Ca_ER Ca2+ Store IP3->Ca_ER triggers release DAG->PKC activates Degranulation Degranulation (Histamine Release) PKC->Degranulation promotes Ca_ER->Ca_cytosol Ca_influx Ca2+ Influx Ca_influx->Ca_cytosol Ca_cytosol->Degranulation promotes

Caption: Simplified signaling pathway of IgE-mediated mast cell degranulation and the inhibitory action of this compound.

Experimental_Workflow_Parallel Start Start: Animal Acclimatization Randomization Randomization Start->Randomization Group1 Group 1: Naive Control Randomization->Group1 Group2 Group 2: Vehicle Control Randomization->Group2 Group3 Group 3: This compound + Vehicle Randomization->Group3 Dosing Dosing Period Group1->Dosing Group2->Dosing Group3->Dosing DataCollection Data Collection Dosing->DataCollection Analysis Data Analysis DataCollection->Analysis End End Analysis->End

Caption: Experimental workflow for a parallel-group study design.

Experimental_Workflow_Crossover cluster_period1 Period 1 cluster_period2 Period 2 Start Start: Animal Acclimatization Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB GroupA_P1 Vehicle GroupA->GroupA_P1 GroupB_P1 This compound GroupB->GroupB_P1 Washout Washout Period GroupA_P1->Washout DataCollection Data Collection (During each period) GroupA_P1->DataCollection GroupB_P1->Washout GroupB_P1->DataCollection GroupA_P2 This compound Washout->GroupA_P2 GroupB_P2 Vehicle Washout->GroupB_P2 GroupA_P2->DataCollection GroupB_P2->DataCollection Analysis Data Analysis DataCollection->Analysis End End Analysis->End

Caption: Experimental workflow for a crossover study design.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for validating the specificity of antibodies used in Repirinast-related research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an anti-allergic and anti-inflammatory compound that functions as a mast cell stabilizer.[1][2] Its primary mechanism of action is to inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators.[1][2] This is achieved, in part, by inhibiting the influx of calcium ions into mast cells, a critical step for degranulation.[1][2] this compound and its active metabolite, MY-1250, have also been shown to modulate the production of cytokines and may influence the synthesis of leukotrienes.[1][3]

Q2: I am studying the effect of this compound on mast cell activation. Which antibody targets are most relevant?

Given this compound's mechanism of action, key antibody targets for your research would include:

  • Components of the IgE receptor (FcεRI) signaling pathway: This is the primary pathway for IgE-mediated mast cell activation. Key proteins to investigate include the alpha chain of the high-affinity IgE receptor (FcεRIα) and spleen tyrosine kinase (Syk), an essential downstream signaling molecule.

  • Proteins involved in calcium mobilization: Since this compound inhibits calcium influx, antibodies against proteins that form or regulate calcium channels in mast cells are relevant.

  • Enzymes in the leukotriene and prostaglandin synthesis pathways: this compound may affect these pathways. Key enzymes include 5-lipoxygenase (5-LO) for leukotrienes and cyclooxygenase-2 (COX-2) for prostaglandins.

  • Markers of mast cell degranulation: To assess the direct cellular effect of this compound, antibodies against markers like lysosomal-associated membrane protein 1 (LAMP-1) or specific granule proteins can be useful.

  • Cytokines: To measure the immunomodulatory effects of this compound, antibodies against cytokines such as TNF-α, IL-4, IL-5, IL-6, and IL-13 are important for use in immunoassays like ELISA.

Q3: What are the essential first steps for validating a new antibody for my this compound research?

Before using a new antibody in your experiments, it is crucial to perform initial validation to ensure its specificity. The recommended first step is a Western blot analysis using lysates from cells that endogenously express the target protein (e.g., a mast cell line) and a negative control cell line that does not express the protein. A specific antibody should detect a single band at the correct molecular weight in the positive control and no band in the negative control.

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and the signaling pathway relevant to this compound research.

experimental_workflow cluster_sample_prep Sample Preparation cluster_validation Antibody Validation cluster_analysis Data Analysis cell_culture Mast Cell Culture repirinast_treatment This compound Treatment cell_culture->repirinast_treatment cell_lysis Cell Lysis repirinast_treatment->cell_lysis elisa ELISA repirinast_treatment->elisa Supernatant ihc Immunohistochemistry repirinast_treatment->ihc Treated Tissue protein_quantification Protein Quantification cell_lysis->protein_quantification cell_lysis->elisa Lysate western_blot Western Blot protein_quantification->western_blot ip Immunoprecipitation protein_quantification->ip data_acquisition Data Acquisition western_blot->data_acquisition ip->data_acquisition elisa->data_acquisition ihc->data_acquisition statistical_analysis Statistical Analysis data_acquisition->statistical_analysis interpretation Interpretation of Results statistical_analysis->interpretation

Caption: General experimental workflow for studying the effects of this compound and validating antibodies.

mast_cell_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Binds Syk Syk FceRI->Syk Activates CalciumChannel Ca²⁺ Channel Calcium Ca²⁺ CalciumChannel->Calcium Influx PLCg PLCγ Syk->PLCg PLA2 PLA₂ Syk->PLA2 IP3 IP₃ PLCg->IP3 DAG DAG PLCg->DAG IP3->Calcium Release from ER PKC PKC DAG->PKC Granule Granule (Histamine, etc.) PKC->Granule Calcium->Granule Triggers Fusion Degranulation Degranulation Granule->Degranulation ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid LOX 5-LOX ArachidonicAcid->LOX COX COX ArachidonicAcid->COX Leukotrienes Leukotrienes LOX->Leukotrienes Prostaglandins Prostaglandins COX->Prostaglandins This compound This compound This compound->CalciumChannel Inhibits This compound->Granule Stabilizes

References

Technical Support Center: Optimizing Cell Viability in High-Concentration Repirinast In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with high concentrations of Repirinast in vitro. Our goal is to help you navigate challenges related to cell viability and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an anti-allergic agent that functions primarily as a mast cell stabilizer.[1][2] Its core mechanism involves inhibiting the release of inflammatory mediators, such as histamine, from mast cells.[1] It achieves this by stabilizing mast cell membranes and preventing their degranulation, a process triggered by allergens. A key pathway is the inhibition of calcium (Ca2+) influx into mast cells, which is a critical step for the release of these inflammatory agents.[1][3]

Q2: Why am I observing significant cytotoxicity at high concentrations of this compound?

A2: High concentrations of any compound can induce stress and cytotoxicity in vitro through several mechanisms. For this compound, this could be due to:

  • Exaggerated Pharmacological Effects: The primary mechanism, while therapeutic at lower doses, may become detrimental at very high concentrations, leading to off-target effects or overwhelming cellular processes.

  • Solubility Issues: this compound may have limited aqueous solubility. At high concentrations, it can precipitate out of the culture medium. These precipitates can be directly toxic to cells or create experimental artifacts.[4][5]

  • Solvent Toxicity: To achieve high concentrations, this compound is often dissolved in solvents like DMSO. The final concentration of the solvent in the culture well may reach toxic levels for your specific cell line.[6][7]

Q3: My cell viability results are inconsistent. At the highest concentrations, viability sometimes appears to increase or plateaus. What could be the cause?

A3: This is a common artifact in cell viability assays when dealing with high concentrations of compounds that have poor solubility.

  • Compound Precipitation: If this compound precipitates, the actual concentration of the dissolved, active compound in the medium may be lower than intended, leading to a plateau in the dose-response curve.[5]

  • Assay Interference: The precipitate can interfere with the viability assay itself. For colorimetric or fluorometric assays like MTT or Resazurin, the compound particles might scatter light or have inherent color/fluorescence, leading to artificially high readings. It's crucial to run controls with the compound in cell-free media to check for such interference.

Q4: How can I improve the solubility of this compound in my cell culture medium?

A4: Improving solubility is key to obtaining reliable data.

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in a suitable solvent (e.g., 100% DMSO).

  • Serial Dilutions in Solvent: When creating a dose-response curve, perform serial dilutions in the pure solvent (e.g., DMSO) first, before making the final dilution into the aqueous cell culture medium.[8]

  • Final Dilution Step: Add the small volume of the DMSO stock directly to the larger volume of cell culture medium in the well and mix immediately and thoroughly to minimize precipitation.[8]

  • Pre-warm Medium: Adding the compound to pre-warmed (37°C) culture medium can sometimes help maintain solubility.

Q5: What is the maximum recommended final concentration for solvents like DMSO in cell culture?

A5: The tolerance to solvents is highly cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with many researchers aiming for ≤0.1% to avoid solvent-induced effects.[7][9] It is strongly recommended to perform a solvent tolerance test for your specific cell line to determine the highest non-toxic concentration.[9] Always include a vehicle control (medium with the same final concentration of solvent) in your experiments.

Troubleshooting Guide: Low Cell Viability

ProblemPossible CauseRecommended Solution
Unexpectedly High Cytotoxicity Across All Concentrations Solvent Toxicity The final concentration of the solvent (e.g., DMSO, ethanol) is too high and is killing the cells.[6]
1. Calculate Final Solvent Concentration: Ensure the final percentage in the well is non-toxic for your cells (typically <0.5% for DMSO).[7] 2. Run a Solvent Control: Always include wells with cells and the highest concentration of solvent used, but without this compound. 3. Increase Stock Concentration: This allows you to add a smaller volume to the well, thereby reducing the final solvent concentration.
Dose-Response Curve Plateaus or is Erratic at High Concentrations Compound Precipitation This compound is falling out of solution upon dilution in the aqueous culture medium.[4][5]
1. Visual Inspection: Check the wells under a microscope for visible precipitate. 2. Improve Dilution Method: Add the compound stock to the medium with vigorous but gentle mixing. Avoid intermediate dilutions in aqueous solutions.[8] 3. Test Solubility Limit: Determine the maximum soluble concentration of this compound in your specific culture medium before running the full experiment.
Viability is Lower Than Expected, Even at Moderate Concentrations Intrinsic Compound Cytotoxicity The observed effect may be the true cytotoxic profile of this compound on that specific cell line.
1. Confirm with a Secondary Assay: Use an orthogonal viability assay (e.g., if you used a metabolic assay like Resazurin, confirm with a membrane integrity assay like Trypan Blue or a commercial live/dead stain). 2. Literature Review: Check if cytotoxicity data exists for this compound on similar cell lines. 3. Time-Course Experiment: The cytotoxicity may be time-dependent. Test cell viability at different time points (e.g., 24h, 48h, 72h).
High Variability Between Replicate Wells Inconsistent Cell Seeding or Compound Addition Uneven cell numbers or inaccurate pipetting of the compound can lead to high variability.[10]
1. Cell Seeding: Ensure the cell suspension is homogenous before and during plating. Mix the cell suspension between pipetting sets. 2. Pipetting Technique: Use calibrated pipettes. For small volumes, pipette into the medium rather than onto the well wall. Change tips between different concentrations. 3. Avoid Edge Effects: The outer wells of a 96-well plate are prone to evaporation. Consider filling these wells with sterile PBS or medium and not using them for experimental data.[10]
Data Summary Tables

Table 1: Recommended Maximum Solvent Concentrations for In Vitro Assays

SolventGeneral Maximum ConcentrationNotes
DMSO ≤ 0.5% (v/v) Many cell lines are sensitive above 0.5%. A concentration of ≤0.1% is often preferred to minimize biological effects.[7][9]
Ethanol ≤ 0.5% (v/v) Can be more rapidly cytotoxic than DMSO for some cell lines.[11][12]
Methanol ≤ 1.0% (v/v) Generally well-tolerated at concentrations up to 1.25% in some studies.[6]
Note: These are general guidelines. The specific tolerance must be determined empirically for each cell line used.

Table 2: Hypothetical this compound Cytotoxicity Data (Illustrative Example)

No specific IC50 values for this compound-induced cytotoxicity on various cell lines were found in the search results. This table is a representative example of how such data would be presented.

Cell LineAssay TypeIncubation Time (h)IC50 (µM)
Mast Cell Line (e.g., RBL-2H3)Resazurin48150
Liver Cell Line (e.g., HepG2)Resazurin48250
Kidney Cell Line (e.g., HEK293)Resazurin48>500

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution in DMSO and subsequent dilution for cell treatment.

  • Materials:

    • This compound powder (MW: 355.39 g/mol )[13]

    • Sterile, cell culture-grade DMSO

    • Sterile microcentrifuge tubes

  • Procedure for 100 mM Stock Solution:

    • Weigh out 3.55 mg of this compound powder.

    • Add 100 µL of 100% DMSO to the powder.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

    • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

  • Preparation of Working Concentrations (Example for a 96-well plate):

    • Serial Dilutions: Perform serial dilutions of the 100 mM stock solution in 100% DMSO to create a range of concentrated stocks.

    • Final Dosing: To achieve a final concentration of 100 µM in a well containing 200 µL of medium, add 0.2 µL of the 100 mM stock. To ensure accurate pipetting and to keep the final DMSO concentration consistent across all wells (e.g., at 0.1%), a 100X intermediate stock plate is recommended. For a 100 µM final concentration, you would add 2 µL from a 10 mM DMSO stock into 198 µL of medium.

Protocol 2: Cell Viability Assessment using Resazurin Assay

This protocol outlines a standard procedure for measuring cell viability based on metabolic activity.[14][15][16]

  • Cell Plating:

    • Seed cells in a 96-well, opaque-walled plate at a pre-determined optimal density in a final volume of 100 µL per well.

    • Incubate for 24 hours (or until cells are well-adhered and in the logarithmic growth phase).

  • Compound Treatment:

    • Add the desired final concentrations of this compound to the wells. Remember to include vehicle controls (medium + highest DMSO concentration) and untreated controls (medium only).

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the Resazurin working solution (e.g., 0.15 mg/mL in sterile DPBS or as per manufacturer's instructions).[14]

    • Add 10-20 µL of the Resazurin solution to each well (typically 10% of the culture volume).[14][17]

    • Incubate for 1-4 hours at 37°C, protected from light. Incubation time should be optimized for your cell line to ensure the signal is within the linear range of the instrument.

  • Data Acquisition:

    • Measure fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm.[15][17]

    • Subtract the average fluorescence of the "media only" (no cells) blank wells from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control wells.

Visualized Guides

Repirinast_Signaling_Pathway cluster_mast_cell Mast Cell IgE_Receptor IgE Receptor Calcium_Channel Ca²⁺ Channel IgE_Receptor->Calcium_Channel Activates Granules Histamine Granules Calcium_Channel->Granules Triggers Fusion Mediator_Release Mediator Release (Histamine, etc.) Granules->Mediator_Release Leads to Allergen Allergen Allergen->IgE_Receptor Binds to This compound This compound This compound->Calcium_Channel Inhibits Ca_ion Ca²⁺ Ca_ion->Calcium_Channel Influx

Caption: Simplified signaling pathway of this compound's mechanism of action.

Viability_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate 24h for attachment A->B D Add compound/vehicle to wells B->D C Prepare this compound serial dilutions C->D E Incubate for exposure period (24-72h) D->E F Add Resazurin reagent to wells E->F G Incubate 1-4h at 37°C F->G H Read fluorescence (Ex:560nm, Em:590nm) G->H I Subtract blank values H->I J Normalize to vehicle control (% Viability) I->J K Plot dose-response curve & calculate IC50 J->K Troubleshooting_Logic Start Low Cell Viability Observed Q1 Is viability also low in the solvent control? Start->Q1 A1_Yes Solvent Toxicity Is Likely Q1->A1_Yes Yes Q2 Is precipitate visible at high concentrations? Q1->Q2 No Sol1 Solution: 1. Reduce final solvent % 2. Perform solvent tolerance test A1_Yes->Sol1 A2_Yes Compound Precipitation Is Likely Q2->A2_Yes Yes A3_No Intrinsic Compound Cytotoxicity Q2->A3_No No Sol2 Solution: 1. Revise dilution protocol 2. Determine solubility limit A2_Yes->Sol2 Sol3 Action: 1. Confirm with orthogonal assay 2. Perform time-course experiment A3_No->Sol3

References

Validation & Comparative

A Comparative Analysis of Repirinast and Pirfenidone in a Preclinical Model of Lung Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Repirinast and Pirfenidone, two therapeutic agents with distinct mechanisms of action, in the context of a preclinical lung fibrosis model. While direct head-to-head experimental data is not currently available, this document synthesizes existing knowledge of their individual effects and mechanisms to offer a valuable comparison for research and development purposes. The experimental data for this compound is based on a model of kidney fibrosis, providing insights into its potential anti-fibrotic properties, which are here juxtaposed with the established efficacy of Pirfenidone in lung fibrosis.

Mechanism of Action

This compound: The primary mechanism of this compound is the stabilization of mast cells.[1][2] It inhibits the influx of calcium into mast cells, a critical step for their degranulation and the subsequent release of a variety of pro-inflammatory and pro-fibrotic mediators, including histamine, proteases, and cytokines.[1][2][3] By preventing mast cell degranulation, this compound is hypothesized to interrupt a key cellular driver of the inflammatory and fibrotic cascade.[4][5][6]

Pirfenidone: Pirfenidone is an established anti-fibrotic agent with a multifaceted mechanism of action that is not yet fully elucidated. Its primary anti-fibrotic effects are attributed to the downregulation of the transforming growth factor-beta (TGF-β) signaling pathway.[7][8][9] TGF-β is a potent pro-fibrotic cytokine that stimulates fibroblast proliferation, differentiation into myofibroblasts, and the excessive deposition of extracellular matrix (ECM) components, such as collagen.[7][8][10] Pirfenidone has been shown to inhibit TGF-β production and its downstream signaling, thereby attenuating these key fibrotic processes. Additionally, Pirfenidone exhibits anti-inflammatory and antioxidant properties.

Comparative Data Presentation

The following tables summarize the available preclinical and clinical data for this compound and Pirfenidone. It is crucial to note that the data for this compound is from a kidney fibrosis model, while the data for Pirfenidone is from lung fibrosis models and clinical trials in idiopathic pulmonary fibrosis (IPF).

Drug Model Key Findings Reference
This compound Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis- Reduced fibrosis by 50% (statistically significant) - Showed modest synergistic improvement in combination with telmisartan--INVALID-LINK--
Pirfenidone Bleomycin-Induced Mouse Model of Lung Fibrosis- Attenuates bleomycin-induced pulmonary fibrosis - Reduces collagen deposition - Decreases inflammatory cell infiltration--INVALID-LINK--
Drug Clinical Trial Phase (for IPF) Key Efficacy Endpoints Reference
This compound Not yet studied for IPFN/A
Pirfenidone Phase 3- Reduced decline in Forced Vital Capacity (FVC) - Improved Progression-Free Survival (PFS)--INVALID-LINK--, --INVALID-LINK--

Experimental Protocols

This section details a standard experimental protocol for a bleomycin-induced lung fibrosis model in mice, which could be utilized for a direct comparative study of this compound and Pirfenidone.

Objective: To evaluate and compare the anti-fibrotic efficacy of this compound and Pirfenidone in a bleomycin-induced mouse model of pulmonary fibrosis.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Groups:

  • Sham Control: Intratracheal administration of sterile saline + vehicle control.

  • Bleomycin Control: Intratracheal administration of bleomycin + vehicle control.

  • This compound Treatment: Intratracheal administration of bleomycin + this compound.

  • Pirfenidone Treatment: Intratracheal administration of bleomycin + Pirfenidone.

Procedure:

  • Induction of Fibrosis: On day 0, mice are anesthetized and administered a single intratracheal dose of bleomycin (typically 1.5 - 3.0 U/kg) or sterile saline.[11][12][13]

  • Drug Administration: Treatment with this compound, Pirfenidone, or vehicle control begins on day 1 and continues daily until the end of the study (day 21 or 28). Administration can be via oral gavage or intraperitoneal injection, depending on the drug's formulation and bioavailability.

  • Endpoint Analysis (Day 21 or 28):

    • Histopathology: Lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Masson's trichrome to assess collagen deposition and with Hematoxylin and Eosin (H&E) to evaluate inflammation and overall lung architecture. The severity of fibrosis is quantified using a modified Ashcroft scoring system.[14]

    • Collagen Quantification: Lung collagen content is measured using a Sircol Collagen Assay or by quantifying hydroxyproline levels.[11][14]

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: BAL fluid is collected to analyze the influx of inflammatory cells (macrophages, neutrophils, lymphocytes) and to measure cytokine levels (e.g., TGF-β, IL-6).[14]

    • Gene Expression Analysis: Lung tissue is analyzed by quantitative PCR (qPCR) for the expression of pro-fibrotic genes such as Col1a1, Acta2 (α-SMA), and Tgf-β1.

Visualizations

Signaling Pathways

Repirinast_Mechanism cluster_mast_cell Mast Cell cluster_fibroblast Fibroblast Allergen Allergen/Stimulus IgE_Receptor IgE Receptor Allergen->IgE_Receptor Calcium_Channel Ca2+ Channel IgE_Receptor->Calcium_Channel Activates Calcium_Influx Ca2+ Influx Calcium_Channel->Calcium_Influx This compound This compound This compound->Calcium_Channel Inhibits Granule_Release Mediator Release (Histamine, Proteases, Cytokines) Calcium_Influx->Granule_Release Triggers Fibroblast_Activation Fibroblast Activation & Proliferation Granule_Release->Fibroblast_Activation Collagen_Production Collagen Production Fibroblast_Activation->Collagen_Production Fibrosis Fibrosis Collagen_Production->Fibrosis

Caption: this compound inhibits mast cell degranulation and subsequent fibroblast activation.

Pirfenidone_Mechanism cluster_epithelial_cell Epithelial Cell/Macrophage cluster_fibroblast Fibroblast TGFb_Source TGF-β Production TGFb TGF-β TGFb_Source->TGFb Releases Pirfenidone_TGFb Pirfenidone Pirfenidone_TGFb->TGFb_Source Inhibits TGFb_Receptor TGF-β Receptor TGFb->TGFb_Receptor SMAD_Pathway SMAD Pathway TGFb_Receptor->SMAD_Pathway Activates Myofibroblast_Differentiation Myofibroblast Differentiation SMAD_Pathway->Myofibroblast_Differentiation Collagen_Synthesis Collagen Synthesis SMAD_Pathway->Collagen_Synthesis Pirfenidone_SMAD Pirfenidone Pirfenidone_SMAD->SMAD_Pathway Inhibits Fibrosis Fibrosis Myofibroblast_Differentiation->Fibrosis Collagen_Synthesis->Fibrosis

Caption: Pirfenidone primarily inhibits the TGF-β signaling pathway to reduce fibrosis.

Experimental Workflow

Experimental_Workflow cluster_analysis Endpoint Analysis Day0 Day 0: Bleomycin/Saline Intratracheal Instillation Day1_21 Day 1-21: Daily Treatment (Vehicle, this compound, or Pirfenidone) Day0->Day1_21 Day21 Day 21: Sacrifice & Tissue Harvest Day1_21->Day21 Histology Histology (Masson's Trichrome, H&E) Day21->Histology Collagen_Assay Collagen Assay (Sircol/Hydroxyproline) Day21->Collagen_Assay BALF BALF Analysis (Cell Counts, Cytokines) Day21->BALF qPCR qPCR (Gene Expression) Day21->qPCR

Caption: Workflow for comparing this compound and Pirfenidone in a lung fibrosis model.

References

Repirinast's Anti-Fibrotic Efficacy Validated in Second Animal Model, Demonstrating Potential Across Multiple Organs

Author: BenchChem Technical Support Team. Date: November 2025

New data from a preclinical study in a mouse model of non-alcoholic steatohepatitis (NASH) corroborates previous findings in a kidney fibrosis model, showcasing the anti-fibrotic potential of Repirinast. The mast cell stabilizer demonstrated a significant reduction in liver fibrosis, outperforming a standard-of-care comparator. These findings, coupled with earlier results in a unilateral ureteral obstruction (UUO) model of kidney disease, suggest a broad anti-fibrotic activity for this compound, positioning it as a promising therapeutic candidate for fibrotic conditions in different organ systems.

This comparison guide provides an objective analysis of this compound's anti-fibrotic effects against other therapeutic alternatives, supported by available preclinical data. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to offer a comprehensive overview for researchers, scientists, and drug development professionals.

Comparative Efficacy of this compound in Preclinical Fibrosis Models

This compound has been evaluated in two distinct animal models of fibrosis: a unilateral ureteral obstruction (UUO) model for kidney fibrosis and a diet-induced model of non-alcoholic steatohepatitis (NASH) for liver fibrosis. In both settings, this compound demonstrated a marked reduction in fibrotic markers.

Kidney Fibrosis: Unilateral Ureteral Obstruction (UUO) Model

In the UUO mouse model, a well-established method for inducing kidney fibrosis, this compound was assessed against Telmisartan, an angiotensin II receptor blocker commonly used in the management of kidney disease, and Cenicriviroc, a CCR2/CCR5 antagonist with known anti-fibrotic properties.

Treatment GroupDosageFibrosis Reduction (%)p-value
This compound90 mg/kg50.6%<0.000001
This compound + Telmisartan30 mg/kg + 3 mg/kg54.2%<0.000001
Telmisartan3 mg/kg32.6%<0.001
Cenicriviroc40 mg/kg31.9%0.00032

Data sourced from Algernon Pharmaceuticals press releases.

Liver Fibrosis: Non-Alcoholic Steatohepatitis (NASH) Model

The anti-fibrotic effects of this compound were further validated in a mouse model of NASH, a condition characterized by liver inflammation and fibrosis. In this model, this compound was compared to Telmisartan.

Treatment GroupFibrosis Reduction (%)p-value
This compound57%<0.0001
Telmisartan27%0.014

Data sourced from Algernon Pharmaceuticals press releases.

Experimental Protocols

The following are representative protocols for the animal models used to evaluate the anti-fibrotic effects of this compound and comparator drugs.

Unilateral Ureteral Obstruction (UUO) Mouse Model of Kidney Fibrosis

This model induces renal fibrosis through the surgical ligation of one ureter, leading to obstructive nephropathy.

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Surgical Procedure:

    • Mice are anesthetized.

    • A flank incision is made to expose the left kidney and ureter.

    • The left ureter is ligated at two points with non-absorbable sutures.

    • The incision is closed in layers.

    • Sham-operated animals undergo the same procedure without ureteral ligation.

  • Drug Administration:

    • This compound, Telmisartan, or Cenicriviroc are administered daily via oral gavage, starting from the day of surgery and continuing for a period of 7 to 14 days.

  • Assessment of Fibrosis:

    • At the end of the treatment period, mice are euthanized, and the obstructed kidneys are harvested.

    • Kidney sections are stained with Picrosirius Red to visualize and quantify collagen deposition, a key marker of fibrosis.

    • Immunohistochemistry for alpha-smooth muscle actin (α-SMA) is performed to identify activated myofibroblasts, the primary collagen-producing cells.

Diet-Induced Non-Alcoholic Steatohepatitis (NASH) Mouse Model

This model mimics the metabolic and histological features of human NASH, including liver fibrosis, through a specialized diet.

  • Animal Model: Male C57BL/6 mice.

  • Dietary Induction:

    • Mice are fed a diet high in fat (e.g., 40-60% kcal from fat), fructose, and cholesterol for a period of 12 to 21 weeks to induce NASH and subsequent fibrosis.[1][2][3][4][5]

  • Drug Administration:

    • This compound or Telmisartan is administered daily via oral gavage for a specified treatment period during the dietary induction.

  • Assessment of Fibrosis:

    • Following the treatment period, mice are euthanized, and liver tissue is collected.

    • Liver sections are stained with Sirius Red to assess the degree of fibrosis.

    • Histological analysis is performed to evaluate other features of NASH, such as steatosis, inflammation, and hepatocyte ballooning, often summarized as a NAFLD Activity Score (NAS).

Mechanism of Action and Signaling Pathways

The anti-fibrotic effects of this compound and the comparator drugs are mediated through distinct signaling pathways.

This compound: Mast Cell Stabilization

This compound's primary mechanism of action is the stabilization of mast cells, preventing their degranulation and the subsequent release of a cascade of pro-inflammatory and pro-fibrotic mediators.[6][7][8]

Repirinast_Pathway cluster_mast_cell Mast Cell cluster_fibroblast Fibroblast Allergen Tissue Injury/ Allergen MastCell Mast Cell Activation Allergen->MastCell This compound This compound This compound->MastCell Degranulation Degranulation MastCell->Degranulation Mediators Release of Pro-fibrotic Mediators (Histamine, Renin, TGF-β) Degranulation->Mediators Fibroblast Fibroblast Activation Mediators->Fibroblast Collagen Collagen Deposition (Fibrosis) Fibroblast->Collagen

Caption: this compound inhibits mast cell degranulation, blocking the release of pro-fibrotic mediators.

Telmisartan: Angiotensin II Receptor Blockade and PPAR-γ Agonism

Telmisartan exerts its anti-fibrotic effects primarily by blocking the Angiotensin II Type 1 (AT1) receptor, which in turn inhibits the pro-fibrotic TGF-β1/Smad3 signaling pathway.[1][6][9] It also has partial agonistic activity on PPAR-γ, which contributes to its anti-inflammatory and metabolic benefits.[10][11][12]

Telmisartan_Pathway Angiotensinogen Angiotensinogen AngiotensinII Angiotensin II Angiotensinogen->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R TGFb TGF-β1/Smad3 Pathway AT1R->TGFb Telmisartan Telmisartan Telmisartan->AT1R Fibrosis Fibrosis TGFb->Fibrosis PPARg PPAR-γ AntiInflammatory Anti-inflammatory Effects PPARg->AntiInflammatory Telmisartan_PPARg Telmisartan Telmisartan_PPARg->PPARg AntiInflammatory->Fibrosis

Caption: Telmisartan blocks the AT1 receptor and activates PPAR-γ to reduce fibrosis.

Cenicriviroc: CCR2/CCR5 Antagonism

Cenicriviroc is a dual antagonist of the chemokine receptors CCR2 and CCR5.[13][14][15] By blocking these receptors, it inhibits the recruitment of monocytes and macrophages to sites of tissue injury, thereby reducing the inflammatory response that drives fibrosis.[2][16]

Cenicriviroc_Pathway TissueInjury Tissue Injury Chemokines Chemokine Release (CCL2, CCL5) TissueInjury->Chemokines CCR2_5 CCR2/CCR5 Receptors Chemokines->CCR2_5 Monocytes Monocytes/ Macrophages Monocytes->CCR2_5 Recruitment Recruitment to Injury Site CCR2_5->Recruitment Cenicriviroc Cenicriviroc Cenicriviroc->CCR2_5 Inflammation Inflammation Recruitment->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis

Caption: Cenicriviroc blocks CCR2/CCR5 to inhibit inflammatory cell recruitment and fibrosis.

Experimental Workflow Overview

The general workflow for preclinical validation of anti-fibrotic agents in the described animal models is as follows:

Experimental_Workflow AnimalModel Animal Model Selection (UUO or NASH) Induction Fibrosis Induction (Surgery or Diet) AnimalModel->Induction Treatment Drug Administration (this compound or Comparators) Induction->Treatment Endpoint Endpoint Analysis Treatment->Endpoint Histology Histology (Sirius Red, α-SMA) Endpoint->Histology Biomarkers Biomarker Analysis (Gene Expression, etc.) Endpoint->Biomarkers

Caption: General workflow for preclinical evaluation of anti-fibrotic compounds.

References

Repirinast's Long-Term Efficacy in Chronic Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Repirinast's performance against other alternatives in chronic disease models, supported by experimental data. The information is intended to assist researchers and drug development professionals in assessing the long-term efficacy of this compound.

Executive Summary

This compound, an anti-allergic agent with mast cell-stabilizing properties, is being repurposed for chronic kidney disease (CKD) and has a history of use in treating asthma. In preclinical CKD models, this compound has demonstrated significant anti-fibrotic effects, outperforming some standard treatments. However, in clinical studies for asthma, its efficacy in preventing allergen-induced responses was less pronounced compared to established mast cell stabilizers like cromolyn sodium. This guide delves into the available data to provide a clear comparison of this compound with relevant alternatives in both therapeutic areas.

Mechanism of Action: Mast Cell Stabilization

This compound's primary mechanism of action is the stabilization of mast cells, which are key players in the inflammatory cascade of many chronic diseases. By inhibiting the degranulation of mast cells, this compound prevents the release of pro-inflammatory mediators such as histamine, cytokines, and leukotrienes. This is achieved by blocking calcium influx into the mast cells, a critical step in the degranulation process.[1][2]

cluster_mast_cell Mast Cell allergen Allergen ige IgE Receptor allergen->ige Binds to ca_channel Calcium Channel ige->ca_channel Activates This compound This compound This compound->ca_channel Inhibits ca_ion Ca²⁺ ca_channel->ca_ion Allows influx of degranulation Degranulation ca_ion->degranulation Triggers mediators Inflammatory Mediators (Histamine, etc.) degranulation->mediators Releases inflammation Inflammation mediators->inflammation fibrosis Fibrosis mediators->fibrosis bronchoconstriction Bronchoconstriction mediators->bronchoconstriction

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Chronic Kidney Disease (CKD) Model: Unilateral Ureteral Obstruction (UUO)

The unilateral ureteral obstruction (UUO) model is a well-established experimental method to induce renal interstitial fibrosis, a hallmark of CKD.

Experimental Protocol: Unilateral Ureteral Obstruction (UUO) in Mice

The following is a generalized protocol for the UUO model based on common practices. The specific study conducted by NASH Pharmaceuticals, and later acquired by Algernon Pharmaceuticals, has not been published in full detail, but would have followed a similar procedure.

  • Animal Model: Male C57BL/6 mice are typically used.

  • Anesthesia: Mice are anesthetized, often with isoflurane.

  • Surgical Procedure: A midline abdominal incision is made to expose the left ureter. The ureter is then completely ligated at two points using non-absorbable sutures. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without the ureteral ligation.

  • Treatment: this compound and comparator drugs are administered daily, typically via oral gavage or intraperitoneal injection, starting from the day of surgery for a period of 7 to 14 days.

  • Endpoint Analysis: After the treatment period, the kidneys are harvested. One kidney is fixed in formalin for histological analysis, and the other is processed for molecular and biochemical analyses.

  • Fibrosis Assessment: The degree of fibrosis is quantified by staining kidney sections with Picrosirius Red, which specifically stains collagen. The stained area is then measured as a percentage of the total cortical area.

Data Presentation: Efficacy in Reducing Renal Fibrosis

The following table summarizes the quantitative data from a preclinical study in a UUO mouse model.

Treatment GroupDoseReduction in Fibrosis (%)p-value
This compound 90 mg/kg 50.6% <0.000001
This compound30 mg/kg20.8%>0.05
Telmisartan 3 mg/kg 32.6% <0.001
Cenicriviroc 40 mg/kg 31.9% 0.00032
This compound + Telmisartan 30 mg/kg + 3 mg/kg 54.2% <0.000001

Data sourced from Algernon Pharmaceuticals press releases regarding a 2019 UUO study.[3]

At a dose of 90 mg/kg, this compound demonstrated a superior reduction in renal fibrosis compared to both Telmisartan, a standard-of-care angiotensin II receptor blocker, and Cenicriviroc, a CCR2/CCR5 inhibitor with known anti-fibrotic properties.[3] Notably, a lower dose of this compound (30 mg/kg) in combination with Telmisartan resulted in the highest observed reduction in fibrosis, suggesting a synergistic effect.[3]

Chronic Allergic Asthma Model

This compound was originally developed and marketed in Japan for the treatment of bronchial asthma.[4] Clinical studies have compared its efficacy to other mast cell stabilizers.

Experimental Protocol: Allergen Inhalation Challenge in Atopic Asthma Patients

The following protocol is based on a double-blind, placebo-controlled, crossover study conducted by Patel et al. (1992).[5]

  • Patient Population: The study enrolled patients with mild, stable atopic asthma.

  • Study Design: A randomized, double-blind, double-dummy, crossover design was used. Each patient underwent three treatment periods: this compound (300 mg twice daily for 7 days), single-dose inhaled cromolyn sodium (40 mg), and a double placebo.

  • Allergen Challenge: After each treatment period, patients underwent an allergen inhalation challenge. The early asthmatic response (EAR), occurring within the first hour, and the late asthmatic response (LAR), occurring 3-8 hours post-challenge, were measured by monitoring the forced expiratory volume in one second (FEV1).

  • Airway Responsiveness: Methacholine challenge was performed before and after each treatment period to assess non-specific bronchial hyperresponsiveness.

Data Presentation: Efficacy in Attenuating Asthmatic Responses

The table below presents the results from the allergen inhalation challenge study.

Treatment GroupDoseReduction in Early Asthmatic Response (EAR) (%)Reduction in Late Asthmatic Response (LAR) (%)p-value (vs. Placebo)
This compound 300 mg twice daily < 10% < 10% Not Significant
Cromolyn Sodium 40 mg (single dose) 63% 65% < 0.02
Placebo N/A N/A N/A N/A

Data from Patel et al., J Allergy Clin Immunol, 1992.[5]

In this clinical model, a one-week treatment with oral this compound did not provide significant protection against allergen-induced early or late asthmatic responses.[5] In contrast, a single dose of inhaled cromolyn sodium, another mast cell stabilizer, significantly reduced both EAR and LAR.[5]

cluster_workflow Clinical Trial Workflow for Asthma Model cluster_challenge start Patient Recruitment (Mild Atopic Asthma) randomization Randomization (Crossover Design) start->randomization treatment_this compound This compound (300mg BID, 7 days) randomization->treatment_this compound treatment_cromolyn Cromolyn Sodium (40mg, single dose) randomization->treatment_cromolyn treatment_placebo Placebo randomization->treatment_placebo washout Washout Period treatment_this compound->washout allergen_challenge Allergen Inhalation Challenge treatment_cromolyn->washout treatment_placebo->washout washout->randomization Next Period fev1_measurement FEV1 Measurement (EAR and LAR) allergen_challenge->fev1_measurement end Data Analysis fev1_measurement->end

Figure 2: Experimental workflow for the allergen challenge study.

Comparison with Other Mast Cell Stabilizers

While this compound shows promise in CKD, its historical use in asthma allows for comparison with other mast cell stabilizers.

DrugMechanism of ActionChronic Disease ApplicationKey Efficacy Findings
This compound Mast cell stabilizer (inhibits Ca²⁺ influx)Chronic Kidney Disease, Allergic AsthmaCKD: 50.6% reduction in fibrosis in UUO model. Asthma: Not significantly different from placebo in allergen challenge.
Cromolyn Sodium Mast cell stabilizerAllergic AsthmaAsthma: Significant reduction in both early and late asthmatic responses to allergen.[5]
Nedocromil Sodium Mast cell stabilizerAllergic AsthmaAsthma: Shown to be an effective anti-inflammatory agent for mild-to-moderate asthma.
Ketotifen Mast cell stabilizer, H1-antihistamineAllergic AsthmaAsthma: Effective as a prophylactic treatment, with a delayed onset of therapeutic activity.
Tranilast Mast cell stabilizerPeritoneal Fibrosis in CRFPeritoneal Fibrosis: Ameliorated the progression of peritoneal fibrosis in a rat model of chronic renal failure.

Conclusion

This compound demonstrates significant long-term efficacy in a preclinical model of chronic kidney disease, with a notable reduction in renal fibrosis that surpasses some current standards of care. Its mechanism as a mast cell stabilizer presents a promising therapeutic avenue for fibrotic diseases. However, in the context of allergic asthma, clinical data suggests its efficacy is limited compared to other established mast cell stabilizers like cromolyn sodium. Further research, including planned Phase 1 trials for CKD, will be crucial in fully elucidating the therapeutic potential of this compound in chronic diseases. Researchers and drug development professionals should consider these distinct efficacy profiles when evaluating this compound for future applications.

References

Safety Operating Guide

Navigating the Safe Disposal of Repirinast: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Pharmaceutical Disposal

The primary goal of proper pharmaceutical disposal is to prevent the contamination of water systems and to avoid accidental exposure to humans or animals. Unused or waste Repirinast should be treated as potentially hazardous chemical waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and local regulations before proceeding with any disposal method.

Step-by-Step Disposal Procedure

In the absence of specific guidelines for this compound, the following general procedure for the disposal of unused laboratory chemicals should be implemented:

  • Consult Institutional and Local Regulations: Before initiating disposal, the first and most critical step is to consult your organization's Safety Data Sheets (SDS) repository, EHS guidelines, and local hazardous waste regulations. These resources will provide specific instructions for chemical waste management at your facility.

  • Segregation and Labeling: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.[1] Keep it in a dedicated, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound"), concentration, and any known hazard information.

  • Disposal as Hazardous Waste: In a laboratory setting, unused or expired this compound should be disposed of as hazardous chemical waste.[1] This typically involves collection by a certified hazardous waste disposal service. Contact your EHS department to arrange for a pickup. Do not dispose of this compound down the drain or in regular trash.

  • Decontamination of Empty Containers: Empty containers that once held this compound should be decontaminated according to standard laboratory procedures before disposal or recycling. This may involve rinsing with an appropriate solvent, which should then be collected as hazardous waste.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling this compound and its waste.

General Guidance for Unused Medicines

For unused pharmaceutical products in a non-laboratory context, general guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the Drug Enforcement Administration (DEA) offer a framework for safe disposal, which can be adapted for laboratory consideration if no other guidelines are available.

  • Do Not Flush: Unless specifically instructed, do not flush unused medicines down the toilet or drain.[2][3][4]

  • Drug Take-Back Programs: The preferred method for disposing of unwanted medicines is through a drug take-back program.[2][5][6]

  • Household Trash Disposal (if no take-back program is available):

    • Remove the medicine from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[2][3][5] This makes the drug less appealing to children and pets.

    • Place the mixture in a sealed plastic bag or other container to prevent it from leaking.[2][3][5]

    • Dispose of the sealed container in the household trash.

    • Scratch out all personal information on the prescription label to make it unreadable before disposing of the empty container.[2][5]

Disposal Workflow

The following diagram illustrates a logical workflow for the proper disposal of a laboratory chemical like this compound.

start Start: Unused this compound consult_sds Consult Institutional SDS & EHS Guidelines start->consult_sds specific_protocol Specific Disposal Protocol Available? consult_sds->specific_protocol follow_protocol Follow Specific Protocol specific_protocol->follow_protocol Yes no_protocol No Specific Protocol Found specific_protocol->no_protocol No segregate Segregate and Label Waste follow_protocol->segregate general_guidelines Follow General Hazardous Waste Guidelines no_protocol->general_guidelines general_guidelines->segregate contact_ehs Contact EHS for Pickup segregate->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these general yet crucial safety and logistical procedures, researchers and scientists can ensure the responsible disposal of this compound, thereby safeguarding both their immediate laboratory environment and the broader ecosystem.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.